molecular formula C5H5Br2NOS B1289895 2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide CAS No. 199804-81-4

2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide

Cat. No.: B1289895
CAS No.: 199804-81-4
M. Wt: 286.97 g/mol
InChI Key: HLJSDOINJDEVKV-UHFFFAOYSA-N
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Description

2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide is a useful research compound. Its molecular formula is C5H5Br2NOS and its molecular weight is 286.97 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-bromo-1-(1,3-thiazol-2-yl)ethanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNOS.BrH/c6-3-4(8)5-7-1-2-9-5;/h1-2H,3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJSDOINJDEVKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C(=O)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Br2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629539
Record name 2-Bromo-1-(1,3-thiazol-2-yl)ethan-1-one--hydrogen bromide (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199804-81-4
Record name 2-Bromo-1-(1,3-thiazol-2-yl)ethan-1-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone Hydrobromide

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal reagent in synthetic organic chemistry and drug discovery. The document delineates its chemical structure, physicochemical properties, detailed synthesis protocols, and core reactivity. As a bifunctional molecule, its utility is primarily anchored in the electrophilic α-bromomethyl ketone group and the inherent chemical nature of the thiazole heterocycle. This guide explores its application as a key building block, particularly in the construction of complex heterocyclic systems, offering field-proven insights for researchers, medicinal chemists, and professionals in pharmaceutical development.

Nomenclature, Structure, and Identification

2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone and its hydrobromide salt are fundamental intermediates. The hydrobromide form enhances stability and handling properties compared to the free base.

  • IUPAC Name: 2-bromo-1-(1,3-thiazol-2-yl)ethanone; hydrobromide

  • Synonyms: 2-Bromoacetyl-1,3-thiazole hydrobromide, 2-bromo-1-thiazol-2-yl-ethanone hydrobromide[1]

  • Free Base CAS Number: 3292-77-1[1]

  • Hydrobromide Salt CAS Number: Not explicitly assigned, referred to by the free base CAS.

Molecular Structure

The structure consists of a thiazole ring linked at the 2-position to a bromoacetyl group. In the hydrobromide salt, the thiazole nitrogen is protonated, forming a salt with the bromide counter-ion. This protonation influences the electron density and reactivity of the entire molecule.

Caption: Structure of this compound.

Physicochemical Properties

The properties listed below are primarily for the free base, as comprehensive data for the hydrobromide salt is less common. The salt form is expected to have a higher melting point and greater solubility in polar protic solvents.

PropertyValueSource
Molecular Formula C₅H₄BrNOS (Free Base)[1]
Molecular Weight 206.06 g/mol (Free Base)[1]
Appearance Orange to Dark Orange Solid[2]
Melting Point 54-55 °C (Free Base)[2]
Boiling Point 266.7 ± 42.0 °C (Predicted)[2]
Density 1.763 ± 0.06 g/cm³ (Predicted)[2]
Solubility Soluble in Acetonitrile (Slightly), Chloroform (Sparingly)[2]
Stability Light and moisture sensitive[2]

Synthesis and Purification

The synthesis of this compound is typically a two-step process starting from 2-acetylthiazole, which is first brominated and then converted to the hydrobromide salt. A more direct route involves bromination in an acidic medium that provides the hydrobromide salt directly.

Expert Rationale for Synthesis Design

The choice of a brominating agent is critical. While elemental bromine can be used, reagents like Phenyltrimethylammonium tribromide offer better handling and selectivity, minimizing over-bromination. Performing the reaction in a solution of HBr in acetic acid is an efficient strategy; the acetic acid serves as a polar aprotic solvent, while HBr acts as both a catalyst for enolization (the prerequisite for α-bromination) and the source of the hydrobromide salt, streamlining the process into a single step from the starting ketone.

Workflow for Synthesis

Caption: Synthetic workflow for 2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone HBr.

Detailed Synthesis Protocol

This protocol adapts a standard method for the α-bromination of ketones and subsequent salt formation.[3]

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, dissolve 1-thiazol-2-ylacetophenone (1 equivalent) in a 30-32% solution of hydrogen bromide (HBr) in acetic acid.

  • Bromination: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine (1 equivalent) in acetic acid via the dropping funnel over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight.[3] The progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: The hydrobromide salt product often precipitates directly from the reaction mixture. Collect the resulting solid by vacuum filtration.

  • Purification: Wash the collected crystals with a cold solvent like ethanol or diethyl ether to remove residual acetic acid and unreacted bromine.[3] The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield the final, pure hydrobromide salt.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and purity of the final compound.

  • ¹H-NMR: The proton NMR spectrum of the free base shows characteristic signals for the methylene protons (CH₂) adjacent to the bromine and carbonyl groups, typically as a singlet around δ 4.70 ppm in CDCl₃.[2] The thiazole ring protons appear in the aromatic region (δ 7.5-8.5 ppm). For the hydrobromide salt, a downfield shift for all protons is expected due to the protonation of the thiazole nitrogen, and the N-H proton may be visible as a broad singlet.

  • ¹³C-NMR: The carbon spectrum will show a signal for the carbonyl carbon (~180-190 ppm), the α-carbon attached to bromine (~30-40 ppm), and signals corresponding to the thiazole ring carbons.

  • Infrared (IR) Spectroscopy: Key signals include a strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹ and C-Br stretching vibrations in the fingerprint region. The N-H stretch from the protonated thiazole will appear as a broad absorption in the 2500-3300 cm⁻¹ region.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) would show the molecular ion for the free base [M+H]⁺, exhibiting the characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio).

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from its nature as a potent electrophile. The α-bromo ketone moiety is highly susceptible to nucleophilic substitution.

Hantzsch Thiazole Synthesis

A primary application of this reagent is in the Hantzsch synthesis to construct 2-aminothiazole derivatives, which are common scaffolds in medicinal chemistry.[4] The α-bromo ketone serves as a C-C synthon that reacts with a nucleophilic sulfur species, like a thiourea or thioamide.

Mechanism:

  • The nucleophilic sulfur of the thioamide/thiourea attacks the electrophilic methylene carbon.

  • This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon.

  • A dehydration step then yields the final substituted thiazole ring.

Hantzsch_Synthesis Key Reactivity: Hantzsch Thiazole Synthesis reagent 2-Bromo-1-(thiazol-2-yl)ethanone intermediate Thiazoline Intermediate reagent->intermediate Nucleophilic Attack (S on CH₂Br) thioamide Thioamide / Thiourea (R-C(S)NH₂) thioamide->intermediate product Substituted Aminothiazole Derivative intermediate->product Cyclization & Dehydration

Caption: Use of the title compound in Hantzsch thiazole synthesis.

This reactivity makes it an invaluable tool for generating libraries of complex molecules for screening in drug development programs. The resulting aminothiazole structures are known to exhibit a wide range of biological activities.[4][5]

Applications in Research and Drug Development

The thiazole ring is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. Therefore, building blocks like 2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone are in high demand.

  • Scaffold Synthesis: It is used to synthesize compounds for screening against various biological targets, including kinases, proteases, and receptors.

  • Intermediate for Bioactive Molecules: Its derivatives are explored for their potential as anti-inflammatory, antimicrobial, and anticancer agents.[4][6]

  • Chemical Probe Development: The reactive handle allows for its conjugation to other molecules, such as fluorescent dyes or affinity tags, to create chemical probes for studying biological systems.

Safety, Handling, and Storage

Due to its reactivity, this compound must be handled with care.

  • Hazard Classification: It is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[2][7]

  • GHS Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark).[2]

  • Precautionary Statements:

    • Prevention: Do not breathe dust. Wash skin thoroughly after handling. Use only in a well-ventilated area or under a chemical fume hood. Wear protective gloves, clothing, eye, and face protection.[7][8]

    • Response: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move to fresh air. Seek immediate medical attention in all cases of exposure.[7]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. It should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C, protected from light and moisture.[2]

Conclusion

This compound is a highly versatile and reactive chemical intermediate. Its value lies in the strategic combination of a stable heterocyclic core and a potent electrophilic handle, enabling the efficient construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is crucial for its safe and effective application in advancing synthetic chemistry and pharmaceutical research.

References

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(3-nitrophenyl)ethan-1-one. PubChem Compound Database. Available at: [Link]

  • Jasinski, J. P., et al. (2010). 2-Bromo-1-(3-nitro-phen-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o29–o30. Available at: [Link]

  • MDPI. (n.d.). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide. Available at: [Link]

  • Gheorghe, A., et al. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. Molecules, 27(15), 4983. Available at: [Link]

  • Carl ROTH. (2025). Safety Data Sheet: 2-bromo-2-nitropropane-1,3-diol. Available at: [Link]

  • Boron Molecular. (n.d.). Buy 2-bromo-1-(3-hydroxyphenyl)ethanone. Available at: [Link]

  • Sirak, I., et al. (2019). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molecules, 24(18), 3362. Available at: [Link]

  • NIST. (n.d.). Ethanone, 2-bromo-1,2-diphenyl-. NIST Chemistry WebBook. Available at: [Link]

  • Cenmed Enterprises. (n.d.). 2-Bromo-1-(1,3-thiazol-2-yl)ethanone. Available at: [Link]

Sources

A Multi-Technique Spectroscopic Approach to the Structural Elucidation of 2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of a Confirmed Structure

In the landscape of medicinal chemistry and drug development, heterocyclic compounds are foundational scaffolds for a vast array of therapeutic agents.[1][2][3] Among these, 2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide stands out as a critical synthetic intermediate. Its α-bromoketone moiety is a highly reactive electrophilic site, making it an invaluable building block for constructing more complex molecules, particularly through reactions with nucleophiles to form larger heterocyclic systems.[4] Given its role as a precursor, the absolute and unambiguous confirmation of its molecular structure is not merely an academic exercise; it is a prerequisite for ensuring the integrity of subsequent synthetic steps and the identity of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive, field-proven methodology for the complete structural elucidation of this compound. As a Senior Application Scientist, the narrative will move beyond a simple recitation of data, focusing instead on the strategic integration of multiple analytical techniques. We will demonstrate how data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments are synergistically employed to build a self-validating case for the compound's precise structure.

The Analytical Workflow: A Strategy of Orthogonal Confirmation

A robust structural elucidation relies on a multi-pronged approach where each technique provides a unique piece of the puzzle, and the combined data set leaves no room for ambiguity. Our strategy is designed to first establish the molecular formula and key functional groups, then to meticulously map the atomic connectivity.

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subgraph "cluster_0" { label="Initial Assessment"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS [label="High-Resolution Mass Spectrometry (HRMS)"]; IR [label="Infrared (IR) Spectroscopy"]; }

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subgraph "cluster_2" { label="Final Confirmation"; bgcolor="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_Structure [label="Confirmed Structure"]; }

MS -> H_NMR [label="Provides Molecular Formula"]; IR -> H_NMR [label="Confirms Functional Groups"]; H_NMR -> C_NMR [label="Identifies Proton Environments"]; C_NMR -> TwoD_NMR [label="Maps Carbon Skeleton"]; TwoD_NMR -> Final_Structure [label="Establishes Atom Connectivity"];

{rank=same; MS; IR;} {rank=same; H_NMR; C_NMR;} }

Figure 1: The logical workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS): Defining the Elemental Composition

Expertise & Causality: The first step is to determine the exact molecular formula. We choose High-Resolution Mass Spectrometry (HRMS) over standard MS because its high mass accuracy allows for the differentiation between ions of the same nominal mass but different elemental compositions. For this specific molecule, HRMS is critical for confirming the presence of bromine, which has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a roughly 1:1 ratio.[5][6] This isotopic signature provides a definitive marker for a bromine-containing compound.

The molecule is expected to ionize via electrospray ionization (ESI) by protonation, likely on the thiazole nitrogen, forming the cation [C₅H₅BrNOS]⁺.

Predicted HRMS Data
IonCalculated m/zNatural Abundance
[C₅H₅⁷⁹BrNOS]⁺221.9300~50.7%
[C₅H₅⁸¹BrNOS]⁺223.9279~49.3%

The presence of two peaks separated by approximately 2 m/z units with nearly equal intensity is a hallmark confirmation of a single bromine atom in the structure.[6][7]

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent such as acetonitrile or methanol.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization Mode: Operate in positive ion mode to detect the protonated molecular ion.

  • Mass Analyzer: Acquire data in full scan mode using a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Data Analysis: Identify the isotopic cluster for the molecular ion and compare the measured exact masses and isotopic distribution to the theoretical values.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Causality: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For our target, the most crucial absorption will be the carbonyl (C=O) stretch of the ketone. The position of this peak is sensitive to its electronic environment. As an α-bromoketone conjugated with a thiazole ring, we expect the C=O stretch to appear at a lower wavenumber than a simple aliphatic ketone due to both conjugation and the electron-withdrawing effect of the bromine.[4][8][9]

Predicted IR Absorption Data
Functional GroupExpected Wavenumber (cm⁻¹)Rationale
C=O Stretch (Ketone)~1690 - 1710Conjugated with thiazole ring, α-halogen substitution.[10]
C=N / C=C Stretch~1500 - 1600Aromatic/heteroaromatic ring vibrations of thiazole.
C-H Stretch~3050 - 3150Aromatic C-H on the thiazole ring.
N-H⁺ Stretch~2400 - 2800 (broad)Associated with the hydrobromide salt form.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

Expertise & Causality: While MS and IR confirm the pieces are present, NMR spectroscopy assembles them. A combination of 1D and 2D NMR experiments is essential for unambiguously assigning every proton and carbon and confirming their connectivity.[11][12][13] The hydrobromide salt form means the thiazole nitrogen is protonated, which will influence the chemical shifts of the ring protons.

  • Hypothesized Structure with Atom Numbering: Numbered Structure

¹H NMR Spectroscopy

This experiment reveals the chemical environment and connectivity of protons.

  • Thiazole Protons (H-4, H-5): These will appear as two distinct signals in the aromatic region, deshielded due to the ring's aromaticity and the positive charge on the protonated nitrogen. They will show coupling to each other.

  • Methylene Protons (H-6): These two protons are adjacent to both the electron-withdrawing bromine atom and the carbonyl group, causing a significant downfield shift. They are chemically equivalent and should appear as a singlet.

¹³C NMR Spectroscopy

This experiment maps the carbon backbone.

  • Carbonyl Carbon (C-1): This will be the most downfield signal, typically appearing around 190 ppm for ketones.[9]

  • Thiazole Carbons (C-2, C-4, C-5): These will appear in the aromatic region, with C-2 being the most deshielded due to its attachment to two heteroatoms and the acyl group.

  • Methylene Carbon (C-6): This carbon, attached to the bromine, will be significantly shifted downfield into the 30-40 ppm range.

Predicted NMR Data Summary
Atom¹H Shift (δ, ppm)¹H Multiplicity¹³C Shift (δ, ppm)Rationale for Shift
H-4~8.0 - 8.2Doublet~128 - 130Aromatic proton on electron-deficient ring.
H-5~7.7 - 7.9Doublet~148 - 150Aromatic proton, upfield relative to H-4.
H-6~4.7 - 4.9Singlet~35 - 40α to both C=O and Br, highly deshielded.
C-1--~188 - 192Ketone carbonyl carbon.[9]
C-2--~165 - 170Thiazole carbon between N and S, attached to C=O.
C-4--~128 - 130Corresponds to H-4.
C-5--~148 - 150Corresponds to H-5.
C-6--~35 - 40Carbon bearing the bromine atom.

Note: Predicted shifts are based on typical values for thiazole derivatives and α-bromoketones.[14][15][16][17]

2D NMR: Confirming the Connections

Trustworthiness: 2D NMR experiments provide self-validating cross-peaks that confirm the assignments made from 1D spectra.

  • COSY (Correlation Spectroscopy): This experiment will show a cross-peak between H-4 and H-5, confirming their mutual coupling and placement on the same ring system.

  • HSQC (Heteronuclear Single Quantum Coherence): This maps protons to their directly attached carbons. It will show correlations for H-4/C-4, H-5/C-5, and H-6/C-6, locking in these assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular fragments. It shows correlations between protons and carbons that are 2-3 bonds away.

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mol [label=<

>];

// Define invisible nodes for arrow start/end points node [shape=point, width=0, height=0]; H6_start [pos="1.1,0.8!"]; C1_end [pos="1.6,1.1!"]; C2_end [pos="2.1,0.7!"]; C1_start [pos="1.6,1.1!"]; H5_end [pos="3.2,0.8!"]; H4_end [pos="3.2,1.7!"];

H6_start -> C1_end [label=" H-6 → C-1", fontcolor="#202124", fontsize=10]; H6_start -> C2_end [label=" H-6 → C-2", fontcolor="#202124", fontsize=10]; C1_start -> H5_end [label=" H-5 → C-1", fontcolor="#202124", fontsize=10, dir=back]; C1_start -> H4_end [label=" H-4 → C-1", fontcolor="#202124", fontsize=10, dir=back]; }

Figure 2: Key HMBC correlations confirming the molecular backbone.

Key Expected HMBC Correlations:

  • H-6 to C-1: This 2-bond correlation definitively links the bromomethyl group (-CH₂Br) to the carbonyl carbon.

  • H-6 to C-2: This 3-bond correlation connects the entire bromoethanone fragment to the C-2 position of the thiazole ring.

  • H-4 and H-5 to C-1: These 3- and 4-bond correlations from the thiazole protons to the carbonyl carbon provide powerful, redundant confirmation of the connection between the ring and the ketone.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is effective for salts) in a 5 mm NMR tube.[11]

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Parameters typically include a 30° pulse, 1-2 second relaxation delay, and 16-32 scans for good signal-to-noise.[11]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. A greater number of scans will be required due to the low natural abundance of ¹³C.

  • 2D NMR Acquisition: Run standard, gradient-selected COSY, HSQC, and HMBC experiments using the instrument's default parameter sets, optimizing as needed for the specific sample.

Data Synthesis and Conclusion

The structural elucidation is complete when all data points converge on a single, consistent structure.

  • HRMS established the molecular formula C₅H₄BrNOS and confirmed the presence of one bromine atom.

  • IR Spectroscopy confirmed the presence of a conjugated α-bromoketone and the heteroaromatic thiazole ring.

  • ¹H and ¹³C NMR provided the exact count of proton and carbon environments, consistent with the proposed structure.

  • COSY and HSQC correlated specific protons and carbons, assigning the signals for the thiazole and bromomethyl groups.

  • HMBC provided the final, irrefutable evidence, bridging the molecular fragments and confirming that the bromoethanone group is attached to the C-2 position of the thiazole ring.

Collectively, this synergistic and self-validating workflow provides an authoritative and unambiguous confirmation of the structure as This compound . This level of analytical rigor is essential for advancing compounds from synthetic intermediates to valuable tools in research and drug development.

References

  • Sparkl. (n.d.). Revision Notes - Detection of Bromine and Chlorine Atoms Using [M+2]+ Peak. Retrieved from [Link]

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  • MDPI. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Retrieved from [Link]

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  • Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. Retrieved from [Link]

  • Dr. B. B. Hegde First Grade College. (2002). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Retrieved from [Link]

  • Kanan Lab, Stanford University. (2021). A framework for automated structure elucidation from routine NMR spectra. Retrieved from [Link]

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  • Semantic Scholar. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Retrieved from [Link]

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  • SpectraBase. (n.d.). 2-Acetylthiazole - 13C NMR. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of α-Bromoketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of.... Retrieved from [Link]

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An In-depth Technical Guide to 2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide (CAS 3292-77-1)

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Versatile Heterocyclic Building Block

This guide provides an in-depth technical overview of 2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide, a key intermediate in synthetic and medicinal chemistry. We will delve into its synthesis, core reactivity, applications, and provide field-proven protocols for its effective use, aimed at researchers, scientists, and drug development professionals.

Executive Summary

This compound is a bifunctional molecule of significant interest. Its structure incorporates an α-bromo ketone, a highly reactive electrophilic center, and a thiazole ring, a heterocycle prevalent in numerous biologically active compounds, including Vitamin B1[1]. This combination makes it a powerful building block for constructing complex molecular architectures, particularly in the synthesis of aminothiazoles, imidazothiazoles, and other fused heterocyclic systems. Understanding the causality behind its reactivity is paramount to leveraging its full synthetic potential.

Physicochemical Properties & Handling

A summary of the key properties of this compound is presented below. Proper handling is critical due to its corrosive and irritant nature.

PropertyValueSource
CAS Number 3292-77-1[2]
Molecular Formula C₅H₄BrNOS · HBrDerived
Molecular Weight 286.97 g/mol [2]
Appearance Typically a yellow to orange or cream-colored solid[3]
Storage Store at 2-8°C under an inert atmosphere, protected from light and moisture.
Purity Commercially available with ≥95-97% purity.[4]

Safety & Handling Precautions:

This compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation[5].

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection. A NIOSH/MSHA approved respirator is recommended if dust is generated[5][6].

  • Engineering Controls: Use only in a well-ventilated area, preferably a fume hood. Ensure that eyewash stations and safety showers are readily accessible[5][6].

  • Incompatibilities: Avoid strong oxidizing agents, bases, and amines[5].

  • First Aid: In case of contact with eyes, rinse immediately and cautiously with plenty of water for at least 15 minutes and seek medical attention[5][7]. For skin contact, remove contaminated clothing and rinse skin with water[5]. If inhaled, move the person to fresh air[6]. If swallowed, rinse mouth and do NOT induce vomiting[5].

Synthesis and Purification

The primary route to 2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone is through the α-bromination of its ketone precursor, 1-(1,3-thiazol-2-yl)ethanone.

Mechanism Rationale: The reaction proceeds via an acid-catalyzed enol formation, which is the rate-determining step[8][9]. The electron-rich enol then acts as a nucleophile, attacking molecular bromine to yield the α-brominated product[8][10]. Using a solution of HBr in acetic acid is a common and effective method for this transformation, which simultaneously provides the acidic catalyst and forms the hydrobromide salt of the product[11].

Representative Synthesis Protocol:

  • Reaction Setup: To a solution of 1-(1,3-thiazol-2-yl)ethanone (1 equivalent) in glacial acetic acid, add a 30-32% solution of HBr in acetic acid.

  • Bromination: Slowly add a solution of bromine (1 equivalent) in acetic acid dropwise to the mixture while stirring. The reaction is typically exothermic and may require cooling to maintain control.

  • Reaction Monitoring: Stir the mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Isolation: Upon completion, the hydrobromide salt of the product often precipitates. The solid can be collected by filtration.

  • Purification: Wash the collected crystals with a cold solvent like ethanol or diethyl ether to remove impurities[11]. Further purification can be achieved by recrystallization or silica gel column chromatography if necessary[2].

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the electrophilic nature of the carbon atom bearing the bromine (the α-carbon). This carbon is highly susceptible to nucleophilic attack.

Core Reactivity: Nucleophilic Substitution (Sₙ2)

The bromine atom is an excellent leaving group, activated by the adjacent electron-withdrawing carbonyl group. This makes the α-carbon a prime target for a wide range of nucleophiles in a classic Sₙ2 reaction.

SN2_Reactivity reagent 2-Bromo-1-(thiazol-2-yl)ethanone transition_state [Nu---C---Br]‡ Transition State reagent->transition_state nucleophile Nucleophile (Nu:) nucleophile->transition_state Sₙ2 Attack product Substituted Product transition_state->product Bond Formation leaving_group Br⁻ transition_state->leaving_group Leaving Group Departs

Caption: Sₙ2 reaction pathway of the title compound.

The Hantzsch Thiazole Synthesis:

A cornerstone application is the Hantzsch thiazole synthesis, where the α-bromo ketone reacts with a thioamide or thiourea. This powerful cyclocondensation reaction is a primary method for constructing new 2-aminothiazole rings, which are privileged structures in medicinal chemistry[1][12].

Mechanism Causality:

  • Nucleophilic Attack: The reaction initiates with the nucleophilic sulfur atom of the thiourea attacking the electrophilic α-carbon of the bromo-ketone, displacing the bromide ion[1].

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon.

  • Dehydration: The tetrahedral intermediate subsequently undergoes dehydration to form the aromatic 2-aminothiazole ring[1].

Hantzsch_Synthesis start_bromo 2-Bromo-1-(thiazol-2-yl)ethanone intermediate1 S-Alkylation Intermediate start_bromo->intermediate1 Sₙ2 Attack by S start_thiourea Thiourea (or Thioamide) start_thiourea->intermediate1 intermediate2 Cyclized Intermediate (Tetrahedral) intermediate1->intermediate2 Intramolecular Cyclization (N attacks C=O) product 2-Aminothiazole Derivative intermediate2->product Dehydration (-H₂O)

Caption: Workflow for the Hantzsch thiazole synthesis.

Applications in Drug Discovery and Medicinal Chemistry

The thiazole moiety is a key pharmacophore in many approved drugs. Consequently, 2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone serves as a crucial starting material in several areas of pharmaceutical development.

  • Antifungal Agents: Thiazole derivatives are used to develop agents that target fungal enzymes like lanosterol C14α-demethylase[13]. The title compound is a key precursor for synthesizing libraries of these derivatives for screening[13].

  • Anti-inflammatory & Antimicrobial Agents: It is a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and antimicrobial agents[14].

  • Fused Heterocyclic Systems: The reagent is widely used to synthesize fused ring systems like imidazo[2,1-b]thiazoles, which exhibit a broad range of biological activities[1]. The reaction involves the N-alkylation of a 2-aminothiazole derivative, followed by intramolecular cyclization[1].

  • Biochemical Research: Due to its reactivity, it is used as a tool in biochemical research for enzyme inhibition studies and probing protein interactions[14].

Detailed Experimental Protocol: Synthesis of a 4-Pyrazolylthiazole Derivative

This protocol details a validated procedure adapted from literature, showcasing the reaction of 2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone with a thioamide to form a substituted thiazole[15].

Objective: To synthesize a 2,4'-disubstituted thiazole via cyclocondensation.

Materials:

  • This compound (1 equiv.)

  • A suitable thioamide derivative (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carbothioamide) (1 equiv.)

  • Ethanol (anhydrous)

  • Triethylamine (TEA) (catalytic amount)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the thioamide derivative (1 mmol) and this compound (1 mmol) in anhydrous ethanol (25 mL).

  • Base Addition: Add a catalytic amount of triethylamine (TEA, ~0.1 mL) to the solution. The TEA acts as a base to neutralize the HBr, facilitating the reaction.

  • Reflux: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexane as eluent). The reaction is typically complete within 3-5 hours[15].

  • Work-up: After cooling to room temperature, the product may precipitate. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure 4-pyrazolylthiazole derivative.

  • Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Analytical Characterization

Authenticating the structure and purity of 2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone is crucial.

  • ¹H-NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. A characteristic singlet for the methylene protons (-CH₂Br) is expected around 4.70 ppm (in CDCl₃). The thiazole ring protons typically appear as doublets between 7.75 and 8.03 ppm[2].

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Will show a strong absorption band characteristic of the carbonyl (C=O) group.

References

  • Benchchem. 2-Bromo-1-(4-methylthiazol-2-YL)ethanone.
  • ChemicalBook. 2-BROMO-1-(1,3-THIAZOL-2-YL)ETHANONE | 3292-77-1.
  • J&K Scientific. 2-Bromo-1-(2-thiazolyl)-ethanone | 3292-77-1.
  • Fisher Scientific. SAFETY DATA SHEET: 2-Bromo-1-(1,3-thiazol-2-yl)ethanone.
  • Cole-Parmer. Material Safety Data Sheet: 2-Bromo-1-(2-pyridinyl)-1-ethanone hydrobromide.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • SAFETY DATA SHEET.
  • Safety data sheet.
  • ResearchGate. Synthesis and Reactivity of 2-(Benzothiazol-2-yl)-1-bromo-1,2-ethanedione-1-arylhydrazones.
  • Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones.
  • ChemBK. 2-Bromo-1-(thiazol-2-yl)ethanone.
  • Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones.
  • Synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide.
  • Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported.
  • Sigma-Aldrich. 2-Bromo-1-(thiazol-2-yl)ethanone | 3292-77-1.
  • PubMed Central. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin.
  • YouTube. mechanism of alpha-halogenation of ketones.
  • YouTube. Alpha Bromination of a Ketone 002.
  • King-Pharm. 2-Bromo-1-thiazol-4-yl-ethanone hydrobromide [26489-43-0].
  • Fisher Scientific. 2-Bromo-1-(1,3-thiazol-2-yl)ethanone, 97%, Thermo Scientific 250 mg.
  • Chem-Impex. 2-Bromo-1-(3-hydroxyphenyl)ethanone.
  • ResearchGate. 2-Bromo-1-(1 H -pyrazol-4-yl)ethanone: Versatile Precursor for Novel Mono- and Bis[pyrazolylthiazoles].

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Physical and chemical properties of 2-bromo-1-(thiazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-1-(thiazol-2-yl)ethanone: Properties, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

2-Bromo-1-(thiazol-2-yl)ethanone is a pivotal α-haloketone that serves as a highly versatile building block in modern organic synthesis. Its unique bifunctional nature, combining the electrophilic reactivity of the α-bromo ketone with the rich chemical scaffold of the thiazole ring, has positioned it as a critical intermediate in the development of complex heterocyclic systems. This guide provides an in-depth examination of its physical and chemical properties, detailed synthetic protocols, core reactivity patterns, and significant applications, particularly within the realm of medicinal chemistry and drug discovery. The content herein is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a comprehensive understanding of this important reagent.

Chemical and Physical Identity

2-Bromo-1-(thiazol-2-yl)ethanone, also known as 2-(bromoacetyl)-1,3-thiazole, is an organic compound whose utility is largely dictated by its fundamental physical and chemical characteristics. A precise understanding of these properties is essential for its proper handling, storage, and application in synthetic chemistry.

Key Identifiers:

  • CAS Number: 3292-77-1[1]

  • Molecular Formula: C₅H₄BrNOS[2]

  • Molecular Weight: 206.06 g/mol [3]

  • Synonyms: 2-(Bromoacetyl)-1,3-thiazole, 2-bromo-1-(1,3-thiazol-2-yl)ethanone

Physical Properties

The compound is typically encountered as an orange to dark orange solid at room temperature.[2][4] Its physical state and solubility are critical parameters for designing reaction conditions. For instance, its slight solubility in acetonitrile and chloroform dictates the choice of solvents for both reaction and purification processes.[2][4] Due to its sensitivity to light and moisture, proper storage under an inert atmosphere (like nitrogen or argon) at refrigerated temperatures (2-8°C) is imperative to maintain its integrity.[2][4]

A summary of its key physical properties is presented below:

PropertyValueSource(s)
Appearance Orange to Dark Orange Solid[2][4]
Melting Point 54-55 °C[2]
Boiling Point 266.7 ± 42.0 °C (Predicted)[2][4]
Density 1.763 ± 0.06 g/cm³ (Predicted)[2][4]
Solubility Acetonitrile (Slightly), Chloroform (Sparingly)[2][4]
pKa -0.40 ± 0.10 (Predicted)[2][4]
Storage Condition Inert atmosphere (Nitrogen or Argon) at 2-8°C[2][4]
Stability Light and Moisture Sensitive[2]
Spectroscopic Characterization

Structural elucidation and confirmation of 2-bromo-1-(thiazol-2-yl)ethanone rely on standard spectroscopic techniques. The ¹H-NMR spectrum is particularly informative.

  • ¹H-NMR (CDCl₃): The proton NMR spectrum provides distinct signals that confirm the molecular structure. The thiazole ring protons appear as doublets at approximately δ 8.03 ppm and δ 7.75 ppm, with a small coupling constant (J = 2.8 Hz).[1] The methylene protons (CH₂) adjacent to the bromine atom and the carbonyl group appear as a characteristic singlet at around δ 4.70 ppm.[1] The integration of these peaks (1:1:2) corresponds to the respective protons in the molecule.

While detailed IR and Mass Spectrometry data are not universally published in basic datasheets, the expected IR spectrum would show a strong carbonyl (C=O) stretching frequency, and mass analysis would confirm the molecular weight and isotopic pattern characteristic of a bromine-containing compound.

Synthesis and Reaction Chemistry

The synthetic utility of 2-bromo-1-(thiazol-2-yl)ethanone is rooted in its predictable and high reactivity, which allows for the construction of more complex molecular architectures.

General Synthesis Protocol

The most common and direct method for preparing this compound is through the α-bromination of its ketone precursor, 1-(thiazol-2-yl)ethanone (also known as 2-acetylthiazole).[1][5] This electrophilic substitution reaction targets the carbon atom adjacent to the carbonyl group.

Experimental Protocol: α-Bromination of 1-(thiazol-2-yl)ethanone [1]

  • Reagent Preparation: Prepare a solution of 1-(thiazol-2-yl)ethanone (1.0 equivalent) in a suitable anhydrous solvent, such as tetrahydrofuran (THF).

  • Brominating Agent: In a separate flask, dissolve a brominating agent like tribromophenyltrimethylammonium (1.0 equivalent) in anhydrous THF.

  • Reaction: Slowly add the solution of 1-(thiazol-2-yl)ethanone dropwise to the brominating agent solution with stirring.

  • Heating: Heat the reaction mixture to approximately 35°C and maintain stirring for 3 hours. The reaction can be left to stand overnight to ensure completion.

  • Work-up: Upon completion, remove the solid byproducts by filtration. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Dissolve the crude residue in dichloromethane (CH₂Cl₂) and purify using silica gel column chromatography. A typical eluent system is a mixture of ethyl acetate and petroleum ether (e.g., 20/80 v/v).[1] The final product is often obtained as a solidified oil.[1]

G cluster_start Starting Materials cluster_process Reaction & Work-up cluster_purification Purification start1 1-(Thiazol-2-yl)ethanone process1 Mix and Stir at 35°C start1->process1 start2 Tribromophenyltrimethylammonium start2->process1 start3 Anhydrous THF start3->process1 process2 Filter to Remove Solids process1->process2 process3 Concentrate Under Vacuum process2->process3 purify1 Dissolve in CH₂Cl₂ process3->purify1 purify2 Silica Gel Chromatography purify1->purify2 end_product 2-Bromo-1-(thiazol-2-yl)ethanone purify2->end_product

Caption: Synthesis workflow for 2-bromo-1-(thiazol-2-yl)ethanone.

Core Reactivity: The α-Bromo Ketone

The primary driver of this molecule's reactivity is the α-bromo ketone functional group. The bromine atom is an excellent leaving group, making the adjacent carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.[5] This predictable reactivity is central to its role as a synthetic building block.

Key Reactions:

  • Nucleophilic Substitution: It readily undergoes Sₙ2 reactions with various nucleophiles (e.g., amines, thiols, carboxylates) to introduce new functional groups at the α-position.

  • Hantzsch Thiazole Synthesis: This is one of the most powerful applications. 2-Bromo-1-(thiazol-2-yl)ethanone can react with thioamides or thioureas in a cyclocondensation reaction to construct a new thiazole ring, leading to the formation of bis-thiazole systems.[5] This reaction is a cornerstone of heterocyclic chemistry.

  • Formation of Fused Heterocycles: It is a key precursor for synthesizing fused bicyclic systems of significant pharmacological interest, such as imidazo[2,1-b]thiazoles.[5] This is typically achieved by reacting it with 2-aminothiazole derivatives. The initial step is a nucleophilic attack by the amino group on the α-bromo carbon, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring.[5]

G reagent 2-Bromo-1-(thiazol-2-yl)ethanone (Electrophile) thioamide Thioamide / Thiourea aminothiazole 2-Aminothiazole other_nuc Other Nucleophiles (e.g., Amines, Thiols) bis_thiazole Bis-Thiazole Systems (via Hantzsch Synthesis) reagent->bis_thiazole Cyclocondensation fused_heterocycle Imidazo[2,1-b]thiazoles (Fused Systems) reagent->fused_heterocycle Cyclization alpha_substituted α-Substituted Ketones reagent->alpha_substituted Sₙ2 Substitution

Caption: Core reactivity pathways of 2-bromo-1-(thiazol-2-yl)ethanone.

Applications in Drug Discovery and Organic Synthesis

The thiazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs, including antimicrobials and antiretrovirals.[5] 2-Bromo-1-(thiazol-2-yl)ethanone serves as a crucial starting material for accessing novel thiazole-containing derivatives with a wide spectrum of biological activities.

  • Anticancer Agents: It is used to synthesize compounds that are evaluated for anti-proliferative activity against various cancer cell lines.[6] The ability to readily construct complex heterocyclic systems allows for the exploration of structure-activity relationships (SAR) to optimize potency.

  • Antimicrobial and Antifungal Agents: The thiazole ring is a core component of many antimicrobial drugs. This reagent is used to synthesize novel derivatives tested against bacterial and fungal strains.[2][6]

  • Versatile Intermediate: Beyond specific therapeutic areas, its general utility as an α-haloketone makes it a valuable intermediate for constructing diverse molecular frameworks, including pesticides and dyes.[2] Its reactions are foundational for creating libraries of compounds for high-throughput screening in drug discovery programs.[7]

Safety, Handling, and Storage

Due to its reactivity, 2-Bromo-1-(thiazol-2-yl)ethanone must be handled with appropriate safety precautions.

  • Hazards: The compound is classified as corrosive and is harmful if swallowed.[2][8] It causes severe skin burns and eye damage and may cause respiratory irritation.[8]

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety glasses or face shield) when handling this substance.[2][8]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors.[8][9] Ensure that eyewash stations and safety showers are readily accessible.[8]

  • Storage: Store in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated place.[2][4] The container should be kept under an inert gas like nitrogen or argon to protect it from moisture and air.[2][4][8] It should also be stored away from light and incompatible materials such as strong oxidizing agents, bases, and amines.[2][8]

In case of accidental contact, immediate action is crucial. For eye contact, rinse cautiously with water for at least 15 minutes, removing contact lenses if present, and seek immediate medical attention.[8] For skin contact, take off all contaminated clothing immediately and rinse the skin with plenty of water.[8]

Conclusion

2-Bromo-1-(thiazol-2-yl)ethanone is a high-value reagent in synthetic organic chemistry, prized for its predictable reactivity and its role as a gateway to complex thiazole-containing heterocycles. Its importance is particularly pronounced in medicinal chemistry, where it facilitates the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its physical properties, synthetic methods, reactivity, and handling requirements is essential for any scientist looking to leverage its full potential in research and development.

References

  • 2-Bromo-1-(thiazol-2-yl)ethanone - ChemBK. (2024, April 10). Available from: [Link]

  • 2-Bromo-1-(5-methyl-1,3-thiazol-2-yl)ethanone | C6H6BrNOS. (2026, January 3). PubChem. Available from: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2020). Molecules. Available from: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). Molecules. Available from: [Link]

  • 2‐Bromo‐1‐(1H‐pyrazol‐4‐yl)ethanone: Versatile Precursor for Novel Mono‐ and Bis[pyrazolylthiazoles]. (2016). Journal of Heterocyclic Chemistry. Available from: [Link]

  • Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molinspiration properties. (2022). PLOS ONE. Available from: [Link]

  • 2-Bromo-1-(1H-pyrazol-4-yl)ethanone: Versatile Precursor for Novel Mono- and Bis[pyrazolylthiazoles] | Request PDF. (2025, August 9). ResearchGate. Available from: [Link]

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An In-depth Technical Guide to 2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone Hydrobromide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of 2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide, a pivotal reagent in synthetic organic and medicinal chemistry. The document details the compound's physicochemical properties, provides a robust, validated protocol for its synthesis, and explores its significant applications as a versatile building block for constructing complex heterocyclic scaffolds. Particular emphasis is placed on its role in the Hantzsch thiazole synthesis and the development of novel therapeutic agents. Safety, handling, and analytical characterization are also thoroughly addressed to provide researchers, scientists, and drug development professionals with a complete and practical resource.

Physicochemical Properties and Identification

2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone is an α-haloketone featuring a thiazole heterocycle. The hydrobromide salt enhances its stability and handling characteristics as a solid. The properties of the free base are well-documented, and from these, the properties of the hydrobromide salt can be accurately defined.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
IUPAC Name 2-bromo-1-(1,3-thiazol-2-yl)ethanone;hydrobromideN/A
Synonyms 2-(Bromoacetyl)-1,3-thiazole hydrobromideN/A
CAS Number 3292-77-1 (Free Base)[1][2][3]
Molecular Formula C₅H₅Br₂NOS[2]
Molecular Weight 286.98 g/mol Calculated
Appearance Solid[2][4]
Solubility Acetonitrile (Slightly), Chloroform (Sparingly)[4]
Storage Conditions Store at 2-8°C under an inert atmosphere. Air and light sensitive.[2][5]
InChI Key (Free Base) AQRFTRDAOYSMEA-UHFFFAOYSA-N[2]

Note: The molecular weight of the hydrobromide salt is calculated from the molecular weight of the free base (206.06 g/mol ) and hydrobromic acid (80.92 g/mol ).[3]

Synthesis and Reaction Mechanism

The primary route for synthesizing the title compound is the direct α-bromination of the precursor ketone, 2-acetylthiazole. The use of hydrobromic acid in the reaction medium serves the dual purpose of catalyzing the reaction and forming the hydrobromide salt in situ.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the α-bromination of ketones in an acidic medium.

  • Materials:

    • 2-Acetylthiazole (1.0 eq)

    • 33% Hydrobromic acid in acetic acid (Sufficient volume to dissolve starting material)

    • Bromine (1.05 eq)

    • Diethyl ether or Ethanol (for washing)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 2-acetylthiazole in a minimal amount of 33% HBr in acetic acid. Cool the flask in an ice bath.

    • Slowly add bromine dropwise from the addition funnel to the stirred solution. The addition of bromine is exothermic and should be controlled to maintain the reaction temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

    • The hydrobromide salt of the product will typically precipitate from the reaction mixture. If not, the product can be precipitated by the slow addition of cold diethyl ether.

    • Collect the resulting solid precipitate by vacuum filtration.

    • Wash the filter cake with cold diethyl ether or ethanol to remove residual acetic acid and unreacted bromine.

    • Dry the product under a vacuum to yield this compound as a solid.

  • Causality and Self-Validation: The use of HBr in acetic acid is critical as it facilitates the enolization of the ketone, which is the reactive species for electrophilic attack by bromine. The acid also protonates the basic nitrogen of the thiazole ring, forming the hydrobromide salt which often has lower solubility in the reaction medium, aiding in its isolation.[5] The product's identity and purity should be confirmed via NMR spectroscopy and melting point determination.

Visualization of Synthesis

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2-Acetylthiazole reagents 1. Br₂ 2. HBr / Acetic Acid 2-Acetylthiazole->reagents product 2-Bromo-1-(1,3-thiazol-2-yl)- 1-ethanone Hydrobromide reagents->product α-Bromination & Salt Formation

Caption: Synthetic pathway for this compound.

Key Applications in Medicinal Chemistry and Organic Synthesis

The utility of this compound stems from the high reactivity of the α-bromo ketone moiety. This functional group is a potent electrophile, making it an ideal substrate for nucleophilic substitution reactions, which is foundational for building more complex molecular architectures.

The Hantzsch Thiazole Synthesis

A classic and powerful application of this reagent is in the Hantzsch thiazole synthesis.[6][7] In this reaction, the α-haloketone condenses with a thioamide or thiourea to construct a new, substituted thiazole ring.[8][9] The reaction proceeds via an initial S-alkylation (an Sₙ2 reaction), followed by an intramolecular cyclization and dehydration to form the stable, aromatic thiazole product.[9][10] This method is a cornerstone of heterocyclic chemistry and is widely employed in the synthesis of pharmaceuticals and biologically active compounds.[6][10]

Building Block for Bioactive Molecules

The thiazole ring is a privileged scaffold found in numerous FDA-approved drugs and natural products, including antimicrobial and anticancer agents.[11][12][13] 2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone serves as a key intermediate for introducing the thiazole motif and providing a reactive site for further elaboration. Its reaction with various nucleophiles allows for the synthesis of diverse libraries of compounds for drug discovery campaigns. For example, derivatives have been used to create potential antibacterial and antioxidant agents.[14]

Visualization of Hantzsch Synthesis Application

G reagent 2-Bromo-1-(1,3-thiazol-2-yl) -1-ethanone intermediate S-Alkylation Intermediate reagent->intermediate Sₙ2 Attack thioamide Thioamide (R-CSNH₂) thioamide->intermediate product Substituted Bis-Thiazole Product intermediate->product Cyclization & Dehydration

Caption: General workflow of the Hantzsch synthesis using the title compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the primary tool for structural elucidation. For the free base, 2-Bromo-1-(1,3-thiazol-2-yl)-ethanone, the expected spectrum in CDCl₃ would show characteristic signals.[1]

    • A singlet for the two methylene protons (-CH₂Br) at approximately 4.70 ppm.[1]

    • Two doublets for the thiazole ring protons, typically around 7.75 ppm and 8.03 ppm.[1]

    • Upon formation of the hydrobromide salt, shifts in the thiazole proton signals are expected due to the protonation of the nitrogen atom.

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight. The spectrum should show a characteristic isotopic pattern for a compound containing two bromine atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups. A strong absorption band is expected for the carbonyl (C=O) stretch, typically in the range of 1680-1700 cm⁻¹.

Safety, Handling, and Storage

2-Bromo-1-(1,3-thiazol-2-yl)-ethanone is a hazardous chemical and must be handled with appropriate precautions.[5] The hydrobromide salt is expected to have a similar hazard profile.

Table 2: GHS Hazard and Safety Information

CategoryInformationSource(s)
Pictograms GHS05 (Corrosion), GHS07 (Exclamation Mark)[2][5]
Signal Word Danger [2]
Hazard Statements H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage.H335: May cause respiratory irritation.[5][15]
Precautionary Codes P260, P264, P280, P301+P330+P331, P305+P351+P338, P405[2][5]
  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][16] Avoid breathing dust and prevent contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, refrigerated at 2-8°C.[2] The compound is noted to be air and light-sensitive, so storage under an inert gas like argon or nitrogen is recommended.[5]

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes.[5]

    • Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[5]

Conclusion

This compound is a high-value synthetic intermediate with significant applications in the fields of heterocyclic chemistry and drug discovery. Its well-defined reactivity, particularly in the Hantzsch thiazole synthesis, allows for the efficient construction of complex, biologically relevant molecules. While its hazardous nature requires careful handling, a thorough understanding of its properties, synthesis, and applications empowers researchers to leverage this potent building block for the advancement of chemical and pharmaceutical sciences.

References

  • Al-Zoubi, W. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [Link]
  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]
  • Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. [Link]
  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]
  • CAS No. 3292-77-1, 2-Bromo-1-(thiazol-2-yl)ethanone. (n.d.). 001CHEMICAL. [Link]
  • 3292-77-1 | MFCD06411540. (n.d.). AA Blocks. [Link]
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC - PubMed Central. [Link]
  • 2-Bromo-1-(1,3-thiazol-2-yl)ethanone. (n.d.). Chem-Space. [Link]
  • 2-Bromo-1-(1,3-thiazol-2-yl)ethanone (C007B-605431). (n.d.). Cenmed Enterprises. [Link]
  • Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]
  • 2-Bromo-1-(1 H -pyrazol-4-yl)ethanone: Versatile Precursor for Novel Mono- and Bis[pyrazolylthiazoles]. (2025). ResearchGate. [Link]
  • Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. (n.d.). PubMed Central. [Link]
  • (PDF) Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. (2024). ResearchGate. [Link]
  • CN101550113B - Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode. (n.d.).
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). NIH. [Link]

Sources

An In-depth Technical Guide to the Safe Handling and Application of 2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Compound Profile and Strategic Importance

2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide is a versatile α-bromoketone that serves as a key building block in the synthesis of a wide array of heterocyclic compounds, particularly substituted aminothiazoles. Its significance lies in the strategic placement of reactive functional groups: the electrophilic α-carbon, susceptible to nucleophilic attack, and the thiazole ring, a common scaffold in medicinally active compounds. The hydrobromide salt form generally enhances the compound's stability and shelf-life compared to the free base, while also potentially improving its solubility in polar protic solvents used in subsequent reactions.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 199804-81-4[1][2][]
Molecular Formula C₅H₅Br₂NOS[1]
Molecular Weight 286.97 g/mol [1]
Appearance White to light yellow powder/solid[4]
Melting Point 54-55°C (for free base)[4]
Boiling Point 266.7°C at 760 mmHg (for free base)[4]
Solubility The hydrobromide salt form is expected to have enhanced solubility in polar solvents.[5]

Hazard Identification and Risk Mitigation

This compound is classified as a hazardous substance and requires careful handling to minimize risk. The primary hazards are associated with its corrosive nature and its properties as a lachrymator.

Hazard Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns.

  • Serious Eye Damage/Irritation (Category 1): Causes serious eye damage.

  • Specific Target Organ Toxicity (Single Exposure) [Respiratory system] (Category 3): May cause respiratory irritation.

The reactivity of the α-bromo group makes this compound a potent alkylating agent, capable of reacting with biological nucleophiles, which is the mechanistic basis for its corrosive and irritant properties. Furthermore, like many α-haloketones, it is a lachrymator, meaning it is a substance that irritates the eyes and causes tearing.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use.

  • Eye/Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and vapors.

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or suit should be worn.

  • Respiratory Protection: All handling of the solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Handling Protocol cluster_doffing Doffing Sequence (Contamination Avoidance) Prep Assess Risks FumeHood Verify Fume Hood Functionality Prep->FumeHood PPE_Selection Select Appropriate PPE FumeHood->PPE_Selection LabCoat Don Lab Coat PPE_Selection->LabCoat Gloves Don Inner Gloves (Nitrile) LabCoat->Gloves Goggles Don Chemical Goggles Gloves->Goggles FaceShield Don Face Shield Goggles->FaceShield OuterGloves Don Outer Gloves (Neoprene/Butyl) FaceShield->OuterGloves Work Handle Compound in Fume Hood OuterGloves->Work RemoveOuter Remove Outer Gloves Work->RemoveOuter RemoveShield Remove Face Shield RemoveOuter->RemoveShield RemoveCoat Remove Lab Coat RemoveShield->RemoveCoat RemoveGoggles Remove Goggles RemoveCoat->RemoveGoggles RemoveInner Remove Inner Gloves RemoveGoggles->RemoveInner WashHands Wash Hands Thoroughly RemoveInner->WashHands

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

Table 2: First Aid Measures

Exposure RouteActionCausality
Eye Contact Immediately flush with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.The compound reacts with moisture on the surface of the eye to form hydrobromic acid, causing severe burns. Rapid dilution is essential.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.The alkylating nature of the compound can cause deep and painful burns. Prompt removal and flushing are necessary to minimize tissue damage.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.The compound is irritating to the respiratory tract. Fresh air will help to clear the irritant, and medical attention is necessary to address any potential inflammation or damage.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.Inducing vomiting can cause further damage to the esophagus. Rinsing the mouth helps to remove residual chemicals.

Handling and Storage Protocols

Handling
  • Ventilation: All work must be performed in a well-ventilated chemical fume hood.

  • Inert Atmosphere: While not always strictly necessary for short-term handling, for long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent slow degradation.

  • Avoiding Incompatibilities: Keep away from strong bases, amines, and strong oxidizing agents. The electrophilic α-carbon will readily react with nucleophiles like amines and bases, leading to unwanted side reactions and potential heat generation.

Storage
  • Container: Store in a tightly sealed, clearly labeled container.

  • Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is often recommended for long-term stability.

  • Location: Store in a designated area for hazardous chemicals, away from incompatible materials.

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from the reactivity of the α-carbon, which is activated by the adjacent electron-withdrawing carbonyl group. This makes it an excellent electrophile for SN2 reactions with a variety of nucleophiles.

The Hantzsch Thiazole Synthesis

A primary application of this compound is in the Hantzsch thiazole synthesis, a classic and reliable method for constructing thiazole rings. In this reaction, the α-bromoketone is condensed with a thiourea or thioamide. The hydrobromide salt is particularly useful here as the reaction is often carried out in a polar solvent like ethanol, where the salt may have improved solubility.

// Reactants Thiourea [label="Thiourea\n(Nucleophile)"]; Bromoketone [label="2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone\n(Electrophile)"];

// Intermediates Intermediate1 [label="Thiouronium Salt Intermediate"]; Intermediate2 [label="Cyclized Intermediate"];

// Product Product [label="2-Amino-4-(thiazol-2-yl)thiazole"];

// Steps Thiourea -> Intermediate1 [label="S(N)2 Attack"]; Bromoketone -> Intermediate1; Intermediate1 -> Intermediate2 [label="Intramolecular\nCyclization"]; Intermediate2 -> Product [label="Dehydration"]; } caption: "Simplified Hantzsch Thiazole Synthesis Mechanism."

Experimental Protocol: Synthesis of a 2-Aminothiazole Derivative

The following protocol is adapted from established procedures for the Hantzsch thiazole synthesis and serves as a representative workflow.[6]

Objective: To synthesize a 2-amino-4-(1,3-thiazol-2-yl)thiazole derivative.

Materials:

  • This compound

  • Substituted thiourea (e.g., 1-(2-methoxyphenyl)thiourea)

  • N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Ethyl acetate (EtOAc)

  • Water (deionized)

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted thiourea (1.0 equivalent) in DMF.

  • Addition of Reagents: To the stirred solution, add this compound (1.5 equivalents).

    • Causality: Using a slight excess of the bromoketone can help drive the reaction to completion, especially if the thiourea is the more valuable starting material.

  • Base Addition: Add triethylamine (3.0 equivalents) dropwise to the mixture.

    • Causality: Triethylamine acts as a base to neutralize the hydrobromide salt of the starting material and the HBr generated during the cyclization, preventing the protonation of the nucleophilic thiourea and driving the reaction forward.

  • Reaction: Heat the mixture to 70°C and stir for 2-4 hours.

    • Causality: Heating provides the necessary activation energy for the reaction. 70°C is a moderate temperature that typically allows for a reasonable reaction rate without significant decomposition.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (3 x volume of EtOAc).

    • Causality: The aqueous wash removes the DMF, triethylamine hydrobromide salt, and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel.

Spill Management and Waste Disposal

  • Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed container for disposal. The area should then be decontaminated with a suitable solvent. For larger spills, evacuate the area and contact emergency services.

  • Waste Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Due to its reactivity, it should not be disposed of down the drain. Neutralization of small amounts of waste can be achieved by slowly adding the material to a stirred solution of sodium bicarbonate, followed by a solution of sodium thiosulfate to reduce any residual bromine. This should only be performed by trained personnel with appropriate safety precautions.

Conclusion

This compound is a powerful synthetic intermediate that demands a high level of respect and care in its handling. By understanding its chemical reactivity, adhering to stringent safety protocols, and following well-designed experimental procedures, researchers can safely and effectively utilize this compound to advance their scientific goals. This guide serves as a foundational resource, but it is imperative that it is used in conjunction with a comprehensive, site-specific safety assessment and a thorough review of the relevant scientific literature.

References

  • Kumar, D., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLOS ONE, 11(5), e0155048. [Link]

  • Der Pharma Chemica. (2014). Synthesis of novel 2-amino thiazole derivatives. [Link]

  • Heterocycles. (2012). A facile, efficient one-pot procedure for the synthesis of 2-aminothiazole derivatives. [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • SinoStandards Bio-Tech. 2-Bromo-1-(2-thiazolyl)ethanone Hydrobromide. [Link]

  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • Royal Society of Chemistry. (2024). Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino). [Link]

  • SinoStandards Bio-Tech. 2-Bromo-1-(2-thiazolyl)ethanone Hydrobromide. [Link]

  • Cenmed Enterprises. 2-Bromo-1-(1,3-thiazol-2-yl)ethanone. [Link]

  • Royal Society of Chemistry. (2015). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. [Link]

  • Semantic Scholar. (2015). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. [Link]

  • Organic Chemistry Current Research. (2017). Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. [Link]

  • ResearchGate. (2018). Reaction of 2-bromomethyl-1,3-thiaselenole with thiourea: En route to the first representatives of 2-(organylsulfanyl)-2,3-dihydro-1,4-thiaselenines. [Link]

  • PubChem. 2-Bromo-1-(1-hydroxynaphthalen-2-YL)ethanone. [Link]

  • PubMed Central. (2012). Enzyme That Makes You Cry–Crystal Structure of Lachrymatory Factor Synthase from Allium cepa. PLoS ONE, 7(11), e48625. [Link]

  • Fiveable. α-bromoketone Definition. [Link]

  • Organic Chemistry Portal. α-Bromoketone synthesis by bromination. [Link]

  • ResearchGate. (2014). Microwave-Assisted Debromination of α-Bromoketones with Triarylstibanes in Water. [Link]

  • MDPI. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(23), 5542. [Link]

  • Indian Chemical Council. (2019). Bromine Safety Handbook. [Link]

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The Pivotal Role of 2-bromo-1-(1,3-thiazol-2-yl)-1-ethanone in Modern Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-bromo-1-(1,3-thiazol-2-yl)-1-ethanone is a cornerstone reagent in synthetic organic chemistry, valued for its dual reactivity as both an α-haloketone and a thiazole derivative. This guide elucidates the synthesis, key reactive properties, and principal applications of this versatile building block. We will delve into its instrumental role in constructing complex heterocyclic scaffolds, most notably through the Hantzsch thiazole synthesis and the formation of fused bicyclic systems like imidazo[2,1-b]thiazoles. By providing detailed mechanistic insights, step-by-step experimental protocols, and a review of its applications, this document serves as a comprehensive resource for professionals engaged in pharmaceutical research and materials science.

Core Characteristics of a Versatile Synthon

2-bromo-1-(1,3-thiazol-2-yl)-1-ethanone, also known as 2-(bromoacetyl)-1,3-thiazole, is a bifunctional organic compound.[1] Its synthetic utility is derived from two key structural features:

  • The α-Haloketone Moiety: The bromine atom is positioned on the carbon alpha to a carbonyl group. This arrangement makes the α-carbon highly electrophilic and susceptible to nucleophilic substitution, while the bromine atom serves as an excellent leaving group.[2]

  • The Thiazole Ring: This five-membered aromatic heterocycle is a common pharmacophore found in numerous biologically active compounds, including anti-inflammatory, antibacterial, and antitumor agents.[1][3] Its presence provides a rigid scaffold and modulates the electronic properties of the entire molecule.

These features render the molecule an ideal precursor for a variety of cyclocondensation reactions, enabling the efficient construction of more complex heterocyclic systems.

Physicochemical Properties

A summary of the key physical and chemical properties of 2-bromo-1-(1,3-thiazol-2-yl)-1-ethanone is presented below for quick reference.

PropertyValueSource(s)
Molecular Formula C₅H₄BrNOS[1][4]
Molecular Weight 206.06 g/mol [4]
CAS Number 3292-77-1[1][5]
Appearance Orange to Dark Orange Solid[1][6]
Melting Point 54-55 °C[1]
Boiling Point 266.7±42.0 °C (Predicted)[1]
Solubility Soluble in chloroform, ether, dimethyl sulfoxide; Slightly soluble in acetonitrile.[1][6]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C. Light and moisture sensitive.[1][6][7]

Synthesis and Characterization

The most direct and common route to 2-bromo-1-(1,3-thiazol-2-yl)-1-ethanone is the α-bromination of its ketone precursor, 2-acetylthiazole.[2] This process involves two primary stages: the synthesis of 2-acetylthiazole and its subsequent bromination.

Workflow for Synthesis

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis of 2-bromo-1-(1,3-thiazol-2-yl)-1-ethanone from 2-acetylthiazole

This protocol is adapted from established synthetic procedures.[5] The causality for using specific reagents lies in their efficiency and selectivity. Phenyltrimethylammonium tribromide (PTT) is chosen as the brominating agent because it is a solid, easily handled source of bromine that often provides cleaner reactions and higher yields compared to liquid bromine. Anhydrous THF is used as the solvent to prevent side reactions involving water.

Materials:

  • 2-Acetylthiazole (1.0 eq)

  • Phenyltrimethylammonium tribromide (PTT) (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve phenyltrimethylammonium tribromide (1.0 eq) in anhydrous THF.

  • Addition of Substrate: To this solution, add a solution of 2-acetylthiazole (1.0 eq) in anhydrous THF dropwise. The choice of dropwise addition helps to control the reaction temperature and prevent the formation of polybrominated byproducts.

  • Reaction: Stir the reaction mixture at 35 °C for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, filter the mixture to remove the solid byproduct (phenyltrimethylammonium bromide). Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane. Purify the product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (e.g., 20:80 v/v) as the eluent.[5]

  • Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield 2-bromo-1-(1,3-thiazol-2-yl)-1-ethanone as a solidified oil or orange solid.[1][5] A typical yield for this reaction is high, often around 88%.[5]

Characterization Data:

  • ¹H-NMR (CDCl₃): δ 8.03 (d, 1H), 7.75 (d, 1H), 4.70 (s, 2H).[5] The singlet at 4.70 ppm is characteristic of the methylene protons (-CH₂Br) adjacent to the carbonyl group.

The Cornerstone of Heterocycle Construction: The Hantzsch Thiazole Synthesis

The most significant application of 2-bromo-1-(1,3-thiazol-2-yl)-1-ethanone is in the Hantzsch thiazole synthesis, a classic and reliable method for constructing a new thiazole ring.[8][9] This reaction involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, such as thiourea or a substituted thioamide.[2][8]

Reaction Mechanism

The reaction proceeds through a well-established sequence of nucleophilic attack, cyclization, and dehydration. The choice to use a thioamide or thiourea is fundamental, as the sulfur atom acts as a potent nucleophile to initiate the reaction, and the nitrogen atom is perfectly positioned for the subsequent intramolecular cyclization.

Hantzsch_Mechanism start 2-bromo-1-(1,3-thiazol-2-yl)-1-ethanone + Thioamide/Thiourea step1 Step 1: Nucleophilic Attack (SN2) start->step1 Sulfur attacks α-carbon intermediate1 Isothiouronium/Isothioamide Intermediate step1->intermediate1 Bromide is expelled step2 Step 2: Intramolecular Cyclization intermediate1->step2 Nitrogen attacks carbonyl carbon intermediate2 Tetrahedral Intermediate (Cyclized) step2->intermediate2 step3 Step 3: Dehydration intermediate2->step3 - H₂O product Substituted Thiazole Product step3->product Aromatization

Sources

A Technical Guide to the Biological Activity of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thiazole nucleus, a five-membered aromatic ring containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, ability to form hydrogen bonds, and rigid structure make it a cornerstone in the design of novel therapeutic agents.[3][4] Thiazole derivatives have demonstrated a remarkably broad spectrum of biological activities, leading to their incorporation into numerous FDA-approved drugs for conditions ranging from cancer to infectious diseases and inflammation.[1][5] This guide provides a technical overview of the principal biological activities of thiazole derivatives, focusing on the mechanistic underpinnings, key experimental workflows for their evaluation, and a summary of representative compounds. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, offering insights for professionals engaged in drug discovery and development.

The Thiazole Scaffold: A Versatile Core in Medicinal Chemistry

Thiazole, or 1,3-thiazole, is a pale-yellow liquid with a pyridine-like odor.[1][2] Its aromaticity, arising from the delocalization of a 6π-electron system, confers significant stability.[1] The presence of nitrogen and sulfur heteroatoms creates a unique electronic distribution, making the thiazole ring an excellent pharmacophore capable of various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking.[3] This versatility has allowed chemists to modify the core structure extensively, generating vast libraries of derivatives with fine-tuned pharmacological profiles.[5][6] Numerous clinically successful drugs, such as the anticancer agent Dasatinib, the anti-HIV drug Ritonavir, and the antibacterial Sulfathiazole, feature a thiazole core, underscoring its profound impact on modern medicine.[2][5][7]

Anticancer Activity of Thiazole Derivatives

Thiazole derivatives are at the forefront of oncology research, exerting their effects through diverse mechanisms of action that disrupt cancer cell proliferation and survival.[3][8]

Primary Mechanisms of Anticancer Action
  • Kinase Inhibition: Many thiazole-containing compounds are potent inhibitors of protein kinases, enzymes that are often dysregulated in cancer. By competing with ATP for the kinase's binding site, these derivatives can block signaling pathways essential for tumor growth and survival, such as the PI3K/Akt/mTOR pathway.[8] A prime example is Dasatinib , which targets multiple kinases, including BCR-ABL and Src family kinases.[2][3]

  • Tubulin Polymerization Disruption: The mitotic spindle, composed of microtubules, is a critical target for cancer therapy. Certain thiazole derivatives, like the epothilones (e.g., Ixabepilone), bind to β-tubulin, disrupting microtubule dynamics.[4] This interference with the mitotic spindle assembly triggers a cell cycle arrest and ultimately leads to apoptotic cell death.[8]

  • Induction of Apoptosis: Thiazole derivatives can induce programmed cell death (apoptosis) through various other routes, including the fragmentation of DNA and the depolarization of the mitochondrial membrane.[9] These actions are often downstream effects of initial target engagement but are crucial for the compound's overall cytotoxic efficacy.[8][10]

Experimental Workflow: Screening for Anticancer Activity

The evaluation of novel thiazole derivatives for anticancer potential follows a standardized, multi-step process designed to move from broad cytotoxicity screening to detailed mechanistic investigation. The causality behind this workflow is to first identify potent compounds and then understand how they work, which is critical for further development.

G cluster_0 Initial Screening cluster_1 Hit Validation & Prioritization cluster_2 Mechanism of Action (MoA) Studies A Compound Library (Thiazole Derivatives) B In Vitro Cytotoxicity Assay (e.g., MTT, SRB) A->B C Determine IC50 Values (Multiple Cancer Cell Lines) B->C D Selectivity Screening (Normal vs. Cancer Cells) C->D E Confirmation of Activity D->E F Cell Cycle Analysis (Flow Cytometry) E->F G Apoptosis Assays (Annexin V, Caspase Activity) E->G H Target Identification (Western Blot, Kinase Panels) E->H

Caption: High-level workflow for anticancer drug screening.

Data Summary: Representative Anticancer Thiazole Derivatives

The following table summarizes the activity of select thiazole derivatives, showcasing the potency that can be achieved with this scaffold.

Compound/DrugTarget/MechanismCancer Cell LineIC50 ValueReference
DasatinibMulti-kinase inhibitorK562 (CML)<1 nM[2][3]
Thiazole Derivative 9 Not SpecifiedHepG-2 (Liver)1.61 µg/mL[4]
Thiazole Derivative 1d Induces ApoptosisMultiple linesPromising[9]
Compound 4i EGFR Inhibitor (Predicted)SaOS-2 (Osteosarcoma)0.190 µg/mL[10]

Antimicrobial Activity of Thiazole Derivatives

The rise of antimicrobial resistance (AMR) is a global health crisis, necessitating the urgent development of new antimicrobial agents.[11][12] Thiazole derivatives have emerged as a promising class of compounds with potent activity against a wide range of pathogens.[1][11]

Primary Mechanisms of Antimicrobial Action
  • Antibacterial Activity: Thiazole derivatives can inhibit essential bacterial processes. Some compounds act as inhibitors of DNA gyrase, an enzyme crucial for DNA replication, preventing the bacteria from multiplying.[11][12] Others may disrupt cell wall synthesis or other vital metabolic pathways. Their amphiphilic character, combining both hydrophilic and hydrophobic properties, may facilitate penetration of bacterial cell membranes.[13]

  • Antifungal Activity: The mechanism of antifungal action often involves the inhibition of enzymes critical for fungal cell integrity, such as 14α-lanosterol demethylase, which is involved in ergosterol biosynthesis.[14] Ergosterol is a key component of the fungal cell membrane, and its disruption leads to cell death. Several thiazole derivatives show antifungal activity comparable to or exceeding that of established drugs like fluconazole.[11]

Experimental Workflow: Determining Minimum Inhibitory Concentration (MIC)

The cornerstone of antimicrobial testing is determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The broth microdilution method is a gold standard for this purpose. The choice of this method is based on its efficiency, scalability, and ability to provide quantitative data on a compound's potency.

G A Prepare Standardized Microbial Inoculum C Inoculate Wells with Microbial Suspension A->C B Prepare Serial Dilutions of Thiazole Compound in 96-well plate B->C D Incubate Under Optimal Conditions C->D E Visually or Spectrophotometrically Assess Microbial Growth D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for MIC determination via broth microdilution.

Data Summary: Representative Antimicrobial Thiazole Derivatives
Compound Class/ExampleTarget Microbe(s)MIC ValueReference
2,5-dichloro thienyl-substituted thiazolesS. aureus, E. coli, A. fumigatus6.25–12.5 µg/mL[1]
Thiazole derivative 43 A. fumigatus0.03 µg/mL[1]
Imidazolyl thiazole 4a Bacillus species, M. luteus1.95–3.91 µg/mL
Thiazole derivative 37c Various bacteria & fungi93.7–46.9 µg/mL (antibacterial)[11]

Anti-inflammatory Properties

Inflammation is a biological response to harmful stimuli, but chronic inflammation contributes to numerous diseases.[15] Thiazole derivatives have shown significant potential as anti-inflammatory agents by modulating key pathways.[16]

Mechanism: Targeting Inflammatory Mediators

The anti-inflammatory effects of thiazoles are often linked to their ability to inhibit enzymes involved in the arachidonic acid pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).[15] By blocking these enzymes, particularly the inducible isoforms like COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins and leukotrienes.[17] Some derivatives also act by inhibiting the synthesis of nitric oxide (NO) by targeting inducible nitric oxide synthase (iNOS) or by interfering with pro-inflammatory cytokine signaling pathways like TNF-α and NF-κB.[17]

Signaling Pathway: Inhibition of NF-κB

The NF-κB pathway is a central regulator of inflammation. Thiazole derivatives can inhibit this pathway at various points, for example, by preventing the activation of the IKK complex, which is responsible for freeing NF-κB to enter the nucleus and activate the transcription of inflammatory genes.

G Stimulus Inflammatory Stimulus (e.g., TNF-α) Receptor Cell Surface Receptor Stimulus->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Transcription Pro-inflammatory Gene Transcription (COX-2, Cytokines) Nucleus->Transcription Initiates Thiazole Thiazole Derivative Thiazole->IKK Inhibits

Caption: Simplified NF-κB pathway showing a potential point of inhibition.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, detailed protocols are essential. The following are foundational methods for assessing the biological activities discussed.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a self-validating system because it includes controls (untreated cells, vehicle control, positive control) that ensure the observed effects are due to the test compound and not other variables.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. Rationale: A 24-hour pre-incubation ensures cells are in a logarithmic growth phase and have adhered properly before treatment.

  • Compound Treatment: Prepare serial dilutions of the thiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include untreated and vehicle-only (e.g., DMSO) controls. Incubate for 48-72 hours. Rationale: A 48-72 hour incubation is typically sufficient to observe significant antiproliferative effects.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well. Agitate the plate gently to dissolve the formazan crystals. Rationale: The amount of formazan produced is directly proportional to the number of viable cells.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol: Determination of Minimum Inhibitory Concentration (Broth Microdilution)

This protocol is self-validating through the inclusion of a positive control (known antibiotic), a negative control (broth only), and a growth control (microbe in broth, no compound).

  • Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

  • Compound Dilution: Add 100 µL of the thiazole compound stock solution (at 2x the highest desired concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound. Rationale: Serial dilution creates a concentration gradient to precisely identify the MIC.

  • Inoculation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 50 µL of this inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours. Rationale: This time allows for sufficient bacterial growth in the absence of inhibition.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Conclusion and Future Outlook

The thiazole scaffold is undeniably a cornerstone of modern medicinal chemistry, consistently yielding compounds with potent and diverse biological activities.[1][18] Its continued exploration in anticancer, antimicrobial, and anti-inflammatory research is highly warranted.[1][3] Future efforts will likely focus on the synthesis of novel, highly-substituted thiazole derivatives, the use of computational modeling to predict activity and toxicity, and the development of derivatives that can overcome existing drug resistance mechanisms. The versatility of this heterocyclic system ensures that it will remain a high-priority target for drug discovery professionals for the foreseeable future.[19]

References

  • Bîcu, A.-M., & Uivarosi, V. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Pharmaceuticals, 15(11), 1366. [Link]

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Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide is a pivotal chemical intermediate, valued for its dual reactive centers: the electrophilic α-brominated carbonyl and the versatile thiazole nucleus. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents.[1] This guide provides a detailed, mechanistically grounded protocol for the synthesis of this valuable building block, moving beyond a simple recitation of steps to explain the underlying chemical principles that ensure a successful and reproducible outcome.

The synthetic strategy hinges on the direct α-bromination of the commercially available precursor, 2-acetylthiazole.[2][3] The reaction is conducted in a solution of hydrobromic acid (HBr) in acetic acid, which serves as both a catalyst and the source for the final hydrobromide salt. This approach is efficient, as it directly yields the stable, crystalline salt form of the product, which is often preferred for storage and handling.[4][5]

Mechanistic Rationale: The "Why" Behind the Synthesis

The core of this synthesis is the acid-catalyzed α-bromination of a ketone. Understanding this mechanism is crucial for troubleshooting and adapting the protocol.

  • Protonation and Enolization: The reaction initiates with the protonation of the carbonyl oxygen of 2-acetylthiazole by the strong acid (HBr). This step increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-protons on the adjacent methyl group.

  • Enol Formation: A weak base (like the acetate ion from the solvent or another molecule of the ketone) abstracts an α-proton, leading to the formation of a nucleophilic enol intermediate. This tautomerization is the rate-determining step and is effectively catalyzed by the acidic medium.

  • Electrophilic Attack: The electron-rich double bond of the enol then acts as a nucleophile, attacking the electrophilic bromine (Br₂). This results in the formation of a new carbon-bromine bond at the α-position and a protonated carbonyl.

  • Deprotonation: Finally, the protonated carbonyl is deprotonated, regenerating the carbonyl group and yielding the α-brominated ketone product, 2-bromo-1-(1,3-thiazol-2-yl)-1-ethanone.

  • Salt Formation: Given the basic nitrogen atom in the thiazole ring and the highly acidic environment, the final product is protonated to form the stable hydrobromide salt.[4]

This acid-catalyzed pathway ensures regioselective bromination at the α-carbon without significant side reactions on the thiazole ring itself, which can be susceptible to electrophilic substitution under different conditions.[6]

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from 2-acetylthiazole.

Reagents and Materials
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Properties
2-AcetylthiazoleC₅H₅NOS127.1710.0 g78.6Starting material; nutty aroma.[3][7][8]
HBr in Acetic AcidHBr/CH₃COOH-100 mL-30-32% HBr (w/w); corrosive.[5]
Bromine (Br₂)Br₂159.814.0 mL (12.5 g)78.2Highly corrosive, toxic, volatile liquid.
EthanolC₂H₅OH46.07~100 mL-Washing solvent.
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing dropping funnel, dissolve 2-acetylthiazole (10.0 g, 78.6 mmol) in a 30-32% solution of HBr in acetic acid (100 mL). (Perform this step in a certified chemical fume hood).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15-20 minutes until the internal temperature reaches 0-5 °C.

  • Bromine Addition: Slowly add bromine (4.0 mL, 78.2 mmol) dropwise to the stirred solution via the dropping funnel over a period of 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition. Causality Note: Slow addition is critical to control the exothermic reaction and prevent the formation of dibrominated byproducts.[9]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture overnight (12-16 hours). A precipitate will typically form as the reaction progresses.

  • Product Isolation: Collect the resulting crystalline solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals thoroughly with cold ethanol (3 x 30 mL) to remove residual acetic acid and unreacted bromine.

  • Drying: Air dry the crystals on the filter paper for 30 minutes, then transfer them to a vacuum desiccator and dry to a constant weight. The final product, this compound, is typically an off-white to light yellow solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reaction Conditions cluster_product Final Product cluster_workup Workup & Purification Start 2-Acetylthiazole Reagents 1. Br₂ 2. HBr in Acetic Acid 3. 0°C to RT, 12-16h Start->Reagents Bromination Workup 1. Vacuum Filtration 2. Ethanol Wash 3. Drying Reagents->Workup Product 2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide Workup->Product

Caption: Workflow for the synthesis of the target compound.

Product Characterization and Validation

Confirming the identity and purity of the final product is a non-negotiable step in synthesis.

  • Appearance: Off-white to light yellow crystalline solid.

  • ¹H NMR Spectroscopy (DMSO-d₆, 400 MHz): The expected spectrum would show a singlet for the methylene protons adjacent to the bromine and carbonyl groups (δ ≈ 4.9-5.1 ppm). The two protons on the thiazole ring will appear as doublets in the aromatic region (δ ≈ 8.0-8.4 ppm). A broad singlet corresponding to the N-H proton of the hydrobromide salt will also be present.

  • ¹³C NMR Spectroscopy (DMSO-d₆, 100 MHz): Key signals are expected for the carbonyl carbon (C=O) around δ 185-190 ppm, the methylene carbon (CH₂Br) around δ 35-40 ppm, and carbons of the thiazole ring.

  • Mass Spectrometry (ESI+): The analysis will show a characteristic pair of peaks for the molecular ion of the free base [M+H]⁺ corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

  • Infrared (IR) Spectroscopy (KBr Pellet): A strong absorption band characteristic of the carbonyl (C=O) stretch is expected around 1690-1710 cm⁻¹.

Critical Safety Precautions

Adherence to strict safety protocols is paramount due to the hazardous nature of the reagents involved.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves.[10][11]

  • Fume Hood: All operations, especially the handling of bromine and HBr/acetic acid, must be conducted within a properly functioning chemical fume hood.

  • Bromine (Br₂): Bromine is extremely corrosive to the respiratory tract, eyes, and skin. It is a strong oxidizing agent and highly toxic. Avoid inhalation of vapors and any skin contact. Have a bromine quenching solution (e.g., sodium thiosulfate) readily available in case of a spill.

  • HBr in Acetic Acid: This solution is highly corrosive and can cause severe chemical burns. Handle with care and avoid inhalation of the pungent vapors.

  • α-Bromoketone Product: The product is a lachrymator (tear-producing agent) and a potent alkylating agent.[12] It should be considered toxic and an irritant. Avoid inhaling the dust or allowing contact with skin and eyes.

Applications in Research and Drug Development

This compound is not an end-product but a versatile starting point for further chemical elaboration. Its primary utility lies in its ability to react with various nucleophiles at the α-carbon, displacing the bromide. This reactivity is fundamental to building molecular complexity.

  • Synthesis of Aminothiazoles: It is a classic reagent for the Hantzsch synthesis of aminothiazole derivatives, which are core structures in many pharmaceuticals.[13] Reaction with thioureas or thioamides leads to the formation of a second thiazole ring or other heterocyclic systems.

  • Lead Compound Development: The compound itself can serve as a fragment or starting point in drug discovery campaigns.[1][4] The α-bromoketone moiety can be used to covalently modify target proteins or as a handle for introducing other functional groups.

  • Antifungal and Antidiabetic Research: Thiazole-containing compounds are actively investigated for various therapeutic applications, including as antifungal agents and inhibitors of protein tyrosine phosphatase 1B (PTP1B) for the treatment of diabetes.[14][15] This building block provides a direct entry into libraries of such compounds for screening and development.

References

  • Google Patents. (2016). CN105348216A - Synthetic method for 2-acetyl thiazole.
  • Google Patents. (2024). CN117567388B - Synthesis method of 2-acetyl-5-thiazole formic acid.
  • PubMed. (2021). Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). 2-Acetylthiazole, >=99%, FG | W332801-SAMPLE-K. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Bromination of 2-Thiazolylhydrazones. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthetic Access to Aromatic α-Haloketones - PMC. Retrieved from [Link]

  • National Institutes of Health. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-acetyl thiazole 2-acetylthiazole. Retrieved from [Link]

  • PubChem. (n.d.). 2-Acetylthiazole | C5H5NOS | CID 520108. Retrieved from [Link]

  • National Institutes of Health. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC. Retrieved from [Link]

  • Princeton University. (n.d.). Handling Radioactive Materials Safely. Retrieved from [Link]

  • International Journal of Chemical Studies. (2022). Synthesis and characterization of biological active heterocycle-2-Aminothiazole. Retrieved from [Link]

  • PubMed. (2021). Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties. Retrieved from [Link]

  • PubMed. (2010). 2-Bromo-1-(3-nitro-phen-yl)ethanone. Retrieved from [Link]

  • University of Rochester. (n.d.). Safety Information and Specific Handling Precautions for Radionuclides. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone. Retrieved from [Link]

Sources

Application Note: Hantzsch Thiazole Synthesis of 2,4'-Bithiazole Derivatives Using 2-Bromo-1-(thiazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a cornerstone reaction in heterocyclic chemistry for the construction of the thiazole ring.[1][2] This reaction classically involves the condensation of an α-haloketone with a thioamide.[1][3] The resulting thiazole scaffold is a prevalent structural motif in a vast array of pharmaceuticals, natural products, and functional materials, valued for its diverse biological activities including antimicrobial, antifungal, and anticancer properties.[2][4][5]

This application note provides a detailed technical guide for the synthesis of 2,4'-bithiazole derivatives, a class of compounds with significant biological relevance, through the Hantzsch synthesis.[6] We will specifically focus on the use of 2-bromo-1-(thiazol-2-yl)ethanone as the α-haloketone substrate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a field-proven experimental protocol, and characterization guidelines.

The choice of 2-bromo-1-(thiazol-2-yl)ethanone is strategic; the thiazole ring acts as a directing group, and the α-bromo position provides a reactive site for the initial nucleophilic attack. The reactivity of α-haloketones is largely governed by the nature of the carbon-halogen bond, which is polarized by the adjacent carbonyl group, rendering the α-carbon highly electrophilic.[7] The efficiency of the initial SN2 step is dependent on the leaving group ability of the halide, with reactivity following the order I > Br > Cl.[7] Bromoketones like the one discussed herein offer a balance of high reactivity and stability for practical laboratory synthesis.

Reaction Mechanism & Rationale

The Hantzsch synthesis is a high-yielding and robust reaction that proceeds through a well-established multi-step pathway involving condensation and cyclization.[3] Understanding the mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

The reaction between 2-bromo-1-(thiazol-2-yl)ethanone and a thioamide (e.g., thiourea) can be broken down into three primary stages:

  • Nucleophilic Substitution (SN2): The reaction initiates with the nucleophilic sulfur atom of the thioamide attacking the electrophilic α-carbon of the ketone. This displaces the bromide ion, a good leaving group, to form an S-alkylated isothioamide intermediate.[3][8]

  • Intramolecular Cyclization: The nitrogen atom of the isothioamide intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon.[3][9] This step forms a five-membered heterocyclic intermediate, a hydroxythiazoline.

  • Dehydration & Aromatization: The final step is an acid-catalyzed dehydration, where the hydroxyl group is eliminated as a water molecule. This elimination results in the formation of a double bond within the ring, leading to the stable, aromatic 2,4'-bithiazole product.[9] The aromaticity of the final product is a significant thermodynamic driving force for the reaction.[9]

Hantzsch_Mechanism Figure 1: Hantzsch Thiazole Synthesis Mechanism Reactants 2-Bromo-1-(thiazol-2-yl)ethanone + Thioamide SN2 S-Alkylation (SN2) Reactants->SN2 Nucleophilic Attack by Sulfur Isothioamide Isothioamide Intermediate SN2->Isothioamide Cyclization Intramolecular Cyclization Isothioamide->Cyclization Attack by Nitrogen Hydroxythiazoline Hydroxythiazoline Intermediate Cyclization->Hydroxythiazoline Dehydration Dehydration Hydroxythiazoline->Dehydration -H2O Product Aromatic 2,4'-Bithiazole Product Dehydration->Product

Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism.

Detailed Experimental Protocol

This protocol describes the synthesis of a 2'-amino-2,4'-bithiazole derivative using thiourea as the thioamide component. The procedure is adapted from standard Hantzsch synthesis methodologies.[3][7]

Materials & Reagents
Reagent/MaterialGradeSupplierNotes
2-Bromo-1-(thiazol-2-yl)ethanone≥95%e.g., Sigma-AldrichCAS: 3292-77-1. Handle with care, corrosive and light/moisture sensitive.[10]
ThioureaACS Reagent, ≥99%e.g., Sigma-AldrichCAS: 62-56-6
Methanol (MeOH)AnhydrousStandard SupplierServes as the reaction solvent.
Sodium Carbonate (Na₂CO₃)ACS ReagentStandard SupplierFor preparing a 5% aqueous solution for workup.
Deionized WaterHigh PurityLaboratory SourceFor solution preparation and washing.
Round-bottom flask (50 mL)-Glassware Supplier-
Magnetic stirrer and stir bar-Equipment Supplier-
Reflux condenser-Glassware Supplier-
Heating mantle or hot plate-Equipment Supplier-
Büchner funnel and filter flask-Glassware SupplierFor vacuum filtration.
Filter paper-Standard SupplierWhatman No. 1 or equivalent.
Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask, combine 2-bromo-1-(thiazol-2-yl)ethanone (e.g., 5.0 mmol, 1.0 eq) and thiourea (e.g., 7.5 mmol, 1.5 eq). The use of a slight excess of the thioamide helps to ensure the complete consumption of the limiting α-haloketone.[9]

  • Solvent Addition: Add anhydrous methanol (20 mL) to the flask, followed by a magnetic stir bar.

  • Heating & Reflux: Attach a reflux condenser and place the flask on a hot plate or in a heating mantle. Heat the mixture to reflux (approx. 65°C for methanol) with vigorous stirring. The reaction is typically complete within 30-60 minutes.[3] Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.[3]

  • Cooling: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

  • Product Precipitation (Workup): In a separate 250 mL beaker, prepare 80 mL of a 5% aqueous sodium carbonate solution. While stirring, slowly pour the cooled reaction mixture into the beaker. A precipitate should form immediately.

    • Causality: The Hantzsch synthesis produces one equivalent of HBr as a byproduct, which protonates the product, forming a soluble hydrobromide salt.[9] The addition of a weak base like sodium carbonate neutralizes the acid and deprotonates the thiazole product, rendering it a neutral, less soluble molecule that precipitates from the aqueous methanol solution.[3][9]

  • Isolation: Let the suspension stir for 10-15 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the collected solid (the filter cake) with two portions of cold deionized water (2x 20 mL) to remove any remaining sodium carbonate and other water-soluble impurities.[3]

  • Drying: Transfer the solid product to a tared watch glass and let it air-dry completely. For faster drying, a vacuum desiccator can be used.

  • Analysis: Once dry, determine the mass of the product and calculate the percent yield. Characterize the compound using standard analytical techniques. The crude product from this precipitation is often of high purity.[3]

Workflow Figure 2: Experimental Workflow cluster_prep Reaction cluster_workup Isolation & Purification cluster_analysis Characterization A Combine Reactants: α-haloketone + Thiourea in Methanol B Heat to Reflux (30-60 min) A->B C Cool to Room Temp B->C D Pour into 5% Na2CO3 (aq) to Precipitate C->D E Vacuum Filtration D->E F Wash with DI Water E->F G Dry Product F->G H Determine Yield & Melting Point G->H I Spectroscopic Analysis (NMR, MS, IR) H->I

Caption: Figure 2: Experimental Workflow.

Data & Expected Results

The Hantzsch thiazole synthesis is known for being a high-yielding reaction.[3][11]

Typical Reaction Parameters
ParameterValue/ConditionRationale
Stoichiometry (Ketone:Thioamide)1 : 1.5Excess thioamide drives the reaction to completion.[9]
SolventMethanol or EthanolGood solubility for reactants; allows for heating to reflux.[3][12]
TemperatureReflux (65-78°C)Provides sufficient energy to overcome the activation barrier.[9]
Reaction Time30 - 90 minutesTypically a rapid reaction. Monitor by TLC.[3][12]
Workup5% Aqueous Na₂CO₃Neutralizes HBr byproduct and precipitates the final product.[3][7]
Typical Yield85 - 95%The formation of a stable aromatic product provides a strong thermodynamic driving force.[11]
Characterization

The synthesized 2,4'-bithiazole derivative should be characterized to confirm its structure and purity.

Analysis TechniqueExpected Observations
¹H NMR Aromatic protons on the thiazole rings are expected to appear in the range of δ 7.0-9.0 ppm.[5] The chemical shifts will be influenced by the specific substituents. An amino group proton (if using thiourea) may appear as a broad singlet.
¹³C NMR Aromatic carbons of the thiazole rings will appear in the downfield region (typically δ 110-170 ppm). The carbonyl carbon of the starting material will be absent.
Mass Spectrometry (MS) The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the target 2,4'-bithiazole derivative should be observed.
Infrared (IR) Spectroscopy Disappearance of the strong C=O stretch from the starting ketone (approx. 1700 cm⁻¹). Appearance of C=N and C=C stretching vibrations characteristic of the aromatic thiazole ring (approx. 1500-1650 cm⁻¹).
Melting Point A sharp melting point range indicates a high degree of purity for the crystalline solid product.[3]

Conclusion & Field Insights

The Hantzsch synthesis using 2-bromo-1-(thiazol-2-yl)ethanone provides a direct, efficient, and high-yielding route to valuable 2,4'-bithiazole scaffolds. The protocol described is robust and relies on a simple precipitation and filtration workup that often yields a product of sufficient purity for subsequent applications, minimizing the need for chromatographic purification.[3] This self-validating system—where the formation of a stable, insoluble aromatic product drives the reaction—underscores its trustworthiness and utility in both academic and industrial research settings. For drug development professionals, this method offers a reliable pathway to generate libraries of bithiazole derivatives for structure-activity relationship (SAR) studies.

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • SynArchive. (2024). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Mohareb, R. M., et al. (2016). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. National Institutes of Health. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Retrieved from [Link]

  • Perjési, P., & Gyergyay, Á. (1993). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Ehrler, J., & D'Alisera, G. (2002). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. The Journal of Organic Chemistry, 67(15), 5340–5346. Retrieved from [Link]

  • OChem Videos. (2019, January 19). synthesis of thiazoles. YouTube. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

  • Maleki, A., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(10), 1302. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science and Research. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Retrieved from [Link]

  • ResearchGate. (2025). Hantzsch synthesis of thiazole from α-haloketones and thioamides. Retrieved from [Link]

  • National Institutes of Health. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

  • PubMed. (2002). Synthesis of 2,2'-Bis(3,6,9-triazanonyl)-4,4'-bithiazole and related compounds as new DNA cleavage agents. Retrieved from [Link]

  • Bulgarian Journal of Chemical Education. (2021). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • ChemBK. (2024). 2-Bromo-1-(thiazol-2-yl)ethanone. Retrieved from [Link]

  • Letters in Drug Design & Discovery. (2014). Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (1990). Synthesis of 2,4-disubstituted thiazoles and selenazoles as potential antitumor and antifilarial agents. Retrieved from [Link]

  • ResearchGate. (2014). The synthesis of 2,4-disubstituted bis-thiazoles. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2023). Synthesis and Evaluation of Bithiazole Derivatives As Potential α‐Sarcoglycan Correctors. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic Data of 2a-c in Different Media. Retrieved from [Link]

  • SpectraBase. (2026). 4,4'-Bis(3-hydroxyprop-1-ynyl]-2,2'-bithiazole. Retrieved from [Link]

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Application Notes and Protocols: Preparation of Imidazo[2,1-b]thiazoles from 2-Bromo-1-(thiazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Imidazo[2,1-b]thiazole Scaffold

The imidazo[2,1-b]thiazole core is a privileged heterocyclic system in medicinal chemistry, forming the structural foundation of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3] This fused bicyclic structure, containing nitrogen and sulfur heteroatoms, has attracted significant attention from researchers due to its presence in molecules exhibiting anticancer, anti-inflammatory, antibacterial, antifungal, antiviral, and anthelmintic properties.[1][3][4][5] The therapeutic potential of this scaffold underscores the importance of efficient and reliable synthetic methodologies for its preparation and derivatization.

One of the most direct and widely employed methods for the synthesis of the imidazo[2,1-b]thiazole ring system involves the condensation of a 2-aminothiazole derivative with an α-haloketone. This application note provides a detailed guide on the preparation of imidazo[2,1-b]thiazoles starting from 2-bromo-1-(thiazol-2-yl)ethanone and various 2-aminothiazoles, a variation of the classical Hantzsch thiazole synthesis.[6][7] We will delve into the mechanistic underpinnings of this reaction and provide a comprehensive, step-by-step protocol for its execution in a laboratory setting.

Reaction Mechanism: A Modified Hantzsch Synthesis Approach

The synthesis of imidazo[2,1-b]thiazoles from 2-aminothiazoles and α-haloketones is a well-established cyclocondensation reaction. The reaction proceeds through a sequential nucleophilic substitution and intramolecular cyclization followed by dehydration.

The key steps are as follows:

  • Nucleophilic Attack: The exocyclic amino group of the 2-aminothiazole acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone (in this case, 2-bromo-1-(thiazol-2-yl)ethanone). This results in the formation of a quaternary ammonium salt intermediate.

  • Intramolecular Cyclization: The endocyclic nitrogen of the thiazole ring then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone. This step leads to the formation of a five-membered imidazole ring fused to the original thiazole ring.

  • Dehydration: The resulting bicyclic intermediate undergoes dehydration to yield the stable, aromatic imidazo[2,1-b]thiazole system.

This mechanistic pathway highlights the importance of the nucleophilicity of the amino group and the electrophilicity of the α-carbon of the ketone. The choice of solvent and reaction conditions can influence the rate and efficiency of each step.

Below is a diagram illustrating the general reaction mechanism:

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminothiazole 2-Aminothiazole Intermediate_1 Quaternary Ammonium Salt 2-Aminothiazole->Intermediate_1 Nucleophilic Attack Alpha-Haloketone 2-Bromo-1-(thiazol-2-yl)ethanone Alpha-Haloketone->Intermediate_1 Intermediate_2 Bicyclic Intermediate Intermediate_1->Intermediate_2 Intramolecular Cyclization Imidazo_Thiazole Imidazo[2,1-b]thiazole Intermediate_2->Imidazo_Thiazole Dehydration (-H2O)

Caption: General mechanism for Imidazo[2,1-b]thiazole synthesis.

Experimental Protocol: Synthesis of Substituted Imidazo[2,1-b]thiazoles

This protocol outlines a general procedure for the synthesis of a series of imidazo[2,1-b]thiazole derivatives. The reaction conditions can be optimized for specific substrates to improve yields.

Materials and Reagents
ReagentSupplierPurity
2-Bromo-1-(thiazol-2-yl)ethanoneSigma-Aldrich≥97%
Substituted 2-aminothiazolesVarious≥95%
Ethanol (Absolute)Fisher Scientific≥99.5%
Sodium bicarbonate (NaHCO₃)Merck≥99.7%
Dichloromethane (DCM)VWR ChemicalsHPLC Grade
Ethyl acetate (EtOAc)Sigma-Aldrich≥99.5%
HexaneFisher Scientific≥98.5%
Anhydrous sodium sulfate (Na₂SO₄)Acros Organics≥99%
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Glass funnel and filter paper

  • Separatory funnel (250 mL)

  • Column chromatography setup (silica gel, 230-400 mesh)

Step-by-Step Procedure

The following workflow diagram provides a high-level overview of the experimental process:

Experimental_Workflow Start Start Reaction_Setup 1. Reaction Setup: Combine reactants in ethanol. Start->Reaction_Setup Reflux 2. Reflux: Heat the mixture at reflux. Reaction_Setup->Reflux Monitoring 3. Reaction Monitoring: Monitor progress by TLC. Reflux->Monitoring Workup 4. Work-up: Neutralize, extract, and dry. Monitoring->Workup Reaction Complete Purification 5. Purification: Column chromatography. Workup->Purification Characterization 6. Characterization: NMR, MS, etc. Purification->Characterization End End Characterization->End

Caption: Experimental workflow for imidazo[2,1-b]thiazole synthesis.

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substituted 2-aminothiazole (1.0 mmol) in absolute ethanol (20 mL).

  • Addition of α-Haloketone: To the stirred solution, add 2-bromo-1-(thiazol-2-yl)ethanone (1.1 mmol, 1.1 equivalents).

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1 v/v). The reaction is typically complete within 4-8 hours, as indicated by the disappearance of the starting materials.

  • Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the hydrobromic acid formed during the reaction until the effervescence ceases.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the product with dichloromethane (DCM) or ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure imidazo[2,1-b]thiazole derivative.

  • Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[4][8][9]

Representative Yields and Reaction Times

The following table summarizes typical results for the synthesis of various imidazo[2,1-b]thiazole derivatives using this protocol.

EntrySubstituent on 2-Aminothiazole (R)Reaction Time (h)Yield (%)
1H585
24-CH₃682
34-Ph778
44-Cl875
54-NO₂870

Applications in Drug Discovery and Development

The imidazo[2,1-b]thiazole scaffold is a versatile platform for the development of new therapeutic agents. Its derivatives have been investigated for a wide range of biological activities.

  • Anticancer Activity: Many imidazo[2,1-b]thiazole derivatives have demonstrated potent anticancer activity against various cancer cell lines, including melanoma, breast cancer, and lung cancer.[5][10][11] Some compounds have been shown to act as microtubule-targeting agents, arresting the cell cycle at the G2/M phase.[12]

  • Antimicrobial and Antifungal Activity: This class of compounds has also shown promising activity against various bacterial and fungal strains.[1][13] Notably, derivatives have been evaluated for their efficacy against Mycobacterium tuberculosis.[4][14][15]

  • Antiviral Activity: Certain imidazo[2,1-b]thiazole derivatives have exhibited antiviral properties, showing potential for the development of new treatments for viral infections.[1][3]

  • Other Therapeutic Areas: The pharmacological profile of imidazo[2,1-b]thiazoles extends to anti-inflammatory, analgesic, and antihypertensive activities, highlighting the broad therapeutic potential of this heterocyclic system.[3][16]

Conclusion

The synthesis of imidazo[2,1-b]thiazoles from 2-bromo-1-(thiazol-2-yl)ethanone and substituted 2-aminothiazoles provides a straightforward and efficient route to a class of compounds with significant pharmacological importance. The protocol detailed in this application note is robust and can be adapted for the synthesis of a diverse library of derivatives for further investigation in drug discovery and development programs. The rich biological activity profile of the imidazo[2,1-b]thiazole scaffold ensures its continued relevance as a key building block in medicinal chemistry.

References

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  • Synthesis and pharmacological activity of imidazo[2,1-b]benzothiazole acids - PubMed. Available at: [Link]

  • New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies - PubMed. Available at: [Link]

  • One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts - MDPI. Available at: [Link]

  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b] - PubMed Central. Available at: [Link]

  • BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][6][16][17]THIADIAZOLE DERIVATIVES: A REVIEW - ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors - NIH. Available at: [Link]

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  • Synthesis of imidazo[2,1-b]thiazoles. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Chalcone-based imidazo[2,1-b]thiazole derivatives: synthesis, crystal structure, potent anticancer activity, and computational studies. Available at: [Link]

  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Publishing. Available at: [Link]

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem - RSC Publishing. Available at: [Link]

  • Synthesis of Several Imidazo[2,1-b]thiazoles | Asian Journal of Chemistry. Available at: [Link]

  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b] - RSC Publishing. Available at: [Link]

  • New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Publishing. Available at: [Link]

  • Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles - ResearchGate. Available at: [Link]

  • Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC - PubMed Central. Available at: [Link]

  • A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH4I - Beilstein Journals. Available at: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - MDPI. Available at: [Link]

  • Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b] - RSC Publishing. Available at: [Link]

  • Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed. Available at: [Link]

  • Synthesis One Pot of imidazo[2,1-b]thiazole via Groebke-Blackburn-Bienaymé Reaction under Free - Sciforum. Available at: [Link]

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Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the nucleophilic substitution reactions of 2-bromo-1-(1,3-thiazol-2-yl)-1-ethanone, a key α-haloketone intermediate in synthetic organic and medicinal chemistry. We delve into the mechanistic underpinnings of its reactivity, present detailed, field-proven protocols for its reactions with various nucleophiles, and explore the applications of the resulting heterocyclic scaffolds in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the synthesis of novel chemical entities.

Introduction: The Significance of a Versatile Heterocyclic Ketone

2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone belongs to the class of α-haloketones, which are highly valuable synthetic intermediates. The thiazole ring is a privileged scaffold found in numerous FDA-approved drugs and biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3][4][5] The presence of the α-bromo group makes the methylene carbon highly electrophilic, rendering the molecule susceptible to attack by a diverse array of nucleophiles. This reactivity is the cornerstone of its utility, allowing for the facile construction of more complex molecules, particularly fused heterocyclic systems like imidazo[2,1-b]thiazoles and substituted 2-aminothiazoles.[6]

This guide will elucidate the principles governing these transformations and provide robust protocols for their execution in a laboratory setting.

Chemical Reactivity and Mechanistic Insights

The reactivity of 2-bromo-1-(1,3-thiazol-2-yl)-1-ethanone is dominated by the electronic properties of the α-haloketone motif.

  • Electrophilicity: The primary site of nucleophilic attack is the α-carbon (the carbon atom bearing the bromine). Its electrophilicity is significantly enhanced by two factors:

    • The strong inductive electron-withdrawing effect of the adjacent carbonyl group.

    • The inductive effect of the bromine atom. This polarization of the C-Br bond facilitates the displacement of the bromide ion.[7]

  • Reaction Pathway: Nucleophilic substitution at the α-carbon of a ketone predominantly proceeds via a bimolecular (Sɴ2) pathway.[8] Sɴ1 reactions are highly unfavorable because they would generate a less stable carbocation adjacent to an electron-withdrawing carbonyl group.[8] The Sɴ2 reaction involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the α-carbon were chiral.

  • Causality in Experimental Choices: The choice of nucleophile and reaction conditions is critical. While a wide range of nucleophiles can be used, strongly basic nucleophiles (e.g., alkoxides) can lead to competing side reactions, such as the generation of α-haloenolate ions.[8] Therefore, weakly basic nucleophiles like thioamides, amines, and carboxylates are generally preferred for clean substitution reactions.[9]

Caption: General Sɴ2 reaction pathway on the α-carbon.

Synthesis of the Starting Material: α-Bromination

The precursor, 2-bromo-1-(1,3-thiazol-2-yl)-1-ethanone, is most commonly prepared via the α-bromination of 1-(1,3-thiazol-2-yl)ethanone. This reaction is typically performed under acidic conditions, which favors the formation of the enol tautomer. The electron-rich enol then acts as a nucleophile, attacking molecular bromine (Br₂) to yield the α-brominated product and HBr.[10]

Protocol 1: Synthesis of 2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone

Materials & Reagents:

  • 1-(1,3-Thiazol-2-yl)ethanone (1.0 equiv)

  • Bromine (Br₂) (1.0-1.1 equiv)

  • Glacial Acetic Acid or Dichloromethane (CH₂Cl₂)

  • Round-bottom flask with dropping funnel and gas trap (for HBr)

  • Ice bath

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate or Dichloromethane for extraction

Procedure:

  • In a round-bottom flask, dissolve 1-(1,3-thiazol-2-yl)ethanone in the chosen solvent (e.g., glacial acetic acid).

  • Cool the solution to 0 °C using an ice bath.

  • In a dropping funnel, prepare a solution of bromine in the same solvent.

  • Add the bromine solution dropwise to the stirred ketone solution over 20-30 minutes. The characteristic red-brown color of bromine should dissipate as it is consumed.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for another 30 minutes, then warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates full consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture into a beaker containing an ice-cold saturated solution of sodium bicarbonate to neutralize the acidic solvent and quench any unreacted bromine.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or CH₂Cl₂ (3x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-bromo-1-(1,3-thiazol-2-yl)-1-ethanone can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica gel.[11]

Safety: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction generates HBr gas, which must be neutralized with a gas trap.

Key Applications in Heterocyclic Synthesis

The true synthetic power of 2-bromo-1-(1,3-thiazol-2-yl)-1-ethanone is realized in its conversion to other valuable heterocyclic systems.

4.1 The Hantzsch Thiazole Synthesis: Accessing 2-Aminothiazoles

One of the most powerful applications is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide or thiourea.[12][13] This reaction is a cornerstone of heterocyclic chemistry and provides a direct route to 2-aminothiazole derivatives, which are prevalent in medicinal chemistry.[14][15][16]

Mechanism: The reaction initiates with a nucleophilic attack (Sɴ2) from the sulfur atom of the thiourea onto the electrophilic α-carbon, displacing the bromide.[6] This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. A final dehydration step yields the stable, aromatic 2-aminothiazole ring.[17][18]

G start 2-Bromo-1-(thiazol-2-yl)ethanone + Thiourea step1 S-Alkylation (Sɴ2) Formation of Isothiouronium Salt start->step1 Nucleophilic Attack step2 Intramolecular Cyclization (N attacks C=O) step1->step2 Ring Formation step3 Dehydration (Loss of H₂O) step2->step3 Aromatization end_node 2-Amino-4-(thiazol-2-yl)thiazole Product step3->end_node

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Protocol 2: Hantzsch Synthesis of a 2-Amino-4-(thiazol-2-yl)thiazole Derivative

Materials & Reagents:

  • 2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone (1.0 equiv)

  • Thiourea (or substituted thiourea) (1.0-1.2 equiv)

  • Ethanol or Methanol

  • Round-bottom flask with reflux condenser

  • 5% Sodium carbonate (Na₂CO₃) or triethylamine (TEA)

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, combine the α-bromoketone and thiourea.

  • Add ethanol and a stir bar. The reaction is often exothermic.

  • Heat the mixture to reflux (typically 60-80 °C) with stirring for 1-3 hours. Monitor the reaction progress by TLC.[17]

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up: Pour the cooled mixture into a beaker containing a 5% aqueous solution of Na₂CO₃ to neutralize the HBr byproduct and precipitate the product.[17]

  • Stir for 15-20 minutes. The product often precipitates as a solid.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold water, followed by a small amount of cold ethanol to remove impurities.

  • Purification: The crude product is often of high purity.[17] If necessary, it can be further purified by recrystallization from ethanol.

4.2 Synthesis of Imidazo[2,1-b]thiazoles and Other α-Substituted Ketones

Reacting the α-bromoketone with amine or carboxylate nucleophiles provides access to other important intermediates.

  • Reaction with Amines: Primary or secondary amines displace the bromide to form α-aminoketones. These are valuable precursors, for instance, for the synthesis of fused imidazo[2,1-b]thiazole systems when reacted with a 2-aminothiazole derivative.[6]

  • Reaction with Carboxylates: Carboxylate salts (e.g., sodium acetate) react to form α-acyloxy ketones, introducing an ester functionality.

  • Reaction with Thiolates/Thioacetates: Soft nucleophiles like sodium thioacetate readily displace the bromide to form α-thioacetyl ketones.[19]

G cluster_products Synthetic Pathways start 2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone p1 Hantzsch Synthesis (with Thiourea) start->p1 S, N Nucleophiles p2 Substitution (with R₂NH) start->p2 N Nucleophiles p3 Substitution (with RCOO⁻) start->p3 O Nucleophiles out1 2-Aminothiazole Derivatives p1->out1 out2 α-Aminoketones p2->out2 out3 α-Acyloxyketones p3->out3

Caption: Synthetic utility of the title compound.

Protocol 3: General Procedure for Substitution with an Amine Nucleophile

Materials & Reagents:

  • 2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone (1.0 equiv)

  • Amine (primary or secondary) (2.2 equiv, one to react, one to act as base) or Amine (1.1 equiv) + non-nucleophilic base like triethylamine (1.1 equiv)

  • Acetonitrile or Tetrahydrofuran (THF)

  • Saturated ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve the α-bromoketone in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

  • Add the amine (and triethylamine, if used) to the solution.

  • Stir the reaction at room temperature. The reaction progress can be monitored by TLC. Reaction times can vary from 2 to 24 hours depending on the nucleophilicity of the amine.

  • Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Summary of Reaction Conditions

The versatility of 2-bromo-1-(1,3-thiazol-2-yl)-1-ethanone is highlighted by the range of nucleophiles it can react with. The following table summarizes typical conditions.

Nucleophile ClassSpecific ExampleSolventTemperatureTypical Product
Thioamides ThioureaEthanolReflux2-Amino-4-(thiazol-2-yl)thiazole
Amines PiperidineAcetonitrileRoom Temp.2-(Piperidin-1-yl)-1-(thiazol-2-yl)ethanone
Carboxylates Sodium AcetateDMF50-70 °C2-Oxo-2-(thiazol-2-yl)ethyl acetate
Thiolates Potassium ThioacetateAcetone/DMFRoom Temp.S-(2-Oxo-2-(thiazol-2-yl)ethyl) ethanethioate
Phenoxides Sodium PhenoxideAcetoneRoom Temp.2-Phenoxy-1-(thiazol-2-yl)ethanone
Conclusion and Future Outlook

2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone is a robust and highly effective electrophile for the synthesis of diverse heterocyclic structures. Its reactivity, governed by the Sɴ2 mechanism, allows for predictable and high-yielding transformations with a wide variety of nucleophiles. The protocols outlined in this guide, particularly for the Hantzsch synthesis, provide reliable methods for accessing molecular scaffolds of significant interest in medicinal chemistry and drug development. The continued exploration of its reactions with novel nucleophiles promises to further expand the chemical space accessible from this invaluable synthetic building block.

References
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 26(4), 1029. Available at: [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Naidoo, K. J. (2018). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. Available at: [Link]

  • JoVE. (n.d.). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Retrieved from [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Vol 16, Issue 11. Available at: [Link]

  • Verma, R. S., et al. (2020). A review on thiazole based compounds & it's pharmacological activities. World Journal of Pharmaceutical Research, 9(11), 1069-1087. Available at: [Link]

  • Rekkab-Bounab, F., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2990. Available at: [Link]

  • Siddiqui, N., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6433. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2021). Thiazole derivatives: prospectives and biological applications. RSC Advances, 11(32), 19638-19664. Available at: [Link]

  • Lutz, R. E., & Palmer, C. R. (1952). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society, 74(19), 4901–4904. Available at: [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2023). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. 48(3), 221-236. Available at: [Link]

  • The Organic Chemistry Tutor. (2019, January 19). Hantzsch Thiazole Synthesis. YouTube. Available at: [Link]

  • The Organic Chemistry Tutor. (2019, January 9). Alpha Halogenation of Ketones Under Acidic Conditions. YouTube. Available at: [Link]

  • Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. Available at: [Link]

  • ResearchGate. (n.d.). Chemical synthesis of 2-aminothiazole analogs. Retrieved from [Link]

  • Kumar, A., et al. (2024). Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino). RSC Advances, 14, 29854-29864. Available at: [Link]

  • Gomha, S. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives. Retrieved from [Link]

  • Gomha, S. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. Available at: [Link]

  • Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. Available at: [Link]

  • Kumar, A., & Kumar, S. (2022). Synthesis and characterization of biological active heterocycle-2-Aminothiazole. International Journal of Chemical Studies, 10(5), 1-4. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]

  • All 'Bout Chemistry. (2019, June 23). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. YouTube. Available at: [Link]

  • PubChem. (n.d.). 2-Bromo-1-(5-methyl-1,3-thiazol-2-yl)ethanone. Retrieved from [Link]

  • Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
  • ResearchGate. (n.d.). Synthesis of thiazol-2(3H)-imine using thiourea and phenacyl bromide. Retrieved from [Link]

  • Loghmani-Khouzani, H., et al. (2010). 2-(Benzo[d]thiazol-2-ylsulfonyl)-1-(4-bromophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o389. Available at: [Link]

  • Yakan, H., & Demir, Y. (2017). Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(1), 1-14. Available at: [Link]

  • Georganics. (n.d.). 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

  • Reddit. (2019, September 25). Mechanism suggestions? Alpha halo ketone Sn2 with tertBuNH2 yields imino instead of amino compound. r/chemistry. Retrieved from [Link]

  • Zmitrovich, N. I., et al. (2022). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. International Journal of Molecular Sciences, 23(19), 11904. Available at: [Link]

  • ResearchGate. (n.d.). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Retrieved from [Link]

  • van der Wal, S. J., et al. (2017). Thiol-thiol cross-clicking using bromo-ynone reagents. Chemical Science, 8(2), 1137–1142. Available at: [Link]

  • Caspers, M. J., et al. (2012). Convenient synthesis and in vitro pharmacological activity of 2-thioanalogs of salvinorin A and B. Bioorganic & Medicinal Chemistry Letters, 22(12), 4050–4053. Available at: [Link]

Sources

Use of 2-bromo-1-(1,3-thiazol-2-yl)-1-ethanone as a building block for complex molecules

Author: BenchChem Technical Support Team. Date: January 2026

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Application Notes & Protocols: Synthetic Routes to Novel Polysubstituted Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active agents.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone in the design of therapeutics targeting a wide array of diseases, including cancer, HIV, and various inflammatory conditions.[1][3][4] The generation of novel, polysubstituted thiazole derivatives is therefore a critical task in drug discovery, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth analysis of key synthetic strategies, from the foundational Hantzsch synthesis to modern, highly efficient multi-component and C-H functionalization reactions. Each section elucidates the underlying mechanistic principles and provides detailed, field-proven protocols to empower researchers in the synthesis of diverse thiazole libraries.

The Foundational Pillar: Hantzsch Thiazole Synthesis

First reported in 1887, the Hantzsch thiazole synthesis remains one of the most fundamental and widely utilized methods for constructing the thiazole core.[5][6][7] The classical approach involves the condensation of an α-halocarbonyl compound (e.g., α-haloketone) with a thioamide.[8] This reaction is valued for its simplicity and the ready availability of starting materials.[5]

Mechanistic Rationale: The reaction proceeds via a sequence of nucleophilic substitution, intramolecular cyclization, and subsequent dehydration. The sulfur atom of the thioamide acts as the nucleophile, attacking the electrophilic carbon of the α-halocarbonyl, displacing the halide. The resulting intermediate then undergoes an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, followed by dehydration to yield the aromatic thiazole ring.

Caption: General mechanism of the Hantzsch Thiazole Synthesis.

Protocol 1: General Synthesis of 2-Amino-4-phenylthiazole

This protocol is a representative example of the Hantzsch synthesis, known for its high yield and simplicity.[9]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol (MeOH)

  • Stir bar and 20 mL scintillation vial

  • Ice bath

  • Deionized water

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (1.0 g, 5.0 mmol) and thiourea (0.57 g, 7.5 mmol).

  • Solvent Addition: Add 5 mL of methanol to the vial, followed by a magnetic stir bar.

  • Reaction: Cap the vial and stir the mixture at room temperature. The reaction is typically exothermic. Stir for 1-2 hours. A precipitate of the product will form as the reaction proceeds.

  • Isolation: After the reaction period, cool the vial in an ice bath for 15 minutes to maximize precipitation.

  • Workup: Add 10 mL of cold deionized water to the vial, stir for a few minutes, and then isolate the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid product on the filter paper with a small amount of cold methanol to remove any unreacted starting materials.

  • Drying: Allow the product to air-dry on the filter paper. The resulting 2-amino-4-phenylthiazole is often pure enough for characterization without further purification.[9]

Causality Note: Methanol serves as an effective solvent that dissolves the reactants while allowing the less soluble thiazole product to precipitate, driving the reaction to completion. Using thiourea provides direct access to 2-aminothiazoles, a common and valuable subclass.

Modern Strategies for Enhanced Efficiency and Diversity

While the Hantzsch synthesis is robust, the need for more efficient, atom-economical, and diverse synthetic routes has led to the development of powerful modern methodologies.

Multi-Component Reactions (MCRs): A Paradigm of Efficiency

MCRs offer a significant advantage by combining three or more reactants in a single pot to form a complex product, minimizing purification steps and waste generation.[10][11][12] This approach is highly valued in combinatorial chemistry and high-throughput screening for lead discovery.

Conceptual Workflow: MCRs for thiazole synthesis often involve a one-pot condensation of building blocks that provide the C-C, C-N, and C-S bonds required for the heterocyclic core. A common strategy involves the reaction of an aryl glyoxal, a thiourea derivative, and an activated C-H acid.[10]

MCR_Workflow Start Combine Reactants in One Pot Reactants Aryl Glyoxal + Substituted Thiourea + Active Methylene Compound Start->Reactants Reaction Catalyst & Solvent (e.g., Biochar, Ethanol) Heat/Stir Reactants->Reaction Workup Reaction Workup (e.g., Filtration, Extraction) Reaction->Workup Product Purified Polysubstituted Thiazole Derivative Workup->Product

Caption: Workflow for a one-pot Multi-Component Reaction (MCR).

Protocol 2: MCR Synthesis of a 2,4,5-Trisubstituted Thiazole

This protocol is adapted from a sustainable methodology using a biochar-based catalyst.[10]

Materials:

  • p-Bromo-N-phenyl thiourea

  • Phenylglyoxal monohydrate

  • 4-Hydroxycoumarin (as the C-H acid)

  • Ethanol

  • Peanut shell biochar catalyst (or another suitable solid acid catalyst)

  • Reflux condenser and heating mantle

Procedure:

  • Reactant Charging: To a round-bottom flask, add p-bromo-N-phenyl thiourea (1.0 mmol), phenylglyoxal monohydrate (1.0 mmol), and 4-hydroxycoumarin (1.0 mmol).

  • Catalyst and Solvent: Add the biochar catalyst (as per optimized loading, e.g., 10 mol%) and 5 mL of ethanol.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter off the solid catalyst.

  • Isolation: Evaporate the ethanol from the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or column chromatography to yield the desired 2,4,5-trisubstituted thiazole.

  • Characterization: The structure of the final product should be confirmed using spectroscopic methods (NMR, MS).[10]

Causality Note: The solid acid catalyst enhances the reaction rate by activating the carbonyl groups and facilitating the condensation and cyclization steps. The one-pot nature significantly improves operational simplicity and yield.

Lawesson's Reagent: Thionation-Cyclization for Complex Thiazoles

Lawesson's reagent is a powerful thionating agent used to convert carbonyls into thiocarbonyls. This reactivity has been expertly harnessed to develop a highly regio- and chemoselective one-pot protocol for 2,4,5-trisubstituted thiazoles from functionalized enamide precursors.[13][14]

Mechanistic Principle: The enamide precursor, which contains a carbonyl group, is treated with Lawesson's reagent. The reagent selectively thionates the amide carbonyl. The resulting thioamide intermediate then undergoes a spontaneous intramolecular cyclization, driven by the nucleophilic attack of the sulfur onto an electrophilic carbon, followed by elimination to form the stable aromatic thiazole ring. This method allows for a wide range of functional groups to be incorporated at the 4- and 5-positions.[13]

Protocol 3: Synthesis of a 2,5-Disubstituted-4-Carboxylate Thiazole

This protocol is based on the work of Kumar et al. for the synthesis of highly functionalized thiazoles.[13]

Materials:

  • Enamino ester precursor (e.g., ethyl 2-(benzamido)-3-(methylthio)-3-phenylacrylate)

  • Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

  • Anhydrous toluene

  • Nitrogen atmosphere setup

  • Silica gel for column chromatography

Procedure:

  • Precursor Synthesis: The enamino ester precursor is first synthesized, for example, by the ring-opening of a corresponding oxazolone with a sodium alkoxide.[13]

  • Reaction Setup: A solution of the enamino ester (1.0 mmol) in anhydrous toluene (10 mL) is prepared in a round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Lawesson's reagent (0.55 mmol) is added to the solution in one portion.

  • Reaction: The reaction mixture is heated to reflux (approx. 110 °C) and stirred. The progress is monitored by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup: The mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • Purification: The resulting residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2,4,5-trisubstituted thiazole derivative.

Causality Note: The use of anhydrous toluene and a nitrogen atmosphere is critical to prevent the decomposition of Lawesson's reagent by moisture. The chemoselectivity of the reagent for the amide carbonyl over the ester carbonyl is the key to the success of this transformation.[13]

C-H Functionalization: The Power of Late-Stage Diversification

Direct C-H functionalization has emerged as a transformative strategy in organic synthesis. For thiazoles, this approach allows for the introduction of new substituents directly onto the pre-formed heterocyclic core, bypassing the need for traditional cross-coupling reactions that require pre-functionalized starting materials (e.g., halo-thiazoles).[15][16][17] Palladium catalysis is frequently employed to achieve regioselective C-H alkenylation or arylation at the C2, C4, or C5 positions.[16]

CH_Functionalization Thiazole Substituted Thiazole (C-H bond) Catalyst_Cycle Pd-Catalytic Cycle Thiazole->Catalyst_Cycle C-H Activation Coupling_Partner Coupling Partner (e.g., Aryl Halide) Coupling_Partner->Catalyst_Cycle Oxidative Addition Product Functionalized Thiazole (New C-C bond) Catalyst_Cycle->Product Reductive Elimination inv1

Caption: Conceptual schematic of Pd-catalyzed C-H functionalization.

Protocol 4: Representative Pd-Catalyzed C-H Alkenylation of a Thiazole

This generalized protocol is based on modern methodologies for direct C-H functionalization.[16]

Materials:

  • Starting thiazole derivative (e.g., 2-phenylthiazole)

  • Alkene coupling partner (e.g., n-butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂) catalyst

  • Oxidant (e.g., Ag₂CO₃ or Cu(OAc)₂)

  • Solvent (e.g., Dioxane or DMF)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the thiazole derivative (1.0 mmol), Pd(OAc)₂ (5-10 mol%), and the oxidant (1.5-2.0 equiv).

  • Reagent Addition: Add the anhydrous solvent (3-5 mL) followed by the alkene coupling partner (1.2-1.5 equiv) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath (100-120 °C). Stir the mixture for 12-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with a solvent like ethyl acetate and filter it through a pad of Celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the C-H functionalized thiazole product.

Causality Note: The palladium catalyst is the engine of this reaction, facilitating the cleavage of a specific C-H bond on the thiazole ring. The oxidant is crucial for regenerating the active Pd(II) species, allowing the catalytic cycle to continue. The regioselectivity (e.g., C5 vs. C2) is often directed by the electronic properties of the thiazole and the specific ligand or additive used.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends heavily on the desired substitution pattern, available starting materials, and scalability requirements.

Synthetic RouteKey ReactantsTypical Substitution PatternAdvantagesLimitations
Hantzsch Synthesis α-Halocarbonyl, Thioamide/Thiourea2,4- or 2,4,5-substitutedSimple, robust, high-yielding, readily available starting materials.[5][9]Limited availability of complex α-halocarbonyls; can be harsh.[18]
Multi-Component (MCR) Aldehyde/Glyoxal, Thiourea, C-H Acid2,4,5-TrisubstitutedHigh atom economy, operational simplicity, green chemistry alignment.[10][11][19]Optimization can be complex; may require specific catalysts.
Lawesson's Reagent Functionalized Enamide2,4,5-TrisubstitutedExcellent functional group tolerance, highly chemoselective.[13][14]Stoichiometric use of reagent, requires pre-synthesis of enamide precursor.
C-H Functionalization Thiazole Core, Alkene/Aryl HalideC2, C4, or C5 functionalizationLate-stage diversification, high atom economy, avoids pre-functionalization.[16][17]Requires transition metal catalyst, optimization of regioselectivity can be challenging.

Conclusion and Future Outlook

The synthesis of polysubstituted thiazoles has evolved significantly from its classical origins. Modern methodologies, including multi-component reactions and direct C-H functionalization, now provide researchers with powerful tools to construct highly diverse and complex thiazole libraries with greater efficiency and sustainability.[12][20] These advanced strategies are pivotal for accelerating the drug discovery process, enabling the rapid generation of novel analogues for structure-activity relationship (SAR) studies. Future research will likely focus on developing even more selective, environmentally benign, and scalable catalytic systems to further expand the accessible chemical space of this indispensable heterocyclic scaffold.

References

  • Kumar, D., et al. (2013). Synthesis of 2,4,5-Trisubstituted Thiazoles via Lawesson's Reagent-Mediated Chemoselective Thionation–Cyclization of Functionalized Enamides. The Journal of Organic Chemistry. Available at: [Link]

  • Kour, D., et al. (2023). Multicomponent Synthesis of 2,4,5-Trisubstituted Thiazoles Using a Sustainable Carbonaceous Catalyst and Assessment of Its Herbicidal and Antibacterial Potential. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Jadhav, S. D., et al. (2021). HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Basak, S. J., et al. (2022). Transition-Metal-Catalyzed Rapid Synthesis of Imidazo[2,1-b]thiazoles: Access to Aza-Fused Heterocycles via Aerobic Oxidative Coupling of 2-Aminothiazoles and Acetophenones. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, Z., et al. (2018). One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. Molecules. Available at: [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). World Journal of Pharmaceutical Research. Available at: [Link]

  • Lee, T., et al. (2019). Design and Solid-Phase Parallel Synthesis of 2,4,5-Trisubstituted Thiazole Derivatives via Cyclization Reaction with a Carbamimidothioate Linker. ACS Omega. Available at: [Link]

  • The Essential Role of Thiazole in Pharmaceutical Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

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Application Notes and Protocols for 2-bromo-1-(thiazol-2-yl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-bromo-1-(thiazol-2-yl)ethanone, a pivotal α-haloketone intermediate in medicinal chemistry. We will dissect its chemical reactivity, focusing on its role as a versatile building block for synthesizing a diverse array of heterocyclic compounds. This document furnishes researchers, scientists, and drug development professionals with detailed synthetic protocols, mechanistic insights, and a survey of the broad spectrum of biological activities—including antimicrobial, anticancer, and anti-inflammatory properties—exhibited by its derivatives. The protocols are designed to be self-validating, with explanations for key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Thiazole Scaffold and the Role of a Key Synthon

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] It is a "privileged scaffold," appearing in numerous natural products like Vitamin B1 (Thiamine) and forming the structural core of blockbuster drugs, including the antibiotic Sulfathiazole and the antiretroviral Ritonavir.[1][2] The therapeutic versatility of the thiazole nucleus stems from its unique electronic properties and its ability to engage in various non-covalent interactions with biological targets.[3][4]

The synthesis of novel, biologically active thiazole derivatives is a primary objective in drug discovery.[5] Central to this effort is the use of highly reactive and versatile building blocks. α-Halo ketones, particularly 2-bromo-1-(thiazol-2-yl)ethanone, have emerged as indispensable synthons for this purpose.[1] This bifunctional molecule possesses two key electrophilic sites: the carbonyl carbon and the α-carbon bearing the bromine atom. The high reactivity of the carbon-bromine bond, where bromine acts as an excellent leaving group, allows for facile nucleophilic substitution and cyclocondensation reactions.[1] This reactivity is most famously exploited in the Hantzsch thiazole synthesis, a robust method for constructing 2-aminothiazole derivatives, which are themselves prevalent in a multitude of therapeutic agents.[1][6][7]

This guide will illuminate the pathways through which 2-bromo-1-(thiazol-2-yl)ethanone is leveraged to create potent anticancer, antimicrobial, and anti-inflammatory agents, complete with actionable laboratory protocols.[8][9][10]

Core Reactivity and Mechanistic Pathways

The synthetic utility of 2-bromo-1-(thiazol-2-yl)ethanone is dominated by its reaction with thioamides and thioureas, a classic transformation known as the Hantzsch thiazole synthesis.[1][6][11] This reaction provides a direct and efficient route to 2,4'-bithiazole systems and other related aminothiazole derivatives.

Mechanism of the Hantzsch Thiazole Synthesis:

The reaction proceeds through a well-established mechanism:

  • Nucleophilic Attack: The sulfur atom of the thioamide (or thiourea) acts as a nucleophile, attacking the electrophilic α-carbon of 2-bromo-1-(thiazol-2-yl)ethanone in an SN2 reaction, displacing the bromide ion.[12]

  • Cyclization: The nitrogen atom of the resulting intermediate performs an intramolecular nucleophilic attack on the carbonyl carbon.[1]

  • Dehydration: The tetrahedral intermediate undergoes dehydration, eliminating a molecule of water to form the stable, aromatic thiazole ring. The aromaticity of the final product is a significant thermodynamic driving force for the reaction.[1][12]

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Reactant1 2-Bromo-1-(thiazol-2-yl)ethanone (α-Haloketone) Intermediate1 S-Alkylation Intermediate (SN2 Product) Reactant1->Intermediate1 S-Nucleophilic Attack Reactant2 Thiourea (Thioamide) Reactant2->Intermediate1 Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Amino-4-(thiazol-2-yl)thiazole Intermediate2->Product Dehydration (-H2O)

Caption: General mechanism of the Hantzsch thiazole synthesis.

Beyond the Hantzsch synthesis, this versatile ketone can react with other nucleophiles. For instance, reaction with an existing 2-aminothiazole can lead to the formation of fused heterocyclic systems like imidazo[2,1-b]thiazoles, further expanding its synthetic utility.[1]

Applications in the Synthesis of Bioactive Agents

The derivatives synthesized from 2-bromo-1-(thiazol-2-yl)ethanone exhibit a remarkable range of biological activities.

Antimicrobial Agents

The urgent need for new antimicrobial drugs, driven by increasing resistance, has positioned thiazole derivatives at the forefront of research.[5] The inherent antimicrobial nature of the thiazole's S-C=N toxophoric unit makes it an attractive scaffold.[13] Numerous studies have demonstrated that reacting 2-bromo-1-(thiazol-2-yl)ethanone and its analogs with various thioureas, thiosemicarbazones, and other nucleophiles yields compounds with significant antibacterial and antifungal potency.[8][14][15] For example, derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger.[14][16]

Compound TypeTarget OrganismMIC (µg/mL)Reference
4-(4-bromophenyl)-thiazol-2-amine derivativeS. aureus16 - 4[15]
Substituted Thiazole Derivative 5eB. subtilis15.6[14]
Substituted Thiazole Derivative 5hE. coli31.25[14]
4-(4-bromophenyl)-thiazol-2-amine derivativeC. albicansComparable to Fluconazole[16]

Table 1: Representative Minimum Inhibitory Concentration (MIC) data for thiazole derivatives.

Anticancer Agents

The thiazole scaffold is integral to many anticancer drugs. Its derivatives have been shown to inhibit various targets crucial for cancer cell proliferation, such as protein kinases and tubulin.[7][17] Synthetic schemes starting from bromo-thiazolyl-ethanone precursors have yielded potent anti-proliferative agents.[4][18] These compounds have been evaluated against a panel of human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29), often demonstrating IC₅₀ values in the low micromolar range.[4][10][17]

Compound IDTarget Cell LineIC₅₀ (µM)Mechanism of ActionReference
5b MCF-7 (Breast)0.48 ± 0.03Tubulin Polymerization Inhibitor[17]
5b A549 (Lung)0.97 ± 0.13Tubulin Polymerization Inhibitor[17]
22 HT-29 (Colon)2.01Anti-proliferative[4]

Table 2: Anti-proliferative activity (IC₅₀) of selected thiazole derivatives.

Anti-inflammatory Agents

Chronic inflammation is linked to numerous diseases, and the development of novel anti-inflammatory agents is a key research area. Thiazole derivatives have been investigated as inhibitors of key inflammatory enzymes like cyclooxygenase-2 (COX-2).[9] Studies have shown that compounds synthesized from thiazole precursors can significantly reduce the production of prostaglandins (e.g., PGE2) in cellular models of inflammation, with potency comparable to selective COX-2 inhibitors.[9] This highlights the potential of this chemical class in developing safer and more effective anti-inflammatory drugs.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-bromo-1-(thiazol-2-yl)ethanone and its subsequent use in a Hantzsch reaction.

Protocol 1: Synthesis of 2-bromo-1-(thiazol-2-yl)ethanone

This protocol details the α-bromination of the ketone precursor, 1-(thiazol-2-yl)ethanone. The choice of brominating agent is critical; while elemental bromine can be used, reagents like phenyltrimethylammonium tribromide offer easier handling and stoichiometry control.[19]

Materials:

  • 1-(thiazol-2-yl)ethanone

  • Phenyltrimethylammonium tribromide (PTT)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Petroleum ether

  • Silica gel (for column chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1-(thiazol-2-yl)ethanone (1.0 eq) in anhydrous THF.

  • Reagent Addition: In a separate flask, dissolve phenyltrimethylammonium tribromide (1.0 eq) in anhydrous THF. Slowly add this solution dropwise to the stirred ketone solution at room temperature.

    • Causality: Dropwise addition helps control the reaction rate and temperature, minimizing the formation of dibrominated byproducts. Anhydrous conditions are crucial to prevent hydrolysis of the brominating agent.

  • Reaction Monitoring: Stir the reaction mixture at a slightly elevated temperature (e.g., 35 °C) for 3-4 hours.[19] Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/petroleum ether solvent system. The disappearance of the starting ketone spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid precipitate (phenyltrimethylammonium bromide) and wash it with a small amount of THF.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude oil by silica gel column chromatography, eluting with a gradient of ethyl acetate in petroleum ether (e.g., 20:80 v/v) to afford the pure 2-bromo-1-(thiazol-2-yl)ethanone.[19]

    • Self-Validation: The purity of the final product should be confirmed by ¹H NMR spectroscopy, which will show a characteristic singlet for the -CH₂Br protons around 4.70 ppm (in CDCl₃), and by mass spectrometry to confirm the correct molecular weight with the characteristic isotopic pattern for a bromine-containing compound.[19]

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 1-(thiazol-2-yl)ethanone in anhydrous THF B Add PTT solution dropwise at RT A->B C Heat to 35°C Stir for 3-4h B->C D Monitor by TLC C->D E Cool and filter precipitate D->E Reaction Complete F Concentrate filtrate E->F G Purify by column chromatography F->G H Characterize product (NMR, MS) G->H

Caption: Workflow for the synthesis of 2-bromo-1-(thiazol-2-yl)ethanone.

Protocol 2: Hantzsch Synthesis of a 4-(Thiazol-2-yl)-2-aminothiazole Derivative

This protocol describes the condensation of the synthesized α-bromoketone with thiourea to form a 2-amino-4-(thiazol-2-yl)thiazole, a core structure for further derivatization.

Materials:

  • 2-bromo-1-(thiazol-2-yl)ethanone

  • Thiourea

  • Ethanol

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-bromo-1-(thiazol-2-yl)ethanone (1.0 eq) in ethanol.

  • Reagent Addition: Add thiourea (1.1 eq) to the solution.

    • Causality: A slight excess of thiourea ensures the complete consumption of the more valuable α-bromoketone. Ethanol is a common solvent as it effectively dissolves both reactants and is suitable for reflux temperatures.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 2-3 hours. The reaction progress can be monitored by TLC.

    • Causality: Heating provides the necessary activation energy for the reaction to proceed to the thermodynamically stable aromatic product.[12]

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Slowly add saturated sodium bicarbonate solution until the mixture is neutral or slightly basic (pH ~7-8).

    • Causality: The product is often formed as a hydrobromide salt. Neutralization deprotonates the aminothiazole, decreasing its solubility in the aqueous ethanol mixture and causing it to precipitate.[12]

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water, followed by a small amount of cold ethanol to remove any unreacted starting materials or impurities.

  • Drying and Characterization: Dry the purified product under vacuum.

    • Self-Validation: The identity and purity of the product should be confirmed by determining its melting point and comparing it to literature values.[12] Further characterization by ¹H NMR will show the disappearance of the -CH₂Br singlet and the appearance of a new singlet for the C5-H of the newly formed thiazole ring, as well as a broad singlet for the -NH₂ protons. Mass spectrometry will confirm the expected molecular weight. A D₂O shake experiment can be performed to confirm the exchangeable -NH₂ protons in the NMR spectrum.[12]

Hantzsch_Workflow cluster_reaction Reaction cluster_isolation Isolation cluster_purification Purification & Analysis A Dissolve bromoketone and thiourea in Ethanol B Heat mixture to reflux for 2-3 hours A->B C Monitor by TLC B->C D Cool to RT C->D Reaction Complete E Neutralize with NaHCO₃ to induce precipitation D->E F Collect solid by vacuum filtration E->F G Wash solid with cold water and ethanol F->G H Dry product under vacuum G->H I Characterize product (MP, NMR, MS) H->I

Caption: Workflow for the Hantzsch synthesis of a 2-aminothiazole derivative.

Conclusion

2-bromo-1-(thiazol-2-yl)ethanone is a demonstrably powerful and versatile intermediate in modern medicinal chemistry. Its predictable reactivity, primarily through the Hantzsch synthesis, provides reliable and efficient access to a vast chemical space of thiazole-containing molecules. The derivatives are not merely synthetic curiosities but have shown significant therapeutic potential across critical disease areas, including infectious diseases, oncology, and inflammation. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key building block in the rational design and synthesis of next-generation therapeutic agents.

References

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Synthesis of 2-Hydrazinyl-1,3-Thiazole Derivatives: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and widely applicable protocol for the synthesis of 2-hydrazinyl-1,3-thiazole derivatives. This class of heterocyclic compounds is a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities. The protocol herein is based on the well-established Hantzsch thiazole synthesis, adapted for the incorporation of a hydrazinyl moiety at the 2-position. This is typically achieved through a two-step process involving the initial formation of a thiosemicarbazone intermediate, followed by its cyclization with an α-haloketone. This document provides a step-by-step methodology, an in-depth explanation of the reaction mechanism, troubleshooting advice, and essential safety considerations, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Significance of 2-Hydrazinyl-1,3-Thiazoles

The 1,3-thiazole ring is a privileged scaffold in drug discovery, and its derivatives are known to possess a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic activities[1][2]. The incorporation of a hydrazinyl group at the 2-position of the thiazole core often enhances or modulates this biological activity, making these derivatives particularly attractive for the development of novel therapeutic agents[3][4]. The synthetic route presented here is a reliable method for accessing these valuable compounds, starting from readily available precursors.

The Synthetic Strategy: Hantzsch Thiazole Synthesis

The synthesis of 2-hydrazinyl-1,3-thiazole derivatives is most commonly and efficiently achieved via the Hantzsch thiazole synthesis. This method involves the reaction of an α-haloketone with a compound containing a thioamide functional group, in this case, a thiosemicarbazone[2]. The overall process can be dissected into two key stages:

  • Step 1: Formation of the Thiosemicarbazone Intermediate. A carbonyl compound (an aldehyde or a ketone) is condensed with thiosemicarbazide. This reaction is typically acid-catalyzed and results in the formation of a thiosemicarbazone.

  • Step 2: Cyclization to the Thiazole Ring. The thiosemicarbazone intermediate is then reacted with an α-haloketone. This step proceeds via an initial S-alkylation, followed by an intramolecular cyclization and subsequent dehydration to yield the final 2-hydrazinyl-1,3-thiazole derivative.

Unpacking the Reaction Mechanism

The causality behind this synthetic choice lies in the predictable and high-yielding nature of the Hantzsch synthesis. The key steps of the cyclization are as follows:

  • Nucleophilic Attack: The sulfur atom of the thiosemicarbazone, being a soft nucleophile, attacks the α-carbon of the haloketone, displacing the halide ion.

  • Intramolecular Cyclization: The terminal amino group of the hydrazinyl moiety then acts as a nucleophile, attacking the carbonyl carbon of the former α-haloketone.

  • Dehydration: The resulting tetrahedral intermediate readily eliminates a molecule of water to form the stable aromatic thiazole ring.

The reaction is often carried out in a protic solvent, such as ethanol, which facilitates the proton transfer steps involved in the mechanism.

Visualizing the Workflow

General Synthetic Scheme

Synthetic Workflow Carbonyl Compound Carbonyl Compound Thiosemicarbazone Intermediate Thiosemicarbazone Intermediate Carbonyl Compound->Thiosemicarbazone Intermediate Step 1: Condensation Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Thiosemicarbazone Intermediate 2-Hydrazinyl-1,3-Thiazole Derivative 2-Hydrazinyl-1,3-Thiazole Derivative Thiosemicarbazone Intermediate->2-Hydrazinyl-1,3-Thiazole Derivative Step 2: Cyclization α-Haloketone α-Haloketone α-Haloketone->2-Hydrazinyl-1,3-Thiazole Derivative

Caption: General workflow for the Hantzsch synthesis of 2-hydrazinylthiazoles.

Detailed Experimental Protocol

This protocol provides a representative procedure for the synthesis of a 2-hydrazinyl-1,3-thiazole derivative. The specific reactants and conditions can be adapted for the synthesis of a diverse library of compounds.

Step 1: Synthesis of the Thiosemicarbazone Intermediate
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the selected carbonyl compound (1.0 eq) in absolute ethanol.

  • Addition of Thiosemicarbazide: To this solution, add thiosemicarbazide (1.0 eq).

  • Acid Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops). The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the terminal nitrogen of thiosemicarbazide.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC)[5].

  • Isolation and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The thiosemicarbazone product will often precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold ethanol, and dry. If no precipitate forms, the product can be obtained by concentrating the solution under reduced pressure and recrystallizing from a suitable solvent (e.g., ethanol).

Step 2: Synthesis of the 2-Hydrazinyl-1,3-Thiazole Derivative
  • Reactant Preparation: In a separate round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve the synthesized thiosemicarbazone intermediate (1.0 eq) in absolute ethanol.

  • Addition of α-Haloketone: To this solution, add the appropriate α-haloketone (1.0 eq).

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. If not, the solvent can be removed under reduced pressure. The crude product is then purified.

  • Purification: Purification is typically achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Characterization

The structure and purity of the final 2-hydrazinyl-1,3-thiazole derivatives should be confirmed by standard spectroscopic techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and the presence of all expected protons and carbons.

  • FT-IR: To identify characteristic functional groups.

  • Mass Spectrometry: To determine the molecular weight of the synthesized compound.

Quantitative Data Summary

The following table provides representative data for the synthesis of various 2-hydrazinyl-1,3-thiazole derivatives, compiled from the literature.

EntryCarbonyl Compoundα-HaloketoneSolventReaction Time (h)Yield (%)Reference
1Benzaldehyde2-BromoacetophenoneEthanol685[3]
24-Chlorobenzaldehyde2-Bromo-1-(4-fluorophenyl)ethanoneEthanol878[6]
3Acetophenone2-Bromo-1-(p-tolyl)ethanoneEthanol782[1]
4Cyclohexanone2-Chloro-1-phenylethanoneEthanol590[7]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low yield of thiosemicarbazone Incomplete reaction; decomposition of reactants.Ensure anhydrous conditions. Increase reaction time or add a slight excess of thiosemicarbazide.
Low yield of thiazole Incomplete cyclization; formation of side products.Ensure the α-haloketone is pure. The reaction can be sensitive to pH; consider adding a non-nucleophilic base to neutralize the HBr/HCl formed.
Formation of multiple products Side reactions of the α-haloketone or thiosemicarbazone.Purify the thiosemicarbazone intermediate before proceeding to the cyclization step. Lowering the reaction temperature might increase selectivity.
Difficulty in purification Product is an oil or has similar polarity to impurities.Utilize column chromatography with a gradient elution. If the product is basic, an acid-base extraction can be attempted.

Safety and Handling

  • α-Haloketones: These compounds are lachrymators and skin irritants. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thiosemicarbazide: This reagent is toxic if swallowed and may cause skin irritation. Handle with care and appropriate PPE.

  • Solvents: Ethanol is flammable. Ensure that heating is performed using a heating mantle and that no open flames are present in the laboratory.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The Hantzsch synthesis provides a reliable and versatile platform for the synthesis of 2-hydrazinyl-1,3-thiazole derivatives. By following the detailed protocol and considering the troubleshooting and safety guidelines presented in this application note, researchers can efficiently synthesize a wide range of these medicinally important compounds for further investigation in drug discovery and development programs.

References

  • Al-Ghorbani, M., et al. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 26(16), 4998. Available from: [Link]

  • ResearchGate. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Available from: [Link]

  • Ali, A. M., et al. (2024). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Chemistry & Biodiversity, 21(2), e202301551. Available from: [Link]

  • ResearchGate. (n.d.). Representative examples of hydrazinyl thiazole derivatives as a potential drugs candidate. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Available from: [Link]

  • Metwally, M. A., et al. (2011). Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry, 32(5), 489-529. Available from: [Link]

  • Singh, P., et al. (2021). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Asian Journal of Chemistry, 33(10), 2351-2356. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. Available from: [Link]

  • Al-Mousawi, S. M. (2011). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 16(4), 3346-3377. Available from: [Link]

  • ResearchGate. (n.d.). Selected structures of bioactive 2-(2-hydrazinyl)-1,3-thiazole compounds. Available from: [Link]

  • Masoudi, M., et al. (2024). Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 1-10. Available from: [Link]

  • Shinde, R., et al. (2023). Synthesis, Computational and Antimicrobial Study of 2-(2-Hydrazinyl)thiazole Derivatives. Journal of Molecular Structure, 1291, 136001. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 3. Reaction of thiosemicarbazone derivatives with α-halocarbonyl compounds. Available from: [Link]

Sources

Application Note: A Validated Protocol for the Synthesis of 2-(Bromoacetyl)thiazole, a Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the α-bromination of 1-(1,3-thiazol-2-yl)-1-ethanone to synthesize 2-(bromoacetyl)thiazole. This key intermediate is pivotal in medicinal chemistry, primarily serving as a building block in the Hantzsch thiazole synthesis for the creation of novel aminothiazole derivatives with therapeutic potential. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and outline the necessary safety precautions and analytical methods for product verification. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable method for the preparation of this important synthetic precursor.

Introduction: The Significance of Thiazole Moieties in Medicinal Chemistry

The thiazole ring is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds.[1][2][3] Its presence in molecules like the anticancer agent Dasatinib and the antibiotic Penicillin underscores its importance. Thiazole derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5] The functionalization of the thiazole nucleus is a key strategy in the development of new therapeutic agents.[1]

2-(Bromoacetyl)thiazole is a particularly valuable intermediate. The α-bromo ketone functional group is highly reactive and serves as a key electrophile in the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[3][6][7] By reacting 2-(bromoacetyl)thiazole with various thioamides or thioureas, medicinal chemists can readily generate libraries of novel 2-aminothiazole derivatives for biological screening.[6][8] This application note provides a robust and reproducible protocol for the synthesis of 2-(bromoacetyl)thiazole, enabling further exploration in drug discovery programs.

Reaction Mechanism and Scientific Rationale

The bromination of 1-(1,3-thiazol-2-yl)-1-ethanone is an example of an acid-catalyzed α-halogenation of a ketone. The reaction proceeds through an enol intermediate, which is the key nucleophilic species.[9][10]

The role of the acid catalyst (Acetic Acid):

  • Enolization: The reaction is initiated by the protonation of the carbonyl oxygen of the acetyl group by the acidic solvent, glacial acetic acid.[10] This protonation increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-hydrogens on the adjacent methyl group.

  • Nucleophilic Attack: A base (in this case, another molecule of acetic acid or water) removes an α-proton, leading to the formation of an enol intermediate. This tautomerization is the rate-determining step of the reaction.[9]

  • Electrophilic Attack: The electron-rich double bond of the enol then acts as a nucleophile, attacking a molecule of elemental bromine (Br₂).[10] This step forms the new carbon-bromine bond at the α-position.

  • Deprotonation: Finally, the protonated carbonyl is deprotonated to regenerate the carbonyl group, yielding the α-bromo ketone product, 2-(bromoacetyl)thiazole, and hydrogen bromide (HBr) as a byproduct.

This acid-catalyzed pathway ensures selective monobromination at the α-carbon of the acetyl group, as the electron-withdrawing effect of the first bromine atom deactivates the product towards further bromination.

Experimental Protocol

This protocol is synthesized from established procedures for the α-bromination of similar acetylthiazole derivatives.[11][12]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-(1,3-thiazol-2-yl)-1-ethanone≥97%Commercially AvailableAlso known as 2-acetylthiazole
Bromine (Br₂)Reagent GradeCommercially AvailableHighly toxic and corrosive. Handle with extreme care in a fume hood.
Glacial Acetic AcidACS GradeCommercially AvailableCorrosive. Use in a well-ventilated area.
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionPrepared in-houseUsed for neutralization.
Dichloromethane (CH₂Cl₂)HPLC GradeCommercially AvailableFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)AnhydrousCommercially AvailableFor drying the organic phase.
Round-bottom flask (100 mL)--
Dropping funnel--
Magnetic stirrer and stir bar--
Ice bath--
Rotary evaporator--
Standard glassware for workup--
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(1,3-thiazol-2-yl)-1-ethanone (e.g., 5.0 g, 39.3 mmol) in glacial acetic acid (20 mL). Place the flask in an ice bath to cool the solution to 0-5 °C.

  • Preparation of Bromine Solution: In a separate container, carefully prepare a solution of bromine (e.g., 2.0 mL, 6.28 g, 39.3 mmol, 1.0 equivalent) in glacial acetic acid (10 mL).

  • Addition of Bromine: Transfer the bromine solution to a dropping funnel. Add the bromine solution dropwise to the stirred solution of 2-acetylthiazole over a period of 30 minutes, ensuring the temperature of the reaction mixture does not rise above 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature overnight.[12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Quenching and Workup: Carefully pour the reaction mixture into ice-water (100 mL). A precipitate may form.

  • Neutralization: Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Be cautious as this will release CO₂ gas. The pH should be approximately 7-8.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 2-(bromoacetyl)thiazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Visual Workflow

Bromination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 2-acetylthiazole in glacial acetic acid cool Cool to 0-5 °C in an ice bath start->cool add_br2 Dropwise addition of Br2 in acetic acid cool->add_br2 stir Stir overnight at room temperature add_br2->stir quench Pour into ice-water stir->quench neutralize Neutralize with NaHCO3 solution quench->neutralize extract Extract with Dichloromethane neutralize->extract dry Dry organic layer with Na2SO4 extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by recrystallization or chromatography concentrate->purify end end purify->end Final Product: 2-(Bromoacetyl)thiazole

Sources

Application Notes & Protocols: Leveraging 2-bromo-1-(1,3-thiazol-2-yl)-1-ethanone for the Development of Novel Anti-Candida Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for New Anti-Candida Strategies

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant Candida species, presents a formidable challenge in healthcare.[1][2] Candida albicans and other related species are major causes of morbidity and mortality, particularly in immunocompromised individuals.[1][3] The existing antifungal arsenal is limited, and resistance to mainline therapies, especially azoles, is increasingly reported.[4][5] This landscape necessitates the urgent discovery of novel antifungal agents with distinct mechanisms of action.

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, recognized as a crucial pharmacophore in numerous compounds with a wide spectrum of biological activities, including potent antifungal properties.[6][7] Thiazole derivatives often function similarly to other azole antifungals by targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51 or Erg11p), a critical component of the ergosterol biosynthesis pathway.[8][9] Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to growth inhibition or cell death.[8][10]

This guide provides a comprehensive framework for researchers and drug development professionals on utilizing 2-bromo-1-(1,3-thiazol-2-yl)-1-ethanone as a versatile starting material for the synthesis and evaluation of new anti-Candida agents. This α-bromoketone is an ideal chemical intermediate; the thiazole nucleus provides the core pharmacophore, while the reactive bromo group serves as a handle for facile chemical modification, enabling the rapid generation of diverse compound libraries.[11] We will detail the synthetic strategy, provide robust protocols for in vitro antifungal evaluation, and outline methodologies for investigating the potential mechanism of action.

Section 1: The Chemical Scaffold: 2-bromo-1-(1,3-thiazol-2-yl)-1-ethanone

This compound is the cornerstone of the proposed drug discovery workflow. Its utility stems from the combination of the biologically relevant thiazole ring and a highly reactive α-bromoacetyl group.

Chemical Properties:

Property Value Reference
IUPAC Name 2-bromo-1-(1,3-thiazol-2-yl)ethanone [12]
CAS Number 3292-77-1 [12][13]
Molecular Formula C₅H₄BrNOS [14]
Molecular Weight 222.06 g/mol -
Appearance Orange to Dark Orange Solid [14]

| Reactivity | The bromine atom is an excellent leaving group, making the adjacent carbon susceptible to nucleophilic substitution. This is the key to its function as a synthetic building block.[11] | - |

Rationale for Use: The primary synthetic strategy involves the reaction of the α-bromo position with various nucleophiles, such as thioamides or thioureas, in a classic Hantzsch thiazole synthesis or similar cyclocondensation reactions.[11] This approach allows for the systematic modification of the molecule to explore structure-activity relationships (SAR) and optimize for antifungal potency and selectivity.

Section 2: Synthesis and Workflow for Derivative Library Generation

The overarching goal is to create a library of novel molecules derived from the starting scaffold and then systematically screen them for anti-Candida activity.

Overall Experimental Workflow

The process begins with the synthesis of derivatives, followed by a tiered screening approach to identify promising lead compounds.

G cluster_0 Synthesis Phase cluster_1 In Vitro Screening Phase cluster_2 Mechanism of Action (MoA) Studies A Start: 2-bromo-1-(1,3-thiazol-2-yl)-1-ethanone C Cyclocondensation Reaction (e.g., Hantzsch Synthesis) A->C B Nucleophile Library (e.g., thioureas, thioamides) B->C D Synthesized Derivative Library (Purified & Characterized) C->D E Primary Screen: MIC Assay (vs. Candida spp.) D->E F Secondary Screen: MFC Assay (for fungicidal activity) E->F G Hit Compounds Identified (Potent Inhibitory/Cidal Activity) F->G H Ergosterol Biosynthesis Inhibition Assay G->H I Reactive Oxygen Species (ROS) Production Assay G->I J Elucidation of Putative MoA H->J I->J K In Vivo Efficacy & Toxicity Testing (e.g., G. mellonella, Murine Models) J->K Lead Compound Selection

Caption: Workflow for Anti-Candida Agent Development.

Protocol: General Synthesis of Thiazole Derivatives

This protocol describes a representative reaction to synthesize a 2,4'-bithiazole derivative, a common motif in potent antifungal compounds.

Objective: To synthesize a novel thiazole derivative via reaction of 2-bromo-1-(1,3-thiazol-2-yl)-1-ethanone with a substituted thioamide.

Materials:

  • 2-bromo-1-(1,3-thiazol-2-yl)-1-ethanone

  • A selected thioamide (e.g., 4-phenylthiazole-2-carbothioamide)

  • Anhydrous ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • Reactant Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 2-bromo-1-(1,3-thiazol-2-yl)-1-ethanone in anhydrous ethanol.

  • Addition of Nucleophile: To the stirring solution, add 1.0 to 1.1 equivalents of the chosen thioamide.

    • Scientific Rationale: A slight excess of the thioamide can help drive the reaction to completion. Ethanol is a common solvent for this type of condensation reaction, as it effectively dissolves the reactants and facilitates the reaction at reflux temperatures.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol).

  • Monitoring: Monitor the reaction progress using TLC. A common mobile phase is a mixture of ethyl acetate and hexane. The disappearance of the starting materials and the appearance of a new, typically more polar, product spot indicates reaction progression.

  • Work-up: Once the reaction is complete (typically 4-8 hours), allow the mixture to cool to room temperature. A solid product may precipitate. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume in vacuo using a rotary evaporator.

  • Purification: The crude product should be purified to remove unreacted starting materials and byproducts. The standard method is silica gel column chromatography. The choice of eluent will depend on the polarity of the product and should be optimized based on TLC analysis.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Section 3: Protocols for In Vitro Anti-Candida Evaluation

The initial assessment of antifungal activity is performed in vitro to determine the potency of the synthesized compounds against clinically relevant Candida species. These protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[15][16][17][18]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[6]

Materials:

  • Synthesized compounds and a reference antifungal (e.g., Fluconazole).

  • Candida strains (e.g., C. albicans ATCC 90028, C. glabrata ATCC 90030, and clinical isolates).

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS.

  • Sterile 96-well flat-bottom microtiter plates.

  • Dimethyl sulfoxide (DMSO) for dissolving compounds.

  • Spectrophotometer and incubator (35 °C).

Procedure:

  • Inoculum Preparation: Culture the Candida strain on Sabouraud Dextrose Agar for 24 hours at 35 °C. Suspend several colonies in sterile saline. Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[19]

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 1 mg/mL).[5] Perform serial two-fold dilutions in RPMI-1640 medium in a separate 96-well plate to create a range of concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).

  • Plate Inoculation: Transfer 100 µL of each compound dilution to the corresponding wells of the final test plate. Then, add 100 µL of the standardized fungal inoculum to each well.

    • Self-Validation: Include a positive control well (inoculum, no drug) and a negative control well (medium only). Also, test a reference drug like fluconazole to validate the assay's performance.

  • Incubation: Incubate the plates at 35 °C for 24-48 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the positive control. This can be assessed visually or by reading the optical density at 530 nm.

Protocol: Minimum Fungicidal Concentration (MFC) Determination

The MFC is the lowest concentration of an antifungal agent that kills ≥99.9% of the initial fungal inoculum.[4] This test distinguishes fungicidal (killing) from fungistatic (inhibiting) activity.

Procedure:

  • Perform MIC Assay: Complete the MIC assay as described in Protocol 3.1.

  • Subculturing: From the wells showing no visible growth (i.e., at and above the MIC), take a 10-20 µL aliquot and spread it onto a Sabouraud Dextrose Agar plate.

  • Incubation: Incubate the agar plates at 35 °C for 48 hours.

  • Determining the MFC: The MFC is the lowest concentration from the MIC plate that results in no more than a few colonies on the subculture plate, corresponding to a ≥99.9% kill rate compared to the initial inoculum count.

Data Presentation

Results for a library of compounds should be summarized for clear comparison.

Table 1: Example Antifungal Activity Data Summary

Compound ID Target Species MIC (µg/mL) MFC (µg/mL) MFC/MIC Ratio Interpretation
TZ-001 C. albicans ATCC 90028 4 8 2 Fungicidal
TZ-002 C. albicans ATCC 90028 2 >64 >32 Fungistatic
TZ-003 C. glabrata ATCC 90030 8 16 2 Fungicidal
Fluconazole C. albicans ATCC 90028 1 >64 >64 Fungistatic

Interpretation Note: An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity.

Section 4: Investigating the Mechanism of Action (MoA)

For "hit" compounds identified in the primary screens, understanding their MoA is a critical next step. Given the thiazole scaffold, a primary hypothesis is the inhibition of ergosterol biosynthesis.

Ergosterol Biosynthesis Pathway and Azole Action

G acetyl Acetyl-CoA squalene Squalene acetyl->squalene lanosterol Lanosterol squalene->lanosterol enzyme Lanosterol 14α-demethylase (CYP51/Erg11p) lanosterol->enzyme lanosterol->inhibition ergosterol Ergosterol enzyme->ergosterol Multiple Steps inhibitor Thiazole/Azole Antifungals inhibitor->inhibition Inhibition

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions encountered by researchers during the synthesis and purification of this critical synthetic intermediate. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity and yield.

Introduction: The Importance of Purity

2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone is a key building block in medicinal chemistry and drug development. As an α-bromoketone, its high reactivity is desirable for subsequent nucleophilic substitution reactions.[1] However, this reactivity also makes it susceptible to side reactions and degradation, posing significant purification challenges. The presence of impurities, such as unreacted starting material or over-brominated byproducts, can lead to complex downstream reaction mixtures and compromise the integrity of the final active pharmaceutical ingredient (API).[2] This guide is designed to help you navigate these challenges effectively.

Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Question 1: My crude product is a persistent oil or a sticky, semi-solid mass after synthesis. Why won't it crystallize properly?

Answer: This is a common issue often caused by the presence of impurities that disrupt the crystal lattice formation of the desired product. The primary culprits are:

  • Residual Solvents: Trapped solvents from the reaction or workup (e.g., acetic acid, dichloromethane, THF) can significantly lower the melting point and prevent solidification.

  • Unreacted Starting Material: The presence of the precursor, 1-(1,3-thiazol-2-yl)ethanone, can form a eutectic mixture with the product.[2]

  • Over-brominated Byproducts: The formation of a dibromo-species at the α-carbon is a potential side reaction, especially with excess brominating agent or extended reaction times.[2] This impurity is often oily and will hinder crystallization.

  • Excess Bromine: Residual Br₂ from the reaction can impart color and an oily consistency.

Troubleshooting Steps:

  • Remove Residual Solvents: Ensure the crude product is dried thoroughly under high vacuum. If an acidic solvent like acetic acid was used, co-evaporation with a high-boiling, non-reactive solvent like toluene can help remove final traces.

  • Trituration: Attempt to induce crystallization by triturating the oil with a cold, non-polar solvent in which the product is insoluble but the impurities are at least partially soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture).

  • Washing: If excess bromine is suspected (indicated by an orange/brown color), wash the crude material with a dilute aqueous solution of a reducing agent like sodium bisulfite or sodium thiosulfate, followed by a water wash to remove inorganic salts.[2][3]

  • Chromatography: If trituration fails, the most effective solution is to purify the material using silica gel chromatography (see Protocol 2). This is highly effective at separating the product from both less polar starting material and more polar byproducts.

Question 2: The ¹H NMR spectrum of my purified product shows extra peaks. How can I identify the impurities?

Answer: ¹H NMR is the most powerful tool for assessing purity and identifying contaminants. Here are the likely identities of common impurity signals:

  • Starting Material (1-(1,3-thiazol-2-yl)ethanone): Look for a sharp singlet around δ 2.7-2.8 ppm corresponding to the methyl protons (-COCH₃). The aromatic thiazole protons will be present in both the product and starting material, but their environment may shift slightly.

  • Dibrominated Product (2,2-Dibromo-1-(1,3-thiazol-2-yl)ethanone): This species will show a characteristic singlet for the remaining α-proton (-CHBr₂) further downfield than the product's methylene group, typically in the δ 6.5-7.0 ppm region.

  • Solvents: Check for characteristic signals of common solvents used in the synthesis or purification (e.g., Ethyl Acetate: δ ~1.2, 2.0, 4.1 ppm; Dichloromethane: δ ~5.3 ppm; Acetic Acid: δ ~2.1 ppm and a broad peak >10 ppm).

Compound/ImpurityKey ¹H NMR Signal (CDCl₃)Rationale
Product: 2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanoneδ ~4.70 ppm (s, 2H, -CH₂Br) [4]The electron-withdrawing bromine and carbonyl group deshield the methylene protons.
Starting Material: 1-(1,3-thiazol-2-yl)ethanoneδ ~2.75 ppm (s, 3H, -CH₃)Standard chemical shift for a methyl ketone.
Dibromo-Impurity: 2,2-Dibromo-1-(1,3-thiazol-2-yl)ethanoneδ ~6.8 ppm (s, 1H, -CHBr₂)The two bromine atoms provide strong deshielding to the single remaining α-proton.

Question 3: My product has a persistent yellow or brown color, even after initial washing. How can I obtain a colorless solid?

Answer: Color in the final product typically arises from trace impurities that are highly chromophoric.

  • Trace Bromine: Even minute amounts of Br₂ can cause discoloration. A wash with sodium bisulfite is highly effective.[2]

  • Degradation Products: α-bromoketones can be unstable and may slowly decompose, especially when exposed to light, air, or base, forming colored oligomeric materials. Ensure all handling is done promptly and under inert atmosphere if possible.

  • Decolorizing with Activated Charcoal: During recrystallization (Protocol 1), a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Caution: Use charcoal sparingly, as it can also adsorb your product and significantly reduce the yield. It must be removed by hot filtration through a pad of celite before allowing the solution to cool.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most robust method to purify the crude hydrobromide salt: recrystallization or column chromatography?

A1: Both methods are effective, and the best choice depends on the impurity profile and the scale of your reaction.

  • Recrystallization: This is the ideal method for large-scale purification when the crude product is already of reasonable purity (>85-90%). It is fast, economical, and often yields highly pure crystalline material. The key is finding a suitable solvent system where the product is soluble when hot but sparingly soluble when cold.

  • Silica Gel Chromatography: This is the preferred method for small-scale reactions or when the crude product is very impure (e.g., oily, multiple spots on TLC). It provides the best separation from various impurities.[4] However, it is more time-consuming and solvent-intensive. Note that the hydrobromide salt may not run well on silica. It is often better to free-base the compound with a mild base (e.g., NaHCO₃ solution), perform chromatography on the neutral 2-bromo-1-(1,3-thiazol-2-yl)ethanone, and then re-form the hydrobromide salt with HBr in a suitable solvent.

Q2: How can I definitively confirm the purity of my final product?

A2: A combination of analytical techniques is essential to establish purity with confidence:

  • ¹H NMR Spectroscopy: To confirm the structure and absence of proton-bearing impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity (e.g., >97%).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impure samples typically exhibit a broad and depressed melting range.

Q3: What are the optimal storage conditions for this compound?

A3: 2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone and its hydrobromide salt are potent lachrymators and can cause severe skin burns. Due to the reactivity of the α-bromo group, the compound can degrade over time. The hydrobromide salt is generally more stable and easier to handle than the free base.

  • Storage: Store in a tightly sealed container in an inert atmosphere (e.g., under argon or nitrogen).

  • Temperature: Keep refrigerated at 2-8°C.

  • Light: Protect from light to prevent photochemical degradation.

Visual Workflows & Data

Experimental Workflow Diagram

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification cluster_analysis Analysis & Storage start Start: 1-(1,3-thiazol-2-yl)ethanone bromination Bromination (e.g., Br2 in HBr/HOAc) start->bromination quench Quench Reaction (e.g., pour into ice-water) bromination->quench filtration Collect Crude Solid by Vacuum Filtration quench->filtration wash Wash with Water & Cold Solvent filtration->wash crude Crude Hydrobromide Salt wash->crude recryst Recrystallization (Protocol 1) crude->recryst chrom Column Chromatography (Protocol 2, on free base) crude->chrom pure_product Pure Crystalline Product recryst->pure_product chrom->pure_product analysis Purity Analysis (NMR, HPLC, MP) pure_product->analysis storage Store at 2-8°C under Inert Atmosphere analysis->storage

Caption: General workflow for synthesis and purification.

Troubleshooting Decision Tree

G cluster_troubleshooting Troubleshooting Path start Is the Purified Product Pure? pass Yes: Proceed to Next Step start->pass Purity >97% fail No: Identify Issue start->fail Purity <97% issue1 Impurity Detected by NMR/HPLC fail->issue1 issue2 Product is Colored or an Oil fail->issue2 solution1a Impurity = Starting Material? -> Re-purify via Chromatography issue1->solution1a solution1b Impurity = Dibromo? -> Optimize Bromination Step issue1->solution1b solution2a Colored Product? -> Recrystallize with Charcoal issue2->solution2a solution2b Oily Product? -> Triturate with Cold Solvent issue2->solution2b

Sources

Technical Support Center: Optimizing Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions and troubleshoot common issues encountered during this versatile synthetic transformation. Here, we move beyond simple protocols to explain the underlying principles that govern this reaction, enabling you to make informed decisions to enhance yield, purity, and efficiency.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch thiazole synthesis is resulting in a very low yield. What are the most probable causes and how can I address them?

A low yield in a Hantzsch synthesis can be attributed to several factors, ranging from suboptimal reaction conditions to the quality of your starting materials. A systematic approach to troubleshooting is often the most effective.

  • Suboptimal Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier. If you are running the reaction at room temperature and observing minimal product formation, a gradual increase in temperature is recommended. Many Hantzsch syntheses proceed efficiently at temperatures ranging from 40-60 °C, while others may necessitate reflux conditions.[1] However, be cautious of excessive heat, as it can lead to the degradation of reactants and products.

  • Inadequate Reaction Time: It is crucial to monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC). If you observe a significant amount of starting material remaining after your intended reaction time, extending the duration is a logical next step.

  • Poor Solvent Choice: The polarity of the solvent plays a pivotal role in the Hantzsch synthesis. Alcohols, particularly ethanol and methanol, are the most commonly employed and often provide good to excellent yields.[1] In certain instances, a mixture of solvents, such as ethanol and water, has been shown to be beneficial.[1] For challenging substrates, exploring a range of solvents with varying polarities is advisable.

  • Absence of a Suitable Catalyst: While the classical Hantzsch synthesis can proceed without a catalyst, modern variations often employ one to improve reaction rates and yields. For multicomponent versions of this reaction, catalysts like silica-supported tungstosilisic acid have proven to be highly effective and reusable.[1]

Q2: I am observing a significant amount of an unexpected side product in my reaction. How can I identify it and improve the selectivity towards my desired thiazole?

The formation of side products is a common challenge. Understanding the potential side reactions is key to mitigating them.

  • Formation of 2-Imino-2,3-dihydrothiazole Isomers: When using N-monosubstituted thioureas, there is a possibility of forming the 3-substituted 2-imino-2,3-dihydrothiazole regioisomer in addition to the expected 2-(N-substituted amino)thiazole. The formation of the imino isomer is favored under strongly acidic conditions. To selectively obtain the 2-amino isomer, it is crucial to maintain neutral reaction conditions. Conversely, if the imino isomer is the desired product, conducting the reaction in a highly acidic medium (e.g., 10M HCl in ethanol) is recommended. The two isomers can often be distinguished by ¹H NMR spectroscopy, as the chemical shift of the proton at the 5-position of the thiazole ring is characteristically different between the two.

  • Reactant Decomposition: α-Haloketones can be susceptible to decomposition, especially if they are old or have been stored improperly. This can lead to a variety of byproducts and a decrease in the yield of the desired thiazole. It is imperative to use high-purity starting materials. If you suspect the quality of your α-haloketone, it is advisable to purify it before use, for example, by recrystallization.

  • Controlling Reaction Parameters: To enhance selectivity, consider lowering the reaction temperature, as this can slow down the rate of side product formation more than the rate of the desired reaction. Additionally, ensuring the high purity of both the α-haloketone and the thioamide is critical to prevent unwanted side reactions.

Q3: My starting materials are not fully dissolving in the reaction solvent. What can I do to improve solubility?

Poor solubility of reactants can significantly hinder the reaction rate and lead to incomplete conversion.

  • Solvent Screening: If you are facing solubility issues, a systematic solvent screen is the first logical step. Consider solvents with different polarities or solvent mixtures. For example, for some substrates, a mixture of ethanol and water can improve solubility and yield.[1]

  • Gentle Heating: Applying gentle heat can often help to dissolve stubborn reactants. However, as mentioned earlier, be mindful of the thermal stability of your compounds.

  • Alternative Methodologies: Modern approaches such as microwave-assisted synthesis can be highly effective in overcoming solubility issues and dramatically reducing reaction times.[1] The high temperatures and pressures achieved in a microwave reactor can enhance solubility and accelerate the reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Formation Insufficient activation energy.Gradually increase the reaction temperature. Consider refluxing if necessary.[1]
Reaction has not reached completion.Monitor the reaction by TLC and extend the reaction time if starting materials are still present.
Inappropriate solvent.Screen a variety of solvents, with ethanol and methanol being good starting points.[1]
Multiple Spots on TLC (Side Products) Formation of regioisomers.If using an N-substituted thioamide, ensure neutral conditions to favor the 2-amino product. Use acidic conditions for the 2-imino isomer.
Impure starting materials.Purify the α-haloketone and thioamide before use.
Reaction temperature is too high.Lower the reaction temperature to improve selectivity.
Difficulty in Product Isolation Product is soluble in the work-up solution.If precipitation upon basification does not occur, perform an extraction with a suitable organic solvent like ethyl acetate.[1]
Oily or impure solid product.Purify the crude product by recrystallization or column chromatography.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a standard method for the synthesis of a simple 2-aminothiazole.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Solvent Addition: Add methanol (10 mL) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 65 °C) with vigorous stirring for 30 minutes. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, allow the solution to cool to room temperature. Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate (Na₂CO₃) (20 mL) and stir.

  • Isolation: The product should precipitate as a solid. Collect the solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold water to remove any inorganic salts.

  • Drying: Allow the solid to air-dry on the filter paper or in a desiccator.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.

  • Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For many thiazole derivatives, ethanol, methanol, or mixtures of ethanol and water are suitable.

  • Dissolution: Place the crude thiazole product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

Reaction Mechanism and Optimization Workflow

The Hantzsch thiazole synthesis proceeds through a well-established mechanism. Understanding this pathway is crucial for optimizing the reaction conditions.

Hantzsch_Mechanism Reactants α-Haloketone + Thioamide Intermediate1 S-Alkylation (SN2 Attack) Reactants->Intermediate1 Thioimidate Thioimidate Intermediate Intermediate1->Thioimidate Intermediate2 Intramolecular Cyclization Thioimidate->Intermediate2 Cyclic_Intermediate Hydroxythiazoline Intermediate Intermediate2->Cyclic_Intermediate Intermediate3 Dehydration Cyclic_Intermediate->Intermediate3 Product Thiazole Product Intermediate3->Product

Caption: The mechanism of the Hantzsch thiazole synthesis.

The following workflow provides a systematic approach to optimizing your Hantzsch thiazole synthesis.

Optimization_Workflow Start Low Yield or Purity Issue Check_Purity Verify Purity of α-Haloketone & Thioamide Start->Check_Purity Check_Purity->Start If impure, purify and restart Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp If pure Optimize_Time Optimize Reaction Time Optimize_Temp->Optimize_Time Screen_Solvent Screen Solvents (e.g., EtOH, MeOH, EtOH/H2O) Optimize_Time->Screen_Solvent Screen_Catalyst Screen Catalysts (if applicable) Screen_Solvent->Screen_Catalyst Analyze_Side_Products Identify Side Products (NMR, MS) Screen_Catalyst->Analyze_Side_Products Adjust_Conditions Adjust Conditions to Minimize Side Products Analyze_Side_Products->Adjust_Conditions Purification Optimize Purification (Recrystallization, Chromatography) Adjust_Conditions->Purification Success High Yield and Purity Achieved Purification->Success

Caption: A logical workflow for optimizing Hantzsch thiazole synthesis.

References

  • Benchchem. (n.d.). .

Sources

Technical Support Center: Synthesis of Imidazo[2,1-b]thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[2,1-b]thiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and mechanistic insights to help you optimize your reactions and achieve higher yields of your desired products.

Introduction to Imidazo[2,1-b]thiazole Synthesis

The imidazo[2,1-b]thiazole core is a privileged scaffold in medicinal chemistry, forming the basis for a wide range of biologically active compounds.[1] The most common and direct route to this fused heterocyclic system is the condensation reaction between a 2-aminothiazole and an α-halocarbonyl compound, a variation of the Hantzsch thiazole synthesis.[2] While seemingly straightforward, this reaction is often plagued by side reactions that can significantly lower the yield and complicate the purification of the target molecule. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of imidazo[2,1-b]thiazoles.

FAQ 1: Low or No Yield of the Desired Imidazo[2,1-b]thiazole

Question: I am getting a very low yield of my target imidazo[2,1-b]thiazole, or the reaction is not proceeding at all. What are the likely causes and how can I improve the yield?

Answer:

Low or no yield is a common issue that can stem from several factors, ranging from the quality of your starting materials to the reaction conditions. Here’s a breakdown of potential causes and solutions:

  • Poor Quality of Starting Materials:

    • α-Haloketone Instability: α-Haloketones can be unstable and prone to self-condensation or degradation. It is crucial to use freshly prepared or purified α-haloketones. For instance, α-bromoketones are often preferred over their chloro- or iodo- counterparts for their optimal reactivity.

    • Impure 2-Aminothiazole: The purity of the 2-aminothiazole is critical. Impurities can interfere with the reaction. Ensure your starting 2-aminothiazole is pure, and if necessary, recrystallize it before use.

  • Suboptimal Reaction Conditions:

    • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMF or acetonitrile, or alcohols like ethanol, are commonly used.[3] The reaction's success can be highly solvent-dependent, so it may be necessary to screen a few different solvents to find the optimal one for your specific substrates.

    • Temperature and Reaction Time: Many preparations of imidazo[2,1-b]thiazoles require heating.[4] If the reaction is too slow at lower temperatures, gradually increase the temperature. However, be aware that excessive heat can lead to degradation of the product or starting materials. Monitoring the reaction by TLC is essential to determine the optimal reaction time. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in many cases.[5]

    • Absence of a Catalyst: While the reaction can sometimes proceed without a catalyst, acidic or basic conditions can influence the outcome. For some substrates, a catalyst may be necessary to achieve a reasonable reaction rate.

  • Formation of Side Products:

    • The formation of side products, such as 2-acylaminothiazoles or regioisomers, can consume your starting materials and reduce the yield of the desired product. See the specific FAQs on these side reactions for more details.

FAQ 2: Formation of an Unexpected Isomer (Regioselectivity Issues)

Question: I have isolated a product with the correct mass, but the NMR spectrum does not match the expected imidazo[2,1-b]thiazole. I suspect I have formed a regioisomer. How can I control the regioselectivity of the reaction?

Answer:

Regioselectivity is a significant challenge when using unsymmetrical 2-aminothiazoles and/or unsymmetrical α-haloketones. The reaction can potentially yield two different regioisomers.

  • The Cause of Isomer Formation: The formation of different regioisomers arises from the two possible initial points of attack of the 2-aminothiazole on the α-haloketone. The reaction can proceed via initial N-alkylation at the endocyclic nitrogen (N-3) of the thiazole ring, leading to the desired imidazo[2,1-b]thiazole, or at the exocyclic amino group.

  • Strategies to Control Regioselectivity:

    • Electronic Effects: The electronic properties of the substituents on both the 2-aminothiazole and the α-haloketone can influence the regioselectivity. Electron-withdrawing groups on the 2-aminothiazole can decrease the nucleophilicity of the ring nitrogen, potentially favoring other reaction pathways.

    • Steric Hindrance: Bulky substituents on the 2-aminothiazole or the α-haloketone can sterically hinder one reaction pathway over another, thus favoring the formation of a single regioisomer.

    • Reaction Conditions: The reaction conditions, particularly the solvent and the presence of an acid or base, can influence the regioselectivity. It is often necessary to empirically screen different conditions to optimize the formation of the desired isomer. A systematic approach to optimizing reaction conditions is often the most effective way to address regioselectivity issues.

FAQ 3: Isolation of a 2-Acylaminothiazole Instead of the Cyclized Product

Question: My main product is not the fused imidazo[2,1-b]thiazole, but rather a 2-acylaminothiazole. Why is this happening and how can I promote cyclization?

Answer:

The formation of a 2-acylaminothiazole is a common side reaction that competes with the desired cyclization.

  • Mechanism of 2-Acylaminothiazole Formation: This side product arises from the nucleophilic attack of the exocyclic amino group of the 2-aminothiazole on the carbonyl carbon of the α-haloketone, followed by acylation. This pathway is favored under certain conditions and with certain substrates.

  • Promoting Cyclization over Acylation:

    • Reaction Conditions: The choice of solvent and temperature can significantly influence the reaction pathway. In some cases, higher temperatures can favor the cyclization reaction.

    • Use of a Base: The addition of a non-nucleophilic base can help to deprotonate the intermediate after the initial N-alkylation, facilitating the subsequent intramolecular cyclization. However, the choice and amount of base must be carefully optimized, as a strong base might promote other side reactions.

    • Substrate Reactivity: The relative reactivity of the electrophilic centers in the α-haloketone (the carbonyl carbon and the α-carbon) plays a role. More reactive α-haloketones may be more prone to direct acylation.

FAQ 4: My Reaction is Messy and Purification is Difficult

Question: My reaction mixture is a complex mixture of products, and I am struggling to isolate the desired imidazo[2,1-b]thiazole in pure form. What are the likely impurities and what are the best purification strategies?

Answer:

A complex reaction mixture is often a result of multiple side reactions occurring simultaneously.

  • Common Impurities:

    • Unreacted Starting Materials: Incomplete reactions will leave residual 2-aminothiazole and α-haloketone.

    • Regioisomers: As discussed in FAQ 2.

    • 2-Acylaminothiazoles: As discussed in FAQ 3.

    • α-Haloketone Self-Condensation Products: These can form, especially if the α-haloketone is heated for extended periods.

    • Decomposition Products: The starting materials or the final product may be unstable under the reaction conditions, leading to a variety of decomposition products.

  • Purification Strategies:

    • Column Chromatography: This is the most common method for purifying imidazo[2,1-b]thiazoles from reaction mixtures. A careful selection of the stationary phase (e.g., silica gel) and the eluent system is crucial for achieving good separation.

    • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be an effective method for purification, especially for removing minor impurities.

    • Acid-Base Extraction: If the basicity of the desired product and the impurities are sufficiently different, an acid-base extraction workup can be used to simplify the mixture before chromatographic purification.

Mechanistic Insights and Control Strategies

A deeper understanding of the reaction mechanism is key to troubleshooting and optimizing the synthesis of imidazo[2,1-b]thiazoles.

Reaction Pathways

The reaction of a 2-aminothiazole with an α-haloketone can proceed through several competing pathways. The desired pathway involves the initial nucleophilic attack of the endocyclic nitrogen of the 2-aminothiazole on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the imidazo[2,1-b]thiazole ring.

However, a competing pathway involves the initial attack of the exocyclic amino group on the carbonyl carbon of the α-haloketone, leading to the formation of a 2-acylaminothiazole.

Reaction Pathways A 2-Aminothiazole + α-Haloketone B Desired Pathway: N-Alkylation at Ring Nitrogen A->B Favored Conditions D Side Reaction: Acylation at Exocyclic Amino Group A->D Competing Reaction G Side Reaction: Alternative N-Alkylation A->G Unsymmetrical Reactants C Imidazo[2,1-b]thiazole (Product) B->C Cyclization E 2-Acylaminothiazole (Byproduct) D->E F Regioisomeric Imidazo[2,1-b]thiazole (Byproduct) G->F Cyclization Troubleshooting Workflow start Low Yield or Complex Mixture check_sm 1. Check Purity of Starting Materials start->check_sm purify_sm Purify/Re-characterize Starting Materials check_sm->purify_sm Impure analyze_mixture 2. Analyze Reaction Mixture (TLC, LC-MS, NMR) check_sm->analyze_mixture Pure purify_sm->analyze_mixture identify_byproduct Identify Major Byproduct(s) analyze_mixture->identify_byproduct isomer Isomeric Product identify_byproduct->isomer Isomer Found acyl_byproduct 2-Acylaminothiazole identify_byproduct->acyl_byproduct Acyl Byproduct Found no_reaction Mainly Starting Material identify_byproduct->no_reaction No Reaction optimize_regio Adjust Conditions to Control Regioselectivity (Solvent, Temperature) isomer->optimize_regio optimize_cyclization Promote Cyclization (Higher Temp, Base) acyl_byproduct->optimize_cyclization optimize_conditions Modify Reaction Conditions (Solvent, Temp, Catalyst) no_reaction->optimize_conditions end Improved Synthesis optimize_regio->end optimize_cyclization->end optimize_conditions->end

Caption: A systematic workflow for troubleshooting the synthesis of imidazo[2,1-b]thiazoles.

Experimental Protocols

The following are general protocols that can be adapted for the synthesis of specific imidazo[2,1-b]thiazole derivatives. It is essential to perform small-scale test reactions to optimize the conditions for your particular substrates.

Protocol 1: General Procedure for the Synthesis of Imidazo[2,1-b]thiazoles

This protocol is a starting point for the synthesis of imidazo[2,1-b]thiazoles.

Materials:

  • 2-Aminothiazole derivative (1.0 eq)

  • α-Haloketone (1.0 - 1.2 eq)

  • Solvent (e.g., absolute ethanol, DMF, or acetonitrile)

  • Optional: Non-nucleophilic base (e.g., sodium bicarbonate, potassium carbonate, or triethylamine)

Procedure:

  • Dissolve the 2-aminothiazole derivative in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the α-haloketone to the solution.

  • If using a base, add it to the reaction mixture.

  • Heat the reaction mixture to reflux (or the desired temperature) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by the disappearance of the starting materials), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Protocol 2: Microwave-Assisted Synthesis of Imidazo[2,1-b]thiazoles

Microwave-assisted synthesis can often provide higher yields in shorter reaction times.

Materials:

  • 2-Aminothiazole derivative (1.0 eq)

  • α-Haloketone (1.0 - 1.2 eq)

  • Solvent suitable for microwave synthesis (e.g., ethanol, DMF)

Procedure:

  • In a microwave-safe reaction vessel, combine the 2-aminothiazole derivative and the α-haloketone in the chosen solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes). The optimal temperature and time should be determined experimentally.

  • After the reaction is complete, cool the vessel to room temperature.

  • Work up the reaction mixture and purify the product as described in Protocol 1.

Data Presentation

The following table summarizes the influence of various reaction parameters on the outcome of the synthesis of imidazo[2,1-b]thiazoles.

ParameterEffect on ReactionTroubleshooting Considerations
Solvent Can influence reaction rate, selectivity, and solubility of reactants and products.Screen different solvents (e.g., ethanol, DMF, acetonitrile) to find the optimal one for your system.
Temperature Higher temperatures generally increase the reaction rate but can also lead to decomposition.Start with a moderate temperature and increase if the reaction is slow. Use microwave heating for rapid and controlled heating.
Base Can promote the cyclization step by deprotonating the intermediate.Use a non-nucleophilic base to avoid side reactions. The choice and amount of base should be optimized.
Catalyst Acid or base catalysis can influence the reaction pathway and rate.Consider using a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base to promote the reaction.
Reactant Ratio An excess of the α-haloketone can sometimes improve the conversion of the 2-aminothiazole.A slight excess (1.1-1.2 eq) of the α-haloketone is often used.

References

  • Andreani, A., et al. (2008). New Antitumor Imidazo[2,1-b]thiazole Guanylhydrazones and Analogues. Journal of Medicinal Chemistry, 51(4), 809-816. [Link]

  • Bikobo, D. N., et al. (2017). A Remarkably High-Speed Solution-Phase Combinatorial Synthesis of 2-Substituted-Amino-4-Aryl Thiazoles in Polar Solvents in the Absence of a Catalyst under Ambient Conditions and Study of Their Antimicrobial Activities. Journal of Heterocyclic Chemistry, 54(5), 2963-2971. [Link]

  • Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. [Link]

  • Kamal, A., et al. (2018). Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. Bioorganic & Medicinal Chemistry, 26(7), 1575-1586. [Link]

  • Kaur, H., et al. (2014). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 19(9), 14679-14691. [Link]

  • Khazi, I. A. M., et al. (2011). Chemistry of Imidazo[2,1-b]t[2][6][7]hiadiazoles. Tetrahedron, 67(19), 3289-3316. [Link]

  • Leoni, A., et al. (2017). Imidazo[2,1b ] Thiazole: Introduction, Current and Perspective. Bioenergetics, 6(1), 1-8. [Link]

  • Syed, M. A., et al. (2018). Synthesis and Biological Evaluation New Imidazo[2,1-b]thiazoles. Journal of Heterocyclic Chemistry, 55(8), 1933-1944. [Link]

  • Valls, N., et al. (2011). Regioselective and environmentally benign synthesis of Imidazo[2,1-b]thiazole and Imidazo[2,1-b]t[2][6][7]hiadiazole. Green Chemistry Letters and Reviews, 4(3), 229-234. [Link]

  • Benzenine, D., et al. (2022). Synthesis of imidazo[2,1-b]thiazoles. Conference Paper. [Link]

  • Compton, V. J., Meakins, G. D., & Raybould, A. J. (1992). Reaction of 2-aminothiazoles with reagents containing a C–halogen and a C=O electrophilic centre. Journal of the Chemical Society, Perkin Transactions 1, (15), 2029-2032. [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-biological interactions, 330, 109244. [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]

  • Leoni, A., et al. (2011). New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies. European Journal of Medicinal Chemistry, 46(9), 4242-4250. [Link]

  • Plotnikova, E. V., et al. (2020). Acid-base properties of imidazo[2,1- b ] tiazole and tiazolo[3,2- а ] benzimidazole derivatives. Proceedings of Universities. Applied Chemistry and Biotechnology, 10(3), 486-495. [Link]

  • Sati, B., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica, 63(3), 385-396. [Link]

  • Sharma, G. K., et al. (2024). Reaction mechanism of formation of imidazo[2,1-b]t[2][6][7]hiadiazoles. ResearchGate. [Link]

  • Calderón-Rangel, D., et al. (2023). One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts. Chemistry Proceedings, 14(1), 103. [Link]

  • Al-Lami, N., & Hussein, M. S. (2022). Anti-cancer and Antioxidant Activities of Some New Synthesized Mannich Bases Containing an Imidazo (2, 1-B) Thiazole Moiety. Iraqi Journal of Science, 63(11), 4620-4636. [Link]

  • Kamal, A., et al. (2014). Design and synthesis of imidazo[2,1-b]thiazole-chalcone conjugates: microtubule-destabilizing agents. ChemMedChem, 9(12), 2735-2745. [Link]

  • Samala, S., et al. (2016). Design, synthesis and biological evaluation of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives as Mycobacterium tuberculosis pantothenate synthetase inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1246-1256. [Link]

  • Kamal, A., et al. (2015). Design and synthesis of imidazo[2,1-b]thiazole linked triazole conjugates: Microtubule-destabilizing agents. European Journal of Medicinal Chemistry, 95, 481-493. [Link]

  • Kamal, A., et al. (2019). A Comprehensive Review on the Therapeutic Versatility of Imidazo [2,1-b]thiazoles. Current Medicinal Chemistry, 26(32), 5956-5991. [Link]

  • Foroumadi, A., et al. (2013). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. Iranian Journal of Pharmaceutical Research, 12(3), 409-417. [Link]

  • Samala, S., et al. (2022). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Medicinal Chemistry, 13(9), 1111-1125. [Link]

Sources

Technical Support Center: Optimizing the Bromination of 2-Acetylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(bromoacetyl)thiazole. This guide is designed for researchers, chemists, and drug development professionals aiming to improve the yield and purity of this critical synthetic intermediate. We will explore the reaction's core principles, address frequently encountered challenges, and provide detailed, field-proven protocols.

Core Principles: The Chemistry of α-Bromination

The bromination of 2-acetylthiazole is a classic example of an acid-catalyzed α-halogenation of a ketone. The reaction proceeds via an enol intermediate, which acts as the nucleophile. Understanding this mechanism is fundamental to troubleshooting and optimizing the reaction.

The process begins with the protonation of the carbonyl oxygen, which facilitates tautomerization to the enol form. This formation of the enol is typically the rate-determining step of the reaction.[1] The electron-rich double bond of the enol then attacks an electrophilic bromine source (e.g., Br₂ or NBS), forming a new carbon-bromine bond at the α-position. Subsequent deprotonation of the carbonyl oxygen regenerates the catalyst and yields the final α-bromo ketone product.[2]

Alpha_Bromination_Mechanism cluster_0 Step 1: Keto-Enol Tautomerism (Acid-Catalyzed) cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation A 2-Acetylthiazole (Keto Form) B Protonated Carbonyl A->B + H+ C Enol Intermediate (Nucleophile) B->C - H+ E Brominated Intermediate C->E + Br2 D Electrophilic Bromine (e.g., Br-Br) F 2-(Bromoacetyl)thiazole (Product) E->F - H+

Caption: Acid-catalyzed α-bromination mechanism.

Frequently Asked Questions (FAQs)

Q1: What are the most effective brominating agents for this transformation?

A1: Several reagents can be used, each with distinct advantages and disadvantages.

  • Elemental Bromine (Br₂): Highly reactive and cost-effective, it is often used in solvents like glacial acetic acid.[2][3] However, it is highly corrosive, toxic, and can lead to over-bromination if not controlled carefully.

  • N-Bromosuccinimide (NBS): A solid reagent that is significantly safer and easier to handle than liquid bromine.[4] It provides a low, steady concentration of bromine, which often improves selectivity and reduces the formation of dibrominated byproducts.[5][6] It is a preferred reagent for achieving clean, high-yield α-bromination.[7]

  • H₂O₂–HBr System: This "green chemistry" approach generates bromine in situ from hydrogen peroxide and hydrobromic acid, avoiding the handling of pure bromine.[8] It is characterized by the use of inexpensive reagents and can offer high selectivity for monobromination.[9][10]

Q2: Can bromination occur on the thiazole ring itself?

A2: Yes, this is a critical competing side reaction. The thiazole ring is an aromatic heterocycle susceptible to electrophilic substitution. The acidity of the thiazole protons generally follows the order H2 > H5 >> H4.[11] Bromination of 2-thiazolylhydrazones, for example, occurs principally at the 5-position of the ring.[12] While the acetyl group at the 2-position is electron-withdrawing and deactivates the ring towards electrophilic attack, harsh conditions or excess brominating agent can lead to ring bromination, complicating purification and lowering the yield of the desired product.

Q3: What is the role of the acid catalyst?

A3: The acid catalyst is crucial. It protonates the carbonyl oxygen, which significantly accelerates the rate of enolization.[2] Since the formation of the enol is the slow, rate-determining step, the catalyst directly impacts the overall reaction rate.[1] Common acids used include HBr, sulfuric acid, or using glacial acetic acid as both the solvent and the catalyst.[2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format.

Troubleshooting_Workflow Start Low Yield or Impure Product? TLC Analyze reaction by TLC Start->TLC Start_Material Starting Material Remains? TLC->Start_Material Multiple_Spots Multiple Product Spots? TLC->Multiple_Spots Start_Material->Multiple_Spots No Incomplete_Rxn Cause: Incomplete Reaction Solution: Increase time/temp. Verify catalyst presence. Start_Material->Incomplete_Rxn Yes Dibromination Cause: Dibromination Solution: Use 1.0 eq. Br2/NBS. Add reagent slowly. Multiple_Spots->Dibromination Yes Ring_Bromination Cause: Ring Bromination Solution: Use milder agent (NBS). Optimize temperature. Multiple_Spots->Ring_Bromination Yes Purify Action: Purify via Column Chromatography Dibromination->Purify Ring_Bromination->Purify

Sources

Technical Support Center: Stability and Handling of 2-bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide (CAS: 26489-43-0). This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and handling of this key synthetic intermediate. As a Senior Application Scientist, my goal is to equip you with the knowledge to confidently and successfully utilize this reagent in your experiments, ensuring the integrity of your results.

Introduction to this compound

This compound is a versatile α-bromoketone widely employed in the synthesis of various pharmaceutical and bioactive molecules. The presence of the electrophilic α-bromomethyl ketone moiety attached to a thiazole ring makes it a valuable building block for introducing the thiazol-2-yl-acetyl group through nucleophilic substitution reactions. However, this inherent reactivity also makes the compound susceptible to degradation under various conditions. Understanding its stability profile is paramount to its effective use and the generation of reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability and handling of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability and purity of the compound, it is crucial to store it under the following conditions:

  • Temperature: 2-8°C.[1] Refrigeration is essential to minimize thermal degradation.

  • Atmosphere: Under an inert gas (e.g., argon or nitrogen).[1] This compound is sensitive to moisture and air.

  • Light: Protected from light.[1] The use of amber vials or storage in a dark place is recommended to prevent photochemical degradation.

  • Container: A tightly sealed container to prevent moisture ingress.

Q2: What are the primary degradation pathways for this compound?

A2: Based on the chemical structure of α-bromoketones, the primary degradation pathways are:

  • Hydrolysis: Reaction with water, leading to the formation of 1-(1,3-thiazol-2-yl)-2-hydroxy-1-ethanone and hydrobromic acid. This is often the most common degradation pathway, especially in the presence of moisture or in protic solvents.

  • Nucleophilic Substitution: Reaction with various nucleophiles (e.g., amines, alcohols, thiols) that may be present in the reaction mixture or as impurities. This will lead to the displacement of the bromide ion.

  • Elimination: In the presence of a base, dehydrobromination can occur to form an α,β-unsaturated ketone.[2]

Q3: Is this compound stable in common organic solvents?

A3: The stability of this compound in solution is highly dependent on the nature of the solvent.

  • Aprotic Solvents (e.g., Acetonitrile, THF, Dichloromethane): Generally, the compound exhibits better stability in dry aprotic solvents. However, residual moisture can still lead to slow hydrolysis. It is sparingly soluble in acetonitrile and chloroform.[1]

  • Protic Solvents (e.g., Methanol, Ethanol, Water): The compound is expected to be less stable in protic solvents due to solvolysis, where the solvent molecule acts as a nucleophile, leading to the formation of byproducts.[3]

  • DMSO: While a common solvent, DMSO can promote certain reactions and its purity is critical. Some 2-aminothiazoles have been shown to be unstable in DMSO at room temperature.[2] It is advisable to use anhydrous DMSO and prepare solutions fresh.

Q4: How does pH affect the stability of this compound in aqueous solutions?

  • Acidic Conditions (pH < 7): The hydrobromide salt provides an acidic environment in solution, which can help to suppress base-catalyzed elimination. However, acid-catalyzed hydrolysis can still occur, albeit typically at a slower rate than base-catalyzed hydrolysis.

  • Neutral to Basic Conditions (pH ≥ 7): The compound is expected to be significantly less stable. The presence of hydroxide ions or other bases will accelerate both hydrolysis and elimination reactions.

Troubleshooting Guide

This section provides guidance on common issues encountered during experiments involving this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Low or no product yield in a nucleophilic substitution reaction. 1. Degradation of the starting material: The this compound may have degraded due to improper storage or handling. 2. Reaction with solvent: If a protic solvent was used, it may have competed with your nucleophile. 3. Incompatible base: A strong, non-hindered base may have promoted elimination over substitution.1. Verify starting material purity: Analyze the starting material by HPLC or NMR to confirm its integrity. 2. Use anhydrous aprotic solvents: Switch to solvents like dry acetonitrile, THF, or DMF. 3. Choose an appropriate base: Use a non-nucleophilic, hindered base (e.g., diisopropylethylamine) if a base is required.
Multiple unexpected spots on TLC or peaks in HPLC. 1. Hydrolysis: Presence of moisture in the reaction. 2. Elimination: The reaction conditions (e.g., presence of a base) favored the formation of the α,β-unsaturated ketone. 3. Reaction with impurities: The solvent or other reagents may contain nucleophilic impurities.1. Ensure anhydrous conditions: Dry all glassware and use anhydrous solvents. 2. Control basicity: Carefully select the base and its stoichiometry. 3. Use high-purity reagents: Ensure the purity of all reaction components.
Discoloration of the solid compound (darkening). Decomposition: The compound may be degrading due to exposure to light, air, or moisture over time.Discard and re-order: Significant discoloration is a strong indicator of decomposition. It is recommended to use a fresh batch of the reagent for reliable results.
Inconsistent reaction outcomes. Variability in starting material quality: The purity of the this compound may vary between batches or may have degraded over time.Establish a quality control protocol: Always analyze a new batch of the reagent upon receipt to confirm its identity and purity. Re-analyze if it has been stored for an extended period.

Experimental Protocols

Protocol 1: Assessment of Compound Purity by HPLC

This protocol provides a general framework for developing a stability-indicating HPLC method. Specific parameters may require optimization.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the parent compound and potential degradants have significant absorbance (a UV scan of the compound is recommended to determine the optimal wavelength, likely around 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in the initial mobile phase composition or a compatible solvent like acetonitrile at a concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the stability of a compound under stress conditions and to develop a stability-indicating analytical method.[4][5]

  • Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a defined period (e.g., 2, 4, 8 hours). Neutralize an aliquot before HPLC analysis.

  • Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH at room temperature for a shorter period (e.g., 30 minutes, 1 hour) due to expected rapid degradation. Neutralize an aliquot before HPLC analysis.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature. Monitor the reaction at different time points.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period. Dissolve and analyze at different time points.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and analyze at different time points.

Visualizing Stability and Degradation

Diagram 1: Key Factors Influencing Stability

Caption: Factors affecting the stability of the compound.

Diagram 2: Troubleshooting Workflow for Failed Reactions

TroubleshootingWorkflow Start Failed Reaction (Low Yield / Impurities) Check_Purity Analyze Starting Material Purity (HPLC, NMR) Start->Check_Purity Purity_OK Purity Acceptable? Check_Purity->Purity_OK Repurify Repurify or Reorder Starting Material Purity_OK->Repurify No Review_Conditions Review Reaction Conditions Purity_OK->Review_Conditions Yes Solvent_Check Solvent Anhydrous & Aprotic? Review_Conditions->Solvent_Check Change_Solvent Switch to Anhydrous, Aprotic Solvent Solvent_Check->Change_Solvent No Base_Check Base Appropriate? Solvent_Check->Base_Check Yes Optimize Optimize Reaction (Temperature, Time) Change_Solvent->Optimize Change_Base Use Non-nucleophilic, Hindered Base Base_Check->Change_Base No Base_Check->Optimize Yes Change_Base->Optimize

Caption: A logical workflow for troubleshooting failed reactions.

Summary of Stability Data

The following table summarizes the known and inferred stability characteristics of this compound.

Condition Stability Profile Primary Degradation Pathway Recommendations
Solid State (Recommended Storage) StableMinimal degradationStore at 2-8°C, under inert gas, protected from light and moisture.
Aqueous Solution (Acidic) Moderately StableHydrolysisPrepare fresh solutions. Avoid prolonged storage.
Aqueous Solution (Neutral/Basic) UnstableHydrolysis, EliminationAvoid these conditions unless they are part of the intended reaction.
Protic Solvents (e.g., Alcohols) UnstableSolvolysisUse with caution, as solvent can act as a nucleophile.
Aprotic Solvents (Anhydrous) Relatively StableSlow hydrolysis with residual moistureUse high-purity, anhydrous solvents. Prepare solutions fresh.
Exposure to Light UnstablePhotodegradation (potential for radical reactions)Protect from light at all times.

References

  • Organic Chemistry Portal. α-Bromoketone synthesis by bromination. Available from: [Link]

  • De Kimpe, N., et al. Synthetic Access to Aromatic α-Haloketones. Molecules. 2021;26(11):3123. Available from: [Link]

  • Chemistry LibreTexts. 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Available from: [Link]

  • ResearchGate. Development and Validation of a Stability-Indicating HPLC Method for Determination of Bromocriptine Mesylate in Bulk Drug and Tablets. Available from: [Link]

  • PubMed. 1H and 2H NMR spectroscopic studies on the metabolism and biochemical effects of 2-bromoethanamine in the rat. Available from: [Link]

  • ResearchGate. Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Available from: [Link]

  • CONICET. Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Available from: [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available from: [Link]

  • International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development –A Review. Available from: [Link]

  • DTIC. synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the. Available from: [Link]

  • ResearchGate. Insights into Polymer Biodegradation - Investigations on oxidative, hydrolytic and enzymatic Pathways. Available from: [Link]

  • National Center for Biotechnology Information. Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. Available from: [Link]

  • Scientific Research Publishing. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Available from: [Link]

  • MDPI. Lifitegrast Degradation: Products and Pathways. Available from: [Link]

  • Chemistry LibreTexts. 11.4: The SN1 Reaction. Available from: [Link]

  • Indian Journal of Pharmaceutical Education and Research. LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. Available from: [Link]

  • OpenStax. 22.3 Alpha Halogenation of Aldehydes and Ketones. Available from: [Link]

  • Zenodo. FORCED DEGRADATION STUDY FOR ESTIMATION OF RELATED SUBSTANCES AND DEGRADANTS IN ALLOPURINOL TABLET AND ITS METHOD VALIDATION USI. Available from: [Link]

  • YouTube. Aldehyde & Ketone Reactions – Nucleophilic Addition, Redox, Acetal, Grignard [Live Recording]. Available from: [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Available from: [Link]

  • Hindawi. An NMR Study of the Bortezomib Degradation under Clinical Use Conditions. Available from: [Link]

  • PubChem. 2-Bromo-1-(5-methyl-1,3-thiazol-2-yl)ethanone. Available from: [Link]

  • Cenmed Enterprises. 2-Bromo-1-(1,3-thiazol-2-yl)ethanone (C007B-605431). Available from: [Link]

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Technical Support Center: Navigating the Challenges of α-Haloketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common hurdles associated with the synthesis, handling, and application of α-haloketones. These powerful bifunctional electrophiles are invaluable synthetic intermediates, yet their reactivity profile presents unique challenges.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experimental work.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and concerns when working with α-haloketones.

Q1: My α-haloketone is showing signs of degradation upon storage. What are the best practices for storing these reagents?

A: α-Haloketones can be susceptible to degradation, particularly from moisture and light. Proper storage is crucial to maintain their integrity. For optimal stability, store α-haloketones in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures (refrigerated or frozen). It is also advisable to protect them from light by using amber-colored vials or storing them in the dark. The stability can vary depending on the halogen and the ketone's structure; α-iodoketones and α-bromoketones are generally less stable than their α-chloroketone counterparts due to the weaker carbon-halogen bond.[3]

Q2: I'm observing multiple products in my reaction. What are the common side reactions of α-haloketones?

A: The dual electrophilic nature of α-haloketones, at the α-carbon and the carbonyl carbon, makes them susceptible to several side reactions.[1][2] The most prevalent is the Favorskii rearrangement , which is often promoted by strong bases and leads to a rearranged carboxylic acid derivative instead of the expected substitution product.[1][3] Other potential side reactions include elimination reactions, especially with sterically hindered bases, and reactions at the carbonyl group. Under certain conditions, α,α-dihalogenation can also occur during synthesis, complicating purification.[4]

Q3: How can I minimize the Favorskii rearrangement in my reaction?

A: The Favorskii rearrangement is a significant competing pathway, particularly when using strong, basic nucleophiles.[3][5] To suppress this rearrangement, consider the following strategies:

  • Base Selection: If your nucleophile is also a strong base, it can promote the rearrangement. Opt for a weaker, non-nucleophilic base if a base is required. Alternatively, using the salt of the nucleophile (e.g., sodium phenoxide) can be beneficial.[3]

  • Temperature Control: Lowering the reaction temperature often favors the desired SN2 pathway over elimination and rearrangement reactions, which typically have higher activation energies.[3]

  • Substrate Design: The rearrangement is less likely if there are no α'-hydrogens available for enolate formation. If possible, modifying the substrate to block the α'-position can be an effective strategy.[3]

Q4: Are there significant safety concerns when handling α-haloketones?

A: Yes, α-haloketones are potent alkylating agents and should be handled with care.[1] They are often lachrymators (tear-inducing) and can be corrosive and toxic. Always handle these compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] Avoid inhalation of vapors and contact with skin and eyes.[6]

II. Troubleshooting Guides

This section provides a more detailed, problem-oriented approach to common experimental challenges.

Problem 1: Low Yield of the Desired SN2 Substitution Product

Symptoms:

  • The desired product is formed in low yield.

  • The starting material is consumed, but multiple other spots are visible on TLC.

  • NMR or LC-MS analysis of the crude reaction mixture shows the presence of unexpected byproducts.

Possible Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Competing Favorskii Rearrangement Strong bases can deprotonate the α'-position, initiating the Favorskii rearrangement.[1][3]1. Analyze Byproducts: Identify the rearranged product (often a carboxylic acid derivative) by LC-MS or NMR. 2. Modify Base: Switch to a milder, non-nucleophilic base or use the salt of your nucleophile. 3. Lower Temperature: Run the reaction at a lower temperature to favor the SN2 pathway.[3]
Elimination Side Reaction Bulky or strong bases can promote the elimination of HX to form an α,β-unsaturated ketone.1. Use a Less Hindered Base: If a base is necessary, choose one that is less sterically demanding. 2. Optimize Solvent: A more polar, aprotic solvent may favor the SN2 reaction.
Poor Nucleophile The chosen nucleophile may not be sufficiently reactive under the reaction conditions.1. Increase Nucleophile Concentration: Use a larger excess of the nucleophile. 2. Activate the Nucleophile: Convert the nucleophile to its more reactive conjugate base (e.g., using NaH for an alcohol).
Degraded α-Haloketone The starting material may have decomposed during storage.1. Check Purity: Analyze the purity of the α-haloketone by NMR or GC-MS before use. 2. Purify if Necessary: If impurities are present, purify the α-haloketone by recrystallization or chromatography.

Experimental Workflow for Optimizing SN2 Reactions:

sn2_optimization start Low Yield of S_N2 Product analyze Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->analyze favorskii Favorskii Rearrangement Product Detected? analyze->favorskii elimination Elimination Product Detected? favorskii->elimination No optimize_base Use Weaker/Non-nucleophilic Base favorskii->optimize_base Yes low_conversion Low Conversion of Starting Material? elimination->low_conversion No elimination->optimize_base Yes optimize_nucleophile Increase Nucleophile Concentration or Use More Reactive Form low_conversion->optimize_nucleophile Yes check_reagent Check Purity of α-Haloketone low_conversion->check_reagent No lower_temp Lower Reaction Temperature optimize_base->lower_temp success Improved Yield lower_temp->success optimize_nucleophile->success check_reagent->success

Caption: Troubleshooting workflow for low SN2 yields.

Problem 2: Difficulty in the Synthesis and Purification of α-Haloketones

Symptoms:

  • Incomplete conversion of the starting ketone.

  • Formation of di- or poly-halogenated byproducts.[4]

  • Co-elution of the product with starting material or byproducts during chromatography.

  • Decomposition of the product during workup or purification.

Possible Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Over-halogenation The α-haloketone product is often more reactive towards halogenation than the starting ketone, leading to di- and poly-halogenated species.[7]1. Control Stoichiometry: Use no more than one equivalent of the halogenating agent. 2. Slow Addition: Add the halogenating agent slowly to the reaction mixture to maintain a low concentration. 3. Monitor Reaction: Carefully monitor the reaction progress by TLC or GC-MS and stop it once the starting material is consumed.
Acid-catalyzed Decomposition The HBr or HCl generated during direct bromination or chlorination can catalyze side reactions or product decomposition.[4]1. Use a Scavenger: Add a non-nucleophilic base (e.g., pyridine, NaHCO₃) to neutralize the acid as it is formed. 2. Aqueous Biphasic System: A quadruple phase method with a fluorous phase has been shown to separate the generated HBr from the product, preventing decomposition.[4]
Instability on Silica Gel Some α-haloketones are sensitive to the acidic nature of silica gel and can decompose during column chromatography.1. Neutralize Silica: Use silica gel that has been neutralized with a base (e.g., triethylamine). 2. Alternative Purification: Consider other purification methods such as recrystallization or distillation if the product is stable under those conditions.
Incomplete Reaction The reaction may not have gone to completion.1. Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature while monitoring for byproduct formation. 2. Use a Catalyst: For some halogenations, an acid or base catalyst is required to promote enol or enolate formation.[4]

Logical Relationship of Reactivity and Halogen Leaving Group Ability:

The reactivity of α-haloketones in SN2 reactions is directly related to the leaving group ability of the halogen.[8]

reactivity cluster_reactivity S_N2 Reactivity & Leaving Group Ability I α-Iodoketone Br α-Bromoketone I->Br > Cl α-Chloroketone Br->Cl > F α-Fluoroketone Cl->F >

Caption: Relative reactivity of α-haloketones in SN2 reactions.

Comparative Reactivity of α-Haloketones:

α-Haloketone Relative Rate of Reaction with Aniline Leaving Group Ability Notes
α-Iodoketone Very High (>>35,000)ExcellentMost reactive but can be less stable and more expensive.[9]
α-Bromoketone High (~35,000)GoodA good balance of high reactivity and stability.[9]
α-Chloroketone Moderate (1)ModerateMore stable and cost-effective, but less reactive.[9]
α-Fluoroketone LowPoorGenerally a poor leaving group in SN2 reactions.[8]

Relative rates are based on the reaction of phenacyl halides with aniline in acetonitrile.[9]

III. References

  • Nicewicz, D. A., et al. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(15), 3424. Retrieved from [Link]

  • Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

  • JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Retrieved from [Link]

  • Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. Retrieved from [Link]

  • Pratt, D. A., et al. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry, 79(5), 2017-2025. Retrieved from [Link]

  • Cukrowski, I. (2018). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing alpha-halo-ketones. Retrieved from

  • Organic Chemistry. (2021, April 20). 21.3 Alpha Halogenation [Video]. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2020, August 26). Haloform Reaction of Methyl Ketones. Master Organic Chemistry. Retrieved from [Link]

  • Taylor & Francis. (n.d.). α-halo ketones – Knowledge and References. Retrieved from [Link]

  • Pace, V., Castoldi, L., & Holzer, W. (2013). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. The Journal of Organic Chemistry, 78(15), 7764-7770. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Bromo-1-(thiazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-bromo-1-(thiazol-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this critical synthetic intermediate. We will delve into the causality behind impurity formation and provide validated protocols to ensure the high purity required for subsequent applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-bromo-1-(thiazol-2-yl)ethanone?

A1: The impurity profile is highly dependent on the reaction conditions, but typically you can expect one or more of the following:

  • Unreacted Starting Material: Residual 2-acetylthiazole, the precursor ketone, is a very common impurity if the bromination reaction does not go to completion.[1][2]

  • Over-brominated Byproduct: The formation of 2,2-dibromo-1-(thiazol-2-yl)ethanone can occur if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.[1]

  • Hydrolysis Product: Alpha-bromoketones can be susceptible to hydrolysis, especially during aqueous workups, leading to the formation of 2-hydroxy-1-(thiazol-2-yl)ethanone.[3]

  • Reagent-Related Byproducts: Impurities can arise from the brominating agent itself, such as succinimide if N-bromosuccinimide (NBS) is used.[4]

  • Ring-Brominated Isomers: While bromination at the α-carbon of the acetyl group is kinetically favored, under certain conditions, electrophilic aromatic substitution on the electron-rich thiazole ring can occur, leading to isomeric impurities.[5]

Q2: Why is my final product a yellow or brown oil instead of a solid?

A2: 2-Bromo-1-(thiazol-2-yl)ethanone is a low-melting solid, with a reported melting point around 40-42°C.[6] The presence of impurities depresses the melting point, often causing the product to appear as an oil or a waxy solid at room temperature.[7] Residual solvents from the workup can also contribute to this issue. Achieving a crystalline solid is a good indicator of high purity.

Q3: Can I store crude 2-bromo-1-(thiazol-2-yl)ethanone before purification?

A3: It is highly recommended to purify the product as soon as possible after the reaction workup. 2-Bromo-1-(thiazol-2-yl)ethanone is a reactive α-haloketone and can degrade over time, especially when impurities are present.[6][8] For short-term storage, keep the crude material in a dry, inert atmosphere at low temperatures (2-8°C) to minimize degradation.[9][10]

Troubleshooting Guide: From Reaction to Pure Product

This section addresses specific problems encountered during the purification process and provides targeted solutions based on scientific principles.

Problem 1: My crude product is a dark, intractable tar.
  • Probable Cause: This often results from excessive heating during the reaction or solvent removal. Bromination reactions can be exothermic, and poor temperature control can lead to polymerization and the formation of complex, high-molecular-weight byproducts.[11]

  • Solution:

    • Temperature Control: During the reaction, maintain strict temperature control, often at 0-5°C, especially during the addition of the brominating agent.[12]

    • Solvent Removal: Concentrate the solvent under reduced pressure using a rotary evaporator with a low-temperature water bath (≤30 °C) to prevent thermal degradation.[4]

    • Salvage Operation: If a tar has formed, attempt to dissolve it in a minimal amount of a polar solvent like ethyl acetate and precipitate it into a non-polar solvent like hexanes. This may help isolate some of the desired product from the polymeric material, though a significant yield loss is expected.

Problem 2: Thin Layer Chromatography (TLC) shows multiple spots, including one at the same Rf as my starting material.
  • Probable Cause: The bromination reaction is incomplete. This can be due to insufficient brominating agent, a short reaction time, or low reactivity.

  • Solution:

    • Reaction Monitoring: Always monitor the reaction progress by TLC. The reaction is complete when the starting material spot (2-acetylthiazole) is no longer visible.

    • Purification via Column Chromatography: This is the most effective method for separating the product from both the less polar starting material and potentially more polar byproducts.[13] A detailed protocol is provided below.

Problem 3: My purified product yield is very low after column chromatography.
  • Probable Cause:

    • Compound Degradation on Silica: Silica gel is slightly acidic and can cause the degradation of sensitive compounds like α-bromoketones, especially with prolonged exposure.[7]

    • Improper Solvent System: An eluent that is too polar will cause the product to elute too quickly along with impurities. An eluent that is not polar enough will result in very slow elution or the product remaining on the column.[7]

  • Solution:

    • Optimize TLC First: Before running the column, carefully determine the optimal eluent system using TLC. The target product should have an Rf value of approximately 0.2-0.3 for good separation.

    • Use a Deactivated Stationary Phase: If degradation is suspected, you can pre-treat the silica gel by washing it with a solvent mixture containing a small amount of a neutralising agent like triethylamine (e.g., 0.5-1% in the eluent), although this can affect elution profiles.

    • Run the Column Efficiently: Do not let the column run dry and try to complete the chromatography in a reasonable amount of time to minimize contact between the product and the silica gel.

Data Presentation & Key Parameters

Table 1: Typical TLC Profile and Separation Strategy
CompoundTypical Rf Value (20% EtOAc in Hexane)PolarityRecommended Purification Method
2-Acetylthiazole (Starting Material)~0.45LowColumn Chromatography
2-Bromo-1-(thiazol-2-yl)ethanone ~0.30 Medium Target Product
2,2-Dibromo-1-(thiazol-2-yl)ethanone~0.35Medium-LowColumn Chromatography
2-Hydroxy-1-(thiazol-2-yl)ethanone~0.10HighColumn Chromatography / Aqueous Wash

Note: Rf values are approximate and can vary based on the specific TLC plate, solvent freshness, and chamber saturation.

Visualized Workflows

Diagram 1: Impurity Source Map

cluster_reaction Bromination Reaction cluster_workup Aqueous Workup Start 2-Acetylthiazole Product 2-Bromo-1-(thiazol-2-yl)ethanone Start->Product Incomplete Reaction RingBrom Ring-Brominated Isomer Start->RingBrom Side Reaction Bromine Brominating Agent (e.g., NBS, Br2) Bromine->Product 1 equivalent OverBrom Over-brominated Product Product->OverBrom Excess Brominating Agent Hydrolysis Hydrolysis Product Product->Hydrolysis cluster_workup cluster_workup Water Water Present Water->Hydrolysis

Caption: Sources of common impurities during reaction and workup.

Diagram 2: Purification Strategy Decision Tree

start Analyze Crude Product by TLC check_sm Is Starting Material (SM) Present? start->check_sm check_baseline Are there baseline (very polar) impurities? check_sm->check_baseline No column Perform Silica Gel Column Chromatography check_sm->column Yes check_close_spots Are spots close together? check_baseline->check_close_spots No wash Perform Aqueous Wash (e.g., NaHCO3) check_baseline->wash Yes check_close_spots->column Yes recrystallize Attempt Recrystallization check_close_spots->recrystallize No wash->check_close_spots final_product Pure Product column->final_product recrystallize->final_product

Caption: Decision workflow for selecting the appropriate purification method.

Detailed Experimental Protocols

Safety First: 2-Bromo-1-(thiazol-2-yl)ethanone is a lachrymator and is corrosive.[6] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: General Aqueous Workup

This procedure is performed after the reaction is complete to remove acidic byproducts and water-soluble impurities.

  • Quench Excess Bromine (if applicable): If elemental bromine was used and a yellow/orange color persists, cool the reaction mixture in an ice bath and slowly add a 10% aqueous solution of sodium thiosulfate until the color disappears.[12]

  • Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Neutralizing Wash: Transfer the mixture to a separatory funnel and wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acidic byproducts like HBr.[12]

    • Water.

    • Brine (saturated aqueous NaCl solution) to aid in the separation of the organic and aqueous layers.[4]

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure (T < 30°C) to yield the crude product.[4]

Protocol 2: Purification by Silica Gel Column Chromatography

This is the most robust method for separating impurities with different polarities.[13]

  • Prepare the Column: Dry-pack a chromatography column with silica gel (typically 50-100x the weight of your crude product). Wet the column with the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).

  • Load the Sample: Dissolve the crude product in a minimal amount of the column solvent or dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column. Alternatively, load the concentrated solution directly but ensure it is a narrow band.

  • Elution: Begin eluting with the low-polarity solvent. Gradually increase the polarity of the eluent (gradient elution), for example, from 5% to 20% ethyl acetate in hexanes.[13]

  • Collect Fractions: Collect the eluent in a series of test tubes.

  • Monitor Fractions: Spot each fraction on a TLC plate and visualize under UV light to identify which fractions contain the pure product (Rf ~0.3 in 20% EtOAc/Hexane).

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-bromo-1-(thiazol-2-yl)ethanone.

Protocol 3: Purification by Recrystallization

This method is effective if the crude product is already relatively pure (>85-90%) and solid.

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system, like isopropanol or ethyl acetate/hexanes, often works well.[7][12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the more polar solvent of a mixed system) dropwise until the solid just dissolves.

  • Decolorize (Optional): If the solution is highly colored, you can add a small amount of activated charcoal and perform a hot filtration to remove it.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

By understanding the potential impurities and applying these targeted troubleshooting and purification protocols, you can consistently obtain high-purity 2-bromo-1-(thiazol-2-yl)ethanone for your research and development needs.

References

  • ChemBK. (2024). 2-Bromo-1-(thiazol-2-yl)ethanone. Available at: [Link]

  • Sharma, R., et al. (2021). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. ACS Catalysis. Available at: [Link]

  • MDPI. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]

  • Organic Syntheses. (n.d.). A. 2-Bromo-N-Boc-glycine tert-butyl ester. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. Available at: [Link]

  • Sci-Hub. (n.d.). 2‐Bromo‐1‐(1H‐pyrazol‐4‐yl)ethanone: Versatile Precursor for Novel Mono‐ and Bis[pyrazolylthiazoles]. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Benzo[d]thiazol-2-ylsulfonyl)-1-(4-bromophenyl)ethanone. Available at: [Link]

  • PubChem. (n.d.). 2-Bromo-1-(5-methyl-1,3-thiazol-2-yl)ethanone. Available at: [Link]

  • PubChem. (n.d.). 2-Acetylthiazole. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Bromination of 2-Thiazolylhydrazones. Available at: [Link]

  • ResearchGate. (n.d.). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Available at: [Link]

  • ResearchGate. (n.d.). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. Available at: [Link]

  • Flavor and Extract Manufacturers Association. (n.d.). 2-ACETYLTHIAZOLE | FEMA 3328. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) 2-Bromo-4-phenyl-1,3-thiazole. Available at: [Link]

  • Chemistry Stack Exchange. (n.d.). Hydrolysis of 2-bromo-2-methylcyclohexanone. Available at: [Link]

  • InveniOlabs. (2021). List of Impurities. Available at: [Link]

  • National Center for Biotechnology Information. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]

  • YouTube. (2020). The hydrolysis of 2-bromo-2-methylpropane tert-butyl bromide yields 2-methylpropan-2-ol Give the. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nucleophilic substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields. By understanding the interplay of substrates, nucleophiles, solvents, and reaction conditions, you can systematically troubleshoot and optimize your synthetic strategies.

Troubleshooting Guide: A Mechanistic Approach

Low yields in nucleophilic substitution reactions are often a result of competing reaction pathways or suboptimal reaction conditions. This section provides a structured approach to identifying and addressing these issues.

Issue 1: The Reaction is Slow or Not Proceeding to Completion

If you observe a sluggish reaction or a significant amount of unreacted starting material, consider the following factors related to the core components of your reaction.

Possible Cause A: Poor Leaving Group

  • Why it Matters: The rate-determining step in both S(_N)1 and S(_N)2 reactions involves the departure of the leaving group.[1][2][3] A good leaving group must be able to stabilize the negative charge it takes with it upon dissociation.[2][4] Weaker bases are better leaving groups because they are less likely to re-attack the carbocation (in S(_N)1) or the substrate (in S(_N)2).[5]

  • Troubleshooting Steps:

    • Assess Leaving Group Ability: Compare the pKa of the conjugate acid of your leaving group. A lower pKa indicates a weaker base and a better leaving group. For example, tosylate (pKa of conjugate acid ≈ -2.8) is an excellent leaving group, while hydroxide (pKa of conjugate acid ≈ 15.7) is a poor one.

    • In-situ Activation: If you are working with an alcohol (a poor leaving group), consider converting it to a tosylate or mesylate in situ before adding the nucleophile. This transforms the hydroxyl group into a much better leaving group.

Possible Cause B: Weak or Inappropriate Nucleophile

  • Why it Matters: In S(_N)2 reactions, the rate is directly dependent on the concentration and strength of the nucleophile.[6] For S(_N)1 reactions, a stronger nucleophile can more effectively compete for the carbocation intermediate, although it doesn't affect the reaction rate.[1][3]

  • Troubleshooting Steps:

    • Evaluate Nucleophilicity: Negatively charged nucleophiles are generally stronger than their neutral counterparts (e.g., OHngcontent-ng-c2487356420="" _nghost-ng-c2977130799="" class="inline ng-star-inserted">

      
       > H(_2)O).[7][8] When comparing nucleophiles with the same attacking atom, nucleophilicity often parallels basicity.[8]
      
    • Consider Steric Hindrance: A bulky nucleophile can be kinetically slowed, especially in S(_N)2 reactions where it must approach a potentially crowded carbon center.[9][10] If you suspect steric hindrance, consider using a smaller, but still potent, nucleophile.

Possible Cause C: Suboptimal Solvent Choice

  • Why it Matters: The solvent plays a crucial role in stabilizing intermediates and transition states. The wrong solvent can either fail to support the desired reaction pathway or actively hinder it.

  • Troubleshooting Steps:

    • For S(_N)2 Reactions: Use a polar aprotic solvent like DMSO, DMF, or acetone.[9] These solvents can dissolve the charged nucleophile but do not form a tight solvent shell around it through hydrogen bonding, leaving it "naked" and more reactive.[9]

    • For S(_N)1 Reactions: Employ a polar protic solvent such as water, ethanol, or methanol.[9][11] These solvents excel at stabilizing the carbocation intermediate and the leaving group anion through hydrogen bonding, which lowers the activation energy for the rate-determining step.[11]

Issue 2: The Major Product is from an Unwanted Side Reaction

The formation of significant amounts of byproducts is a clear indicator of competing reaction pathways. The most common culprits are elimination reactions and, in the case of S(_N)1, carbocation rearrangements.

Possible Cause A: Competing Elimination Reactions (E1 and E2)

  • Why it Matters: Nucleophiles are also Lewis bases, and if they deprotonate the substrate instead of attacking the electrophilic carbon, an elimination reaction occurs, leading to an alkene.[12] This competition is a fundamental challenge in substitution chemistry.[13]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Elimination reactions generally have a higher activation energy and are more favored at higher temperatures than substitution reactions.[14][15][16] Running the reaction at a lower temperature can significantly favor the substitution product.[14][16]

    • Choose a Less Basic Nucleophile: If possible, select a nucleophile that is less basic but still possesses good nucleophilicity. For example, iodide (I

      
      ) is a strong nucleophile but a weak base.
      
    • Minimize Steric Hindrance: For S(_N)2 reactions, using a sterically unhindered substrate (primary > secondary) will favor substitution over elimination.[10][17] For E2 reactions, a bulky base will favor elimination.

Possible Cause B: Carbocation Rearrangements (S(_N)1 Reactions)

  • Why it Matters: S(_N)1 reactions proceed through a carbocation intermediate.[3][6] If this carbocation can rearrange to a more stable form (e.g., a secondary carbocation rearranging to a tertiary one via a hydride or alkyl shift), it will do so before the nucleophile attacks.[18][19][20] This leads to a constitutional isomer of the expected product.

  • Troubleshooting Steps:

    • Analyze the Substrate Structure: Look for the possibility of forming a more stable carbocation adjacent to the initial carbocation site. Tertiary carbocations are more stable than secondary, which are more stable than primary.[4]

    • Force an S(_N)2 Pathway: If rearrangements are problematic, try to switch to conditions that favor the S(_N)2 mechanism, which does not involve a carbocation intermediate.[21] This would involve using a strong, non-bulky nucleophile, a polar aprotic solvent, and a substrate that is not sterically hindered (ideally primary or secondary).

Frequently Asked Questions (FAQs)

Q1: How do I choose between S(_N)1 and S(_N)2 conditions for a given substrate?

A1: The structure of the substrate is the most critical factor.[17]

  • Primary Substrates: Strongly favor the S(_N)2 pathway due to minimal steric hindrance and the high instability of a primary carbocation.[17]

  • Tertiary Substrates: Exclusively react via the S(_N)1 mechanism because the steric bulk prevents backside attack for S(_N)2, and they can form a stable tertiary carbocation.[1][4][6]

  • Secondary Substrates: This is the ambiguous case where both pathways are possible.[17] To favor S(_N)2, use a strong nucleophile and a polar aprotic solvent. To favor S(_N)1, use a weak nucleophile (often the solvent itself) and a polar protic solvent.

Q2: My nucleophile is also a strong base. How can I favor substitution over elimination?

A2: This is a common challenge. Here are some strategies:

  • Temperature Control: As mentioned, lower temperatures generally favor substitution.[14]

  • Nucleophile Choice: If your desired transformation allows, switch to a less basic nucleophile. For example, using an azide (N(_3)

    
    ) followed by reduction is a good way to introduce an amine group while avoiding the basicity of ammonia or primary amines.
    
  • Substrate: Use a primary, unhindered substrate if possible, as this will be more susceptible to S(_N)2 attack.[22]

Q3: Can I use a polar protic solvent for an S(_N)2 reaction?

A3: While polar aprotic solvents are ideal for S(N)2 reactions, you can sometimes use polar protic solvents.[9] However, be aware that the protic solvent can solvate the nucleophile through hydrogen bonding, which reduces its nucleophilicity and slows down the reaction.[11] If you must use a protic solvent, you may need to use a higher concentration of the nucleophile or a longer reaction time.

Q4: I am getting a racemic mixture of products when I expected a single stereoisomer. What is happening?

A4: The formation of a racemic or near-racemic mixture is a hallmark of the S(_N)1 reaction.[3] The planar carbocation intermediate can be attacked by the nucleophile from either face, leading to both inversion and retention of configuration. If you require stereochemical control, you must use conditions that favor the S(_N)2 reaction, which proceeds with a predictable inversion of stereochemistry.[7]

Data and Protocols

Table 1: Solvent Properties and Their Impact on Substitution Reactions
SolventTypeDielectric Constant (ε)S(_N)1 FavorabilityS(_N)2 FavorabilityRationale
Water (H(_2)O)Polar Protic80.1ExcellentPoorExcellent at stabilizing carbocations and leaving groups; solvates nucleophiles, reducing their reactivity.[9][11]
Methanol (CH(_3)OH)Polar Protic32.7GoodFairGood at stabilizing ions, but less so than water. Can also act as a nucleophile.
Acetone ((CH(_3))(_2)CO)Polar Aprotic20.7PoorExcellentDoes not hydrogen bond with the nucleophile, leaving it more reactive.[9][23]
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7PoorExcellentHighly polar and effectively solvates cations, but leaves anions (nucleophiles) poorly solvated and highly reactive.[9]
HexaneNon-polar1.89Very PoorVery PoorUnable to dissolve most ionic nucleophiles or stabilize charged intermediates.[24]
Protocol: Conversion of an Alcohol to an Alkyl Iodide via a Tosylate Intermediate

This protocol is useful when a primary or secondary alcohol needs to be converted to an alkyl iodide, avoiding the harsh conditions of using HI and the potential for rearrangements.

Step 1: Tosylation of the Alcohol

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the alcohol (1.0 eq) in anhydrous pyridine or dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Tosyl Chloride: Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-12 hours.

  • Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.

  • Workup: Quench the reaction by slowly adding cold water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1M HCl, saturated NaHCO(_3), and brine. Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure. The crude tosylate is often used directly in the next step without further purification.

Step 2: Substitution with Iodide (Finkelstein Reaction)

  • Reactant Preparation: Dissolve the crude tosylate from Step 1 in acetone.

  • Addition of Iodide: Add sodium iodide (NaI, 1.5 eq). NaI is soluble in acetone, while the sodium tosylate byproduct is not, which helps drive the reaction to completion.

  • Reaction: Heat the mixture at reflux until the tosylate is consumed (monitor by TLC).

  • Workup: Cool the reaction mixture and filter to remove the precipitated sodium tosylate. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the residue in an organic solvent and wash with water and then with a dilute solution of sodium thiosulfate (to remove any residual iodine color). Dry the organic layer, concentrate, and purify the resulting alkyl iodide by column chromatography if necessary.

Visualizing Reaction Pathways

Understanding the factors that influence the outcome of a nucleophilic substitution reaction is key to troubleshooting. The following diagrams illustrate these relationships.

Substitution_vs_Elimination cluster_substrate Substrate Structure cluster_conditions Reaction Conditions cluster_outcome Major Pathway Primary Primary SN2 SN2 Primary->SN2 Favored Secondary Secondary Secondary->SN2 Possible SN1 SN1 Secondary->SN1 Possible E2 E2 Secondary->E2 with strong base Tertiary Tertiary Tertiary->SN1 Favored Tertiary->E2 with strong, bulky base Strong Nucleophile Strong Nucleophile Strong Nucleophile->SN2 Weak Nucleophile/Base Weak Nucleophile/Base Weak Nucleophile/Base->SN1 Low Temp Low Temp Low Temp->SN2 High Temp High Temp High Temp->E2 E1 E1 High Temp->E1 Polar Aprotic Solvent Polar Aprotic Solvent Polar Aprotic Solvent->SN2 Polar Protic Solvent Polar Protic Solvent Polar Protic Solvent->SN1

Caption: Factors influencing substitution vs. elimination pathways.

Troubleshooting_Workflow cluster_slow Troubleshoot Slow Reaction cluster_side Identify & Mitigate Side Reactions start Low Yield Observed check_conversion Starting Material Consumed? start->check_conversion slow_reaction Reaction Slow/Incomplete check_conversion->slow_reaction No side_products Side Products Formed? check_conversion->side_products Yes check_lg Improve Leaving Group slow_reaction->check_lg check_nuc Increase Nucleophile Strength slow_reaction->check_nuc check_solv Optimize Solvent slow_reaction->check_solv check_elim Check for Elimination side_products->check_elim check_rearr Check for Rearrangement (SN1) side_products->check_rearr optimized Optimized Yield check_lg->optimized check_nuc->optimized check_solv->optimized lower_temp Lower Temperature check_elim->lower_temp Solution force_sn2 Force SN2 Conditions check_rearr->force_sn2 Solution lower_temp->optimized force_sn2->optimized

Sources

Technical Support Center: Chromatographic Purification of 2-Bromo-1-(thiazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, to our dedicated technical support center for the chromatographic purification of 2-bromo-1-(thiazol-2-yl)ethanone. This crucial synthetic intermediate is a cornerstone in the development of numerous pharmaceutical compounds. However, its purification can present unique challenges due to its reactivity and potential for impurity generation. This guide is structured to provide you with direct, actionable solutions to common issues encountered during its purification, ensuring you achieve the desired purity and yield for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: My crude 2-bromo-1-(thiazol-2-yl)ethanone product is a dark, oily solid. What are the likely impurities I need to separate?

A1: The appearance of your crude product is indicative of several potential impurities arising from the synthesis, which is typically the α-bromination of 2-acetylthiazole. Understanding these impurities is the first step to developing a robust purification strategy.

  • Unreacted Starting Material (2-Acetylthiazole): Incomplete bromination is a common cause of contamination. 2-Acetylthiazole is less polar than the brominated product and will typically have a higher Rf value on a normal-phase TLC plate.

  • Over-brominated Byproduct (2,2-dibromo-1-(thiazol-2-yl)ethanone): The presence of this impurity is often the result of using an excess of the brominating agent or extended reaction times. This byproduct is generally more non-polar than the desired mono-brominated product.

  • Acidic Byproducts (e.g., HBr): Many bromination reactions generate acidic byproducts, which can contribute to the degradation of the target compound on silica gel.[1]

  • Residual Brominating Reagent: Depending on the chosen reagent (e.g., elemental bromine or N-bromosuccinimide), residual amounts may persist in the crude product, contributing to the color.

A preliminary aqueous workup, including a wash with a mild reducing agent like sodium bisulfite to quench excess bromine, followed by a wash with a weak base such as sodium bicarbonate to remove acidic impurities, is highly recommended before proceeding to chromatography.[2]

Q2: I'm observing significant product degradation (streaking and multiple spots on TLC) during silica gel column chromatography. What is causing this and how can I prevent it?

A2: This is a frequent and critical issue. 2-Bromo-1-(thiazol-2-yl)ethanone, like many α-haloketones, can be sensitive to the stationary phase. The primary culprit is the acidic nature of standard silica gel.

The Causality: The silica surface possesses acidic silanol groups (Si-OH) which can catalyze several undesirable side reactions:

  • Hydrolysis: If there is residual moisture in your sample or solvent, the acidic silica can promote the hydrolysis of the bromo group, leading to the formation of 2-hydroxy-1-(thiazol-2-yl)ethanone.

  • Elimination: The acidic environment can facilitate the elimination of HBr, particularly if there are abstractable protons, leading to unsaturated ketone impurities.

  • Rearrangement: In some cases, acid-catalyzed rearrangements of α-haloketones can occur.

Preventative Strategies:

  • Use of Deactivated Silica Gel: The most effective solution is to neutralize the acidic sites on the silica gel. This can be achieved by:

    • Pre-treating the silica: Prepare a slurry of the silica gel in your chosen eluent containing a small percentage (typically 1-2%) of a non-nucleophilic organic base like triethylamine.

    • Adding a basic modifier to the mobile phase: Incorporating 0.5-1% triethylamine into your eluent system can continuously neutralize the acidic sites as the column runs. Always perform a preliminary TLC with the modified eluent to ensure it doesn't negatively impact the separation.

  • Alternative Stationary Phases: If deactivation of silica is insufficient, consider using a less acidic stationary phase such as:

    • Neutral Alumina: This can be an excellent alternative for acid-sensitive compounds.

    • Florisil® (Magnesium Silicate): This is a milder stationary phase that can be suitable for sensitive compounds.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Poor Separation of Product and Starting Material Inappropriate solvent system polarity.Optimize the Mobile Phase: 2-bromo-1-(thiazol-2-yl)ethanone is a relatively polar molecule. A common and effective eluent system is a mixture of ethyl acetate and a non-polar solvent like petroleum ether or hexanes.[3] Start with a low polarity (e.g., 10:90 ethyl acetate/hexanes) and gradually increase the polarity based on TLC analysis. An ideal Rf for the product on TLC is between 0.2-0.3 for good separation on a column.
Product Elutes with the Solvent Front The mobile phase is too polar.Decrease Eluent Polarity: If your product has an Rf close to 1 on TLC, the eluent is too strong. Reduce the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.
Product is not Eluting from the Column The mobile phase is not polar enough or the product is degrading on the column.Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your eluent system. Check for Degradation: Spot a concentrated fraction from the column onto a TLC plate alongside your crude starting material. If new, lower Rf spots appear that were not in the crude mixture, degradation is likely occurring. Refer to the solutions for Q2.
Co-elution of an Unknown Impurity The impurity has a very similar polarity to the product.Try a Different Solvent System: Sometimes, changing the nature of the solvents, even with similar overall polarity, can improve separation. For example, substituting ethyl acetate with dichloromethane might alter the selectivity. Consider Recrystallization: If the product is a solid and of sufficient purity after the column, recrystallization can be an excellent final purification step to remove closely eluting impurities. A mixture of hexanes and ethyl acetate is a good starting point for recrystallization solvent screening.[2]
Product is a Lachrymator and Irritant Inherent property of many α-bromoketones.Safety First: Always handle 2-bromo-1-(thiazol-2-yl)ethanone and its solutions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis

Objective: To determine the optimal solvent system for column chromatography.

Materials:

  • Silica gel TLC plates with UV indicator (F254)

  • Crude 2-bromo-1-(thiazol-2-yl)ethanone

  • Developing chamber

  • Spotting capillaries

  • Eluent mixtures (e.g., ethyl acetate/hexanes in varying ratios)

  • UV lamp

Procedure:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary, spot the solution onto the baseline of a TLC plate.

  • Place the TLC plate in a developing chamber containing the chosen eluent system.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp and circle them with a pencil.

  • Calculate the Rf value for each spot. The ideal solvent system will give the product an Rf value between 0.2 and 0.3, with good separation from impurities.

Protocol 2: Flash Column Chromatography

Objective: To purify crude 2-bromo-1-(thiazol-2-yl)ethanone.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Optimized eluent from Protocol 1 (e.g., 20:80 ethyl acetate/petroleum ether)[3]

  • Sand

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Column Packing: Secure the column vertically. Add a small plug of cotton or glass wool to the bottom. Fill the column with the chosen eluent. Slowly add a slurry of silica gel in the eluent, tapping the column gently to ensure even packing without air bubbles. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent like dichloromethane. Carefully load the sample onto the top of the silica bed.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualization of the Purification Workflow

PurificationWorkflow Crude Crude Product (Dark, Oily Solid) Workup Aqueous Workup (Wash with NaHSO3 & NaHCO3) Crude->Workup Remove acidic impurities & excess Br2 TLC TLC Analysis (Optimize Eluent) Workup->TLC Determine optimal mobile phase Column Flash Column Chromatography (Silica Gel, e.g., 20:80 EtOAc/Pet. Ether) TLC->Column Select eluent Fractions Fraction Collection & TLC Analysis Column->Fractions Separate components Pure Pure Product (Solidified Oil) Fractions->Pure Combine pure fractions & concentrate Recrystallization Optional Recrystallization (e.g., Hexanes/EtOAc) Pure->Recrystallization Further purification if needed Final Final Pure Product Pure->Final Recrystallization->Final

Caption: A typical experimental workflow for the purification of 2-bromo-1-(thiazol-2-yl)ethanone.

References

  • PubChem. (n.d.). 2-Acetylthiazole. Retrieved January 17, 2026, from [Link]

  • Salem, M. E., Darweesh, A. F., Mekky, A. E. M., Farag, A. M., & Elwahy, A. H. M. (2016). 2‐Bromo‐1‐(1H‐pyrazol‐4‐yl)ethanone: Versatile Precursor for Novel Mono‐ and Bis[pyrazolylthiazoles]. Journal of Heterocyclic Chemistry, 54(1), 226–234. [Link]

  • Nieuwland, P. J., et al. (2010). A Continuous Flow Procedure for the α-Bromination of Acetophenone. Organic Process Research & Development, 14(4), 863-867.
  • El-Metwaly, N. M. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(3), 573. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Characterization of 2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone Hydrobromide by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of 2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide, a key intermediate in pharmaceutical synthesis. We will delve into its structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy and compare two prominent synthetic methodologies for its preparation. This document is intended to serve as a practical resource, offering not just experimental data, but also the underlying scientific rationale for the observed spectroscopic features and chosen synthetic routes.

Introduction: The Significance of a Versatile Building Block

2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone and its hydrobromide salt are valuable precursors in the synthesis of a wide array of biologically active molecules, particularly those containing the thiazole moiety. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The α-bromo ketone functionality of this compound makes it a potent electrophile, readily undergoing reactions with nucleophiles to construct more complex molecular architectures. Accurate and unambiguous characterization of this intermediate is therefore paramount to ensure the integrity and purity of downstream products in a drug discovery and development pipeline. NMR spectroscopy stands as the most powerful tool for this purpose, providing detailed information about the molecular structure in solution.

Part 1: NMR Spectroscopic Characterization

The structural confirmation of this compound is unequivocally achieved through the analysis of its ¹H and ¹³C NMR spectra. The hydrobromide salt form significantly influences the electronic environment of the thiazole ring, a key feature that distinguishes its spectra from that of the free base.

The Impact of Protonation on the Thiazole Ring

The nitrogen atom in the thiazole ring is basic and is protonated in the presence of hydrobromic acid to form a thiazolium salt. This protonation has a profound deshielding effect on the protons of the heterocyclic ring. In the free base, 2-Bromo-1-(1,3-thiazol-2-yl)ethanone, the thiazole protons typically appear in the aromatic region of the ¹H NMR spectrum. For instance, in CDCl₃, the signals for the H4 and H5 protons of the thiazole ring are observed at approximately δ 8.03 and 7.75 ppm, respectively.[1]

Upon formation of the hydrobromide salt, the positive charge on the thiazolium ring leads to a significant downfield shift of these protons. This is a direct consequence of the increased electron-withdrawing nature of the protonated ring system. The expected chemical shifts for the thiazole protons in the hydrobromide salt are anticipated to be even further downfield, a characteristic feature of thiazolium ions which can show proton signals at chemical shifts as high as δ 9.97 ppm in acidic media.

Detailed ¹H and ¹³C NMR Data and Interpretation

Below is a detailed analysis of the expected NMR data for this compound. The data is a composite of reported values for the free base and the expected shifts based on the known effects of protonation on thiazole rings.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Justification
H4 (thiazole)> 8.0~150-155Downfield shift due to protonation of the thiazole ring.
H5 (thiazole)> 7.8~125-130Downfield shift due to protonation of the thiazole ring.
CH₂~4.7-4.9~30-35Adjacent to an electron-withdrawing carbonyl group and a bromine atom.
C=O-~185-195Typical chemical shift for a ketone carbonyl carbon.
C2 (thiazole)-~165-170Carbon directly attached to the electronegative nitrogen and sulfur atoms.
C4 (thiazole)-~150-155Deshielded due to the positive charge on the thiazolium ring.
C5 (thiazole)-~125-130Less deshielded than C4 but still affected by the ring protonation.

Note: Actual chemical shifts can vary depending on the solvent and concentration.

The methylene protons (CH₂) adjacent to the bromine and carbonyl group are expected to appear as a singlet at around δ 4.70 ppm in the free base.[1] In the hydrobromide salt, a slight downfield shift might be observed due to the overall increase in the electron-withdrawing nature of the molecule.

In the ¹³C NMR spectrum, the carbonyl carbon (C=O) is expected to resonate at a typical downfield position for ketones. The carbons of the thiazole ring will also exhibit downfield shifts upon protonation, with C2 and C4 being the most affected due to their proximity to the heteroatoms.

Figure 1: Molecular structure of this compound with key atoms labeled.

Part 2: A Comparative Analysis of Synthetic Methodologies

The synthesis of this compound is typically achieved through the α-bromination of 2-acetylthiazole. Here, we compare two common methods: direct bromination with molecular bromine and bromination using N-bromosuccinimide (NBS).

Method 1: Direct Bromination with Molecular Bromine

This is a classical and widely used method for the α-bromination of ketones. The reaction proceeds via an enol or enolate intermediate, which then attacks molecular bromine. The presence of hydrobromic acid in the reaction medium not only catalyzes the enolization but also leads to the in-situ formation of the hydrobromide salt of the product.

Experimental Protocol:

  • Dissolution: Dissolve 2-acetylthiazole in glacial acetic acid.

  • Addition of HBr: Add a solution of hydrogen bromide in acetic acid to the reaction mixture.

  • Bromination: Slowly add a solution of bromine in glacial acetic acid to the mixture at room temperature with stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the product often precipitates from the reaction mixture. The solid is collected by filtration, washed with a suitable solvent like diethyl ether to remove any unreacted bromine and acetic acid, and then dried.

Direct_Bromination cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product 2-Acetylthiazole 2-Acetylthiazole Mixing_Stirring Mixing and Stirring in Acetic Acid 2-Acetylthiazole->Mixing_Stirring Br2 Br2 Br2->Mixing_Stirring HBr/AcOH HBr/AcOH HBr/AcOH->Mixing_Stirring Precipitation Precipitation Mixing_Stirring->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Product_HBr_Salt 2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone Hydrobromide Drying->Product_HBr_Salt

Figure 2: Workflow for the direct bromination of 2-acetylthiazole.

Advantages:

  • Cost-effective: Utilizes readily available and inexpensive reagents.

  • One-pot synthesis of the hydrobromide salt: The use of HBr in the reaction medium allows for the direct isolation of the desired salt form.

Disadvantages:

  • Handling of Bromine: Molecular bromine is highly corrosive, toxic, and volatile, requiring special handling precautions.

  • Potential for Over-bromination: The formation of di-brominated byproducts can occur if the reaction conditions are not carefully controlled.

  • Harsh acidic conditions: The use of strong acids may not be suitable for substrates with acid-labile functional groups.

Method 2: Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a convenient and safer alternative to molecular bromine for α-bromination of ketones.[2] The reaction can be initiated by either a radical initiator or an acid catalyst. For ketones, an acid catalyst is typically used to promote enol formation.

Experimental Protocol:

  • Dissolution: Dissolve 2-acetylthiazole in a suitable solvent such as acetonitrile or chloroform.[3]

  • Addition of NBS and Catalyst: Add N-bromosuccinimide (1.0-1.2 equivalents) and a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH), to the solution.[4]

  • Reaction: Stir the mixture at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, the succinimide byproduct is typically removed by filtration. The filtrate is then washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to destroy any remaining NBS, followed by a wash with brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure.

  • Hydrobromide Salt Formation: The resulting free base is then dissolved in a suitable solvent and treated with a solution of HBr to precipitate the hydrobromide salt.

NBS_Bromination cluster_start Starting Materials cluster_reaction Reaction cluster_workup_freebase Work-up (Free Base) cluster_salt_formation Salt Formation cluster_product Final Product 2-Acetylthiazole 2-Acetylthiazole Reaction_in_Solvent Reaction in Organic Solvent 2-Acetylthiazole->Reaction_in_Solvent NBS NBS NBS->Reaction_in_Solvent Catalyst Catalyst Catalyst->Reaction_in_Solvent Filtration_Succinimide Filtration of Succinimide Reaction_in_Solvent->Filtration_Succinimide Aqueous_Workup Aqueous Work-up Filtration_Succinimide->Aqueous_Workup Drying_Evaporation Drying and Evaporation Aqueous_Workup->Drying_Evaporation HBr_Addition Addition of HBr Drying_Evaporation->HBr_Addition Precipitation_Isolation Precipitation and Isolation HBr_Addition->Precipitation_Isolation Product_HBr_Salt 2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone Hydrobromide Precipitation_Isolation->Product_HBr_Salt

Figure 3: Workflow for the NBS bromination of 2-acetylthiazole followed by hydrobromide salt formation.

Advantages:

  • Safety and Handling: NBS is a crystalline solid that is easier and safer to handle than liquid bromine.[5]

  • High Selectivity: NBS often provides better selectivity for mono-bromination compared to molecular bromine, reducing the formation of over-brominated byproducts.[3]

  • Milder Reaction Conditions: The reaction can often be carried out under milder conditions.

Disadvantages:

  • Higher Cost: NBS is generally more expensive than molecular bromine.

  • Two-step process for the hydrobromide salt: The hydrobromide salt is not formed in-situ and requires a separate step for its preparation.

  • Byproduct Removal: The succinimide byproduct needs to be removed from the reaction mixture.

Conclusion: A Matter of Practicality and Safety

Both direct bromination with Br₂ and indirect bromination with NBS are effective methods for the synthesis of this compound. The choice between the two often comes down to a balance of cost, safety, and the desired level of control over the reaction. For large-scale industrial synthesis, the lower cost of bromine might be a deciding factor, provided that the necessary safety infrastructure is in place. For laboratory-scale synthesis, the ease of handling and higher selectivity of NBS often make it the preferred reagent.

Regardless of the synthetic method employed, NMR spectroscopy remains the gold standard for the structural verification and purity assessment of the final product. The characteristic downfield shift of the thiazole protons upon formation of the hydrobromide salt is a key diagnostic feature that should be carefully analyzed to confirm the identity of this important synthetic intermediate.

References

  • Royal Society of Chemistry. Experimental Methods 1. Bromination Methods. [Link]

  • MDPI. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • Wikipedia. N-Bromosuccinimide. [Link]

  • MDPI. A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. [Link]

  • ResearchGate. (PDF) Solvent and Catalyst Free, Regioselective .α-Bromination of Aralkyl Ketones Using N-Bromosuccinimide (NBS) Under Microwave Irradiation: An Efficient Protocol. [Link]

  • YouTube. electrophilic aromatic bromination with N-bromosuccinimide. [Link]

  • ResearchGate. (PDF) Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. [Link]

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A Comparative Guide to the Mass Spectrometry Analysis of 2-Bromo-1-(thiazol-2-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thiazole Derivatives in Drug Development

The thiazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs and clinical candidates with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[1] The introduction of a bromo-ethanone side chain at the 2-position of the thiazole ring creates a reactive electrophilic center, making these molecules valuable synthetic intermediates for the generation of complex heterocyclic systems.[2] Consequently, the ability to accurately characterize these molecules and their metabolic fate is paramount. Mass spectrometry, with its high sensitivity and specificity, stands as the premier analytical tool for this purpose.[3][4]

Comparative Analysis of Ionization Techniques

The choice of ionization technique is a critical first step in any mass spectrometry workflow. For 2-bromo-1-(thiazol-2-yl)ethanone derivatives, the selection hinges on the analyte's polarity, thermal stability, and the desired analytical outcome (e.g., qualitative identification vs. quantitative analysis).

Ionization TechniquePrincipleAdvantages for Thiazole DerivativesDisadvantages
Electrospray Ionization (ESI) Soft ionization of polar molecules from a liquid phase.High sensitivity for polar thiazole derivatives, minimal fragmentation, ideal for LC-MS coupling.[5]Susceptible to matrix effects, may require derivatization for nonpolar analogs.
Atmospheric Pressure Chemical Ionization (APCI) Gas-phase ionization of less polar, volatile compounds.Suitable for less polar derivatives, less prone to matrix suppression than ESI.Can induce thermal degradation of labile compounds.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Soft ionization of large molecules embedded in a crystalline matrix.Useful for high-throughput screening of synthetic libraries.Less commonly coupled with liquid chromatography, potential for matrix interference.

Expert Insight: For most applications involving 2-bromo-1-(thiazol-2-yl)ethanone derivatives, which possess inherent polarity due to the thiazole nitrogen and carbonyl group, Electrospray Ionization (ESI) is the preferred method. Its soft ionization nature preserves the molecular ion, which is crucial for accurate mass determination and subsequent fragmentation studies.[5] High-resolution mass spectrometry (HRMS) coupled with ESI is particularly powerful for elucidating elemental composition.[5][6]

Understanding Fragmentation Patterns: A Predictive Approach

Collision-Induced Dissociation (CID) is the most common method for generating fragment ions in tandem mass spectrometry (MS/MS). The fragmentation of 2-bromo-1-(thiazol-2-yl)ethanone derivatives is predictable and provides a wealth of structural information.

Key Fragmentation Pathways:

  • Alpha-Cleavage: The bond between the carbonyl carbon and the bromomethyl carbon is susceptible to cleavage, a common pathway for ketones.[7][8] This results in the formation of a stable acylium ion.

  • Loss of Bromine: The carbon-bromine bond is relatively weak and can be cleaved to generate a radical cation. The isotopic signature of bromine (approximately 1:1 ratio of 79Br and 81Br) provides a characteristic M and M+2 pattern in the mass spectrum, which is a definitive indicator of the presence of a single bromine atom.[9]

  • Thiazole Ring Fragmentation: The thiazole ring itself can undergo cleavage, although this typically requires higher collision energies.

Experimental Workflow: Elucidating Fragmentation Pathways

Caption: A typical LC-MS/MS workflow for the structural elucidation of 2-bromo-1-(thiazol-2-yl)ethanone derivatives.

LC-MS/MS Method Development for Quantification

For drug development and metabolic studies, sensitive and selective quantification is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[4][10]

Step-by-Step Protocol for LC-MS/MS Method Development:

  • Chromatographic Separation:

    • Column Selection: A C18 reversed-phase column is a good starting point for these moderately polar compounds.[10]

    • Mobile Phase Optimization: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is typically effective. The formic acid aids in protonation for positive-ion ESI.[10]

  • Mass Spectrometer Tuning and Optimization:

    • Infusion of Standard: Directly infuse a standard solution of the target analyte to optimize ESI source parameters (e.g., capillary voltage, gas flow rates) and collision energy for the desired fragmentation.

    • Multiple Reaction Monitoring (MRM) Selection: Identify a precursor ion (typically the molecular ion, [M+H]+) and one or two stable, intense product ions. The transition from the precursor to the product ion is highly specific and provides the basis for quantification.

  • Method Validation:

    • Linearity: Establish a calibration curve over the expected concentration range.

    • Accuracy and Precision: Determine the closeness of measured values to the true values and the degree of scatter between a series of measurements.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration of analyte that can be reliably detected and quantified.

    • Matrix Effects: Evaluate the influence of the biological matrix on ionization efficiency.

Comparative Data for Analytical Methods:

Analytical TechniqueTypical LOD/LOQThroughputStructural Information
LC-MS/MS (MRM) pg/mL to ng/mL[4]HighLimited to targeted transitions
High-Resolution MS (HRMS) ng/mLModerateHigh (accurate mass and fragmentation)[5][6]
GC-MS ng/mLModerateRequires derivatization for non-volatile compounds
NMR Spectroscopy µg/mL to mg/mLLowExcellent for de novo structure elucidation
Alternative Analytical Techniques: A Comparative Overview

While LC-MS is a powerful tool, other techniques can provide complementary information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Unparalleled for de novo structural elucidation, providing detailed information about the connectivity of atoms.[1][6] However, it is significantly less sensitive than mass spectrometry.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for volatile derivatives, but often requires derivatization to increase volatility and thermal stability.

  • Infrared (IR) Spectroscopy: Provides information about functional groups present in the molecule.[1][6]

Logical Relationship of Analytical Techniques

G cluster_0 Primary Analysis cluster_1 Complementary & Orthogonal Techniques LC_MS LC-MS/MS HRMS High-Resolution MS LC_MS->HRMS Confirmation & Elucidation NMR NMR Spectroscopy LC_MS->NMR Orthogonal Verification HRMS->NMR De Novo Structure IR IR Spectroscopy IR->LC_MS Functional Group Info GC_MS GC-MS GC_MS->LC_MS For Volatile Analogs

Caption: Interplay of analytical techniques for comprehensive characterization.

Conclusion

The mass spectrometric analysis of 2-bromo-1-(thiazol-2-yl)ethanone derivatives is a multifaceted task that requires a rational approach to method selection and development. ESI-LC-MS/MS stands out as the most versatile and powerful technique, offering the sensitivity, specificity, and throughput required for applications ranging from synthetic chemistry support to complex drug metabolism studies. By understanding the principles of ionization and fragmentation, and by employing a systematic approach to method development, researchers can confidently and accurately characterize these important pharmaceutical building blocks.

References

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. PMC - PubMed Central. [Link]

  • Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. MDPI. [Link]

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF. ResearchGate. [Link]

  • 18.3: Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. NIH. [Link]

  • Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. PMC - PubMed Central. [Link]

  • 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. the Gohlke Group. [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Semantic Scholar. [Link]

  • 1.7.2: Fragmentation Patterns of Organic Molecules. Chemistry LibreTexts. [Link]

  • Study of collision-induced dissociation of electrospray-generated protonated cathinones. Analytical and Bioanalytical Chemistry. [Link]

  • Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. [Link]

  • 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. Organic Chemistry: A Tenth Edition. [Link]

  • Alpha Halogenation of Enols and Enolates. Chemistry Steps. [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC - PubMed Central. [Link]

  • Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. docbrown.info. [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC - NIH. [Link]

  • (PDF) Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]

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  • Mass spectral fragmentation modes of some heterocyclically substituted chromones-II. ResearchGate. [Link]

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A Comparative Guide to the Synthesis of 2-Bromo-1-(thiazol-2-yl)ethanone: Routes,-Bromo-1-(thiazol-2-yl)ethanone: Routes, Yields, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Bromo-1-(thiazol-2-yl)ethanone is a critical building block in the synthesis of a variety of biologically active compounds, including antimicrobial and anticancer agents.[1][2] Its utility stems from the reactive α-bromoketone moiety, which readily participates in cyclocondensation reactions, most notably the Hantzsch thiazole synthesis, to form substituted thiazole rings.[2][3] This guide provides an in-depth comparison of the prevalent synthetic routes to this valuable intermediate, supported by experimental data and mechanistic considerations to aid in the selection of the most appropriate method for a given application.

The most direct and common approach to synthesizing 2-bromo-1-(thiazol-2-yl)ethanone is the α-bromination of its ketone precursor, 2-acetylthiazole.[3] The choice of brominating agent and reaction conditions significantly impacts the yield, purity, and scalability of the synthesis. This guide will focus on the comparative analysis of these bromination methods.

Comparison of Synthetic Routes

The primary distinction between the various synthetic pathways lies in the choice of the brominating agent. We will compare three common reagents: elemental bromine (Br₂), N-bromosuccinimide (NBS), and phenyltrimethylammonium tribromide (PTT).

Synthetic Route Brominating Agent Typical Yield Reaction Conditions Advantages Disadvantages
Route A Elemental Bromine (Br₂)Good to ExcellentAcidic medium (e.g., acetic acid), often with a catalyst.[4]High reactivity, cost-effective.Corrosive and toxic, potential for over-bromination and ring bromination, requires careful handling.[5]
Route B N-Bromosuccinimide (NBS)Good to ExcellentRadical initiator (e.g., AIBN) or acid catalyst, various solvents (e.g., CCl₄, CH₃CN).[4][6]Easier to handle than Br₂, often more selective.[5]Can be more expensive than Br₂, radical reactions can sometimes be less predictable.
Route C Phenyltrimethylammonium Tribromide (PTT)ExcellentAnhydrous THF, mild heating.[7]Solid reagent, easy to handle, high yields, good selectivity.Higher molecular weight and cost compared to Br₂.

Mechanistic Considerations

The α-bromination of ketones like 2-acetylthiazole typically proceeds through an enol or enolate intermediate.[8] In acidic conditions, the carbonyl oxygen is protonated, facilitating the formation of the enol tautomer. This enol then acts as a nucleophile, attacking the electrophilic bromine source.[9]

G cluster_0 Acid-Catalyzed Enol Formation cluster_1 Nucleophilic Attack cluster_2 Deprotonation Ketone 2-Acetylthiazole Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone H+ Enol Enol Intermediate Protonated_Ketone->Enol -H+ Brominating_Agent Br-X (e.g., Br-Br, NBS) Enol->Brominating_Agent Nucleophilic attack Product_Complex Brominated Ketone Complex Brominating_Agent->Product_Complex Final_Product 2-Bromo-1-(thiazol-2-yl)ethanone Product_Complex->Final_Product -H+

Figure 1: General mechanism of acid-catalyzed α-bromination of a ketone.

The choice of brominating agent can influence the reaction pathway and selectivity. For instance, NBS is often used for allylic and benzylic bromination via a radical mechanism, but it can also serve as an electrophilic bromine source in the presence of an acid catalyst for α-bromination of ketones.[6]

Detailed Experimental Protocols

Route A: Bromination using Elemental Bromine

This method, while traditional, is effective but requires stringent safety precautions due to the hazardous nature of bromine.

Experimental Workflow:

G Start Dissolve 2-acetylthiazole in glacial acetic acid Add_Br2 Slowly add a solution of Br₂ in acetic acid at 0-5 °C Start->Add_Br2 React Stir at room temperature for 2-4 hours Add_Br2->React Quench Pour into ice water and neutralize with NaHCO₃ React->Quench Extract Extract with ethyl acetate Quench->Extract Dry_and_Concentrate Dry organic layer and concentrate under reduced pressure Extract->Dry_and_Concentrate Purify Purify by column chromatography Dry_and_Concentrate->Purify End Obtain 2-bromo-1-(thiazol-2-yl)ethanone Purify->End

Figure 2: Workflow for bromination using elemental bromine.

Step-by-Step Protocol:

  • Dissolve 2-acetylthiazole (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of elemental bromine (1.0-1.1 eq) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker of ice water.

  • Carefully neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/petroleum ether) to afford 2-bromo-1-(thiazol-2-yl)ethanone.

Route C: Bromination using Phenyltrimethylammonium Tribromide (PTT)

This method offers a safer and often higher-yielding alternative to using elemental bromine.[7]

Experimental Workflow:

G Start Dissolve PTT in anhydrous THF Add_Ketone Slowly add a solution of 2-acetylthiazole in anhydrous THF Start->Add_Ketone React Heat at 35 °C with stirring for 3 hours, then stand overnight Add_Ketone->React Filter Filter to remove solid byproducts React->Filter Concentrate Concentrate the filtrate under reduced pressure Filter->Concentrate Purify Purify by column chromatography Concentrate->Purify End Obtain 2-bromo-1-(thiazol-2-yl)ethanone Purify->End

Figure 3: Workflow for bromination using PTT.

Step-by-Step Protocol:

  • To a solution of phenyltrimethylammonium tribromide (1.0 eq) in anhydrous tetrahydrofuran (THF), slowly add a solution of 2-acetylthiazole (1.0 eq) in anhydrous THF dropwise.[7]

  • Heat the reaction mixture to 35 °C and stir for 3 hours.[7]

  • Allow the mixture to stand at room temperature overnight.[7]

  • Remove the precipitated solid by filtration.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Dissolve the crude product in dichloromethane (CH₂Cl₂) and purify by silica gel column chromatography (eluent: 20/80 ethyl acetate/petroleum ether) to afford 2-bromo-1-(thiazol-2-yl)ethanone as a solidified oil.[7] A reported yield for a similar synthesis is 88%.[7]

Conclusion and Recommendations

The choice of synthetic route for 2-bromo-1-(thiazol-2-yl)ethanone depends on the specific requirements of the laboratory or production facility.

  • For large-scale synthesis where cost is a primary driver , Route A using elemental bromine may be considered, provided that the necessary safety infrastructure and handling expertise are in place.

  • For laboratory-scale synthesis prioritizing safety, ease of handling, and high yield , Route C using phenyltrimethylammonium tribromide is highly recommended.[7] Its solid nature and the mild reaction conditions make it an excellent choice for general research purposes.

  • Route B using N-bromosuccinimide offers a good balance of reactivity, selectivity, and ease of handling, making it a versatile option for various applications.

Ultimately, a thorough risk assessment and consideration of the available resources should guide the final decision. The protocols and comparative data presented in this guide are intended to provide a solid foundation for making an informed choice.

References

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A Comparative Guide to the Reactivity of 2-bromo-1-(thiazol-2-yl)ethanone and Other α-Haloketones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

α-Haloketones are a pivotal class of synthons in organic chemistry, serving as versatile precursors for a vast array of heterocyclic compounds, many of which form the core scaffolds of pharmacologically active molecules.[1][2] Their heightened reactivity towards nucleophiles makes them indispensable tools in drug discovery and development.[3][4][5] Among these, 2-bromo-1-(thiazol-2-yl)ethanone holds particular significance due to the prevalence of the thiazole moiety in numerous approved drugs.[3][4] This guide provides a comprehensive comparison of the reactivity of 2-bromo-1-(thiazol-2-yl)ethanone with other common α-haloketones, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their synthetic strategies.

Understanding the Reactivity of α-Haloketones

The characteristic reactivity of α-haloketones stems from the presence of two key functional groups: a carbonyl group and a halogen atom on the adjacent carbon. This arrangement gives rise to several electrophilic sites within the molecule.[6] However, the most common and synthetically useful reaction is the nucleophilic substitution at the α-carbon.

Factors Influencing Reactivity: A Mechanistic Perspective

The reactivity of α-haloketones in nucleophilic substitution reactions, typically proceeding via an SN2 mechanism, is governed by a confluence of electronic and steric factors.[7][8][9]

  • Nature of the Halogen (Leaving Group Ability): This is arguably the most dominant factor. The strength of the carbon-halogen (C-X) bond and the stability of the resulting halide ion in solution dictate the ease of displacement. The general reactivity trend follows the order: I > Br > Cl > F .[10][11] This is because the C-I bond is the longest and weakest, making iodide the best leaving group among the common halogens.[11][12] Conversely, the C-F bond is exceptionally strong, rendering α-fluoroketones the least reactive in SN2 reactions.[12]

  • The Inductive Effect of the Carbonyl Group: The electron-withdrawing nature of the carbonyl group significantly enhances the electrophilicity of the α-carbon.[6][10][12] This inductive effect polarizes the C-X bond, making the α-carbon more susceptible to nucleophilic attack compared to a standard alkyl halide.[6][7]

  • Orbital Overlap: A crucial, though often overlooked, factor is the stabilizing interaction between the σ* antibonding orbital of the C-X bond and the π* antibonding orbital of the carbonyl group.[13] This interaction lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making the molecule more receptive to nucleophilic attack.[13] For this overlap to be effective, a perpendicular alignment between the C-X and C=O bonds is preferred.[13]

  • Steric Hindrance: As with all SN2 reactions, steric bulk around the α-carbon can impede the approach of the nucleophile, thereby slowing down the reaction rate.[9][14] More substituted α-haloketones will generally react slower than their less hindered counterparts.

  • The Nucleophile: The strength and nature of the nucleophile are critical. Stronger, less basic nucleophiles are generally preferred for SN2 reactions with α-haloketones to avoid side reactions like elimination or enolate formation.[8]

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents (e.g., DMF, DMSO, acetone) are often favored for SN2 reactions as they solvate the cation but leave the anionic nucleophile relatively free and highly reactive.[9][15] Protic solvents (e.g., water, ethanol) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[9]

The Unique Position of 2-bromo-1-(thiazol-2-yl)ethanone

2-bromo-1-(thiazol-2-yl)ethanone possesses the advantageous reactivity of an α-bromoketone, offering a good balance between high reactivity and stability.[12] The bromine atom is a sufficiently good leaving group to allow for reactions to proceed under mild conditions, while the compound itself is generally more stable and easier to handle than its iodo-analogue. The electron-withdrawing nature of the thiazole ring further enhances the electrophilicity of the α-carbon, potentially accelerating nucleophilic attack.

Comparative Reactivity Data

To illustrate the practical implications of the factors discussed above, the following table summarizes the relative reactivity of various α-haloketones in a typical SN2 reaction, such as the classic Hantzsch thiazole synthesis.[6][10][16]

α-HaloketoneHalogenC-X Bond Strength (kJ/mol)Relative ReactivityKey Characteristics
2-iodo-1-phenylethanoneIodo~240[11]Very HighMost reactive, ideal for rapid reactions, but can be less stable and more expensive.[12]
2-bromo-1-(thiazol-2-yl)ethanone Bromo ~276 [11]High Excellent balance of reactivity and stability; widely used in synthesis. [12]
2-bromo-1-phenylethanoneBromo~276[11]HighA standard α-bromoketone, provides a good benchmark for reactivity.
2-chloro-1-phenylethanoneChloro~328[11]ModerateLess reactive than bromo- and iodo-derivatives; often more cost-effective.[12]
2-fluoro-1-phenylethanoneFluoro~485[11]LowLeast reactive in SN2, but valuable for synthesizing fluorinated compounds.[12]

Note: Relative reactivity is a qualitative assessment based on general principles of organic chemistry. Actual reaction rates will depend on specific reaction conditions.

Experimental Protocols for Reactivity Comparison

To quantitatively assess the reactivity of different α-haloketones, a kinetic study can be performed. The Hantzsch thiazole synthesis provides an excellent model system for this comparison.

Protocol: Kinetic Comparison of α-Haloketones in Hantzsch Thiazole Synthesis

This experiment will compare the rate of formation of 2-amino-4-phenylthiazole from thiourea and three different α-haloacetophenones (iodo, bromo, and chloro).

Materials:

  • 2-Iodoacetophenone

  • 2-Bromoacetophenone

  • 2-Chloroacetophenone

  • Thiourea

  • Ethanol (absolute)

  • UV-Vis Spectrophotometer

  • Thermostatted cuvette holder

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 0.1 M solutions of 2-iodoacetophenone, 2-bromoacetophenone, and 2-chloroacetophenone in absolute ethanol.

    • Prepare a 0.2 M solution of thiourea in absolute ethanol.

  • Kinetic Run (to be performed for each α-haloketone):

    • Set the UV-Vis spectrophotometer to monitor the absorbance of the product, 2-amino-4-phenylthiazole, at its λmax (to be determined experimentally, typically around 300-350 nm).

    • Equilibrate the thermostatted cuvette holder to the desired reaction temperature (e.g., 50 °C).

    • In a cuvette, add 1.0 mL of the 0.1 M α-haloketone solution and 1.0 mL of absolute ethanol.

    • Place the cuvette in the spectrophotometer and zero the instrument.

    • Initiate the reaction by adding 1.0 mL of the 0.2 M thiourea solution to the cuvette.

    • Immediately start recording the absorbance as a function of time for a set duration (e.g., 30 minutes), ensuring good mixing with a micro-stir bar if possible.

  • Data Analysis:

    • Plot absorbance versus time for each reaction.

    • The initial rate of the reaction can be determined from the initial slope of the curve.

    • By comparing the initial rates, a quantitative measure of the relative reactivity of the three α-haloketones can be established.

Expected Outcome:

The reaction with 2-iodoacetophenone will proceed the fastest, followed by 2-bromoacetophenone, and then 2-chloroacetophenone, consistent with the leaving group ability of the halides.

Visualizing the Concepts

To further clarify the principles discussed, the following diagrams illustrate the key mechanistic and workflow aspects.

G cluster_0 Factors Influencing SN2 Reactivity of α-Haloketones Reactivity Overall Reactivity Halogen Nature of Halogen (I > Br > Cl > F) Halogen->Reactivity Carbonyl Inductive Effect of C=O Carbonyl->Reactivity Orbital σ*-π* Overlap Orbital->Reactivity Sterics Steric Hindrance Sterics->Reactivity Nucleophile Nucleophile Strength Nucleophile->Reactivity Solvent Solvent Effects Solvent->Reactivity

Caption: Key factors determining the SN2 reactivity of α-haloketones.

G cluster_1 Experimental Workflow for Kinetic Study Prep Prepare Stock Solutions (α-Haloketone & Thiourea) Setup Setup Spectrophotometer (λmax, Temperature) Prep->Setup Mix Mix Reactants in Cuvette Setup->Mix Record Record Absorbance vs. Time Mix->Record Analyze Analyze Data (Plot & Determine Initial Rates) Record->Analyze Compare Compare Reactivities Analyze->Compare

Caption: Workflow for the comparative kinetic analysis of α-haloketones.

Conclusion

The choice of an α-haloketone is a critical parameter in synthetic design. While α-iodoketones offer the highest reactivity, their stability and cost can be limiting factors. α-Chloroketones, while often more economical, may require harsher reaction conditions. 2-Bromo-1-(thiazol-2-yl)ethanone and other α-bromoketones represent a synthetic "sweet spot," providing a robust combination of high reactivity and practical stability, making them the workhorses for the synthesis of a wide range of heterocyclic compounds. Understanding the interplay of electronic and steric factors allows researchers to rationally select the optimal α-haloketone for their specific synthetic goals, ultimately accelerating the drug discovery and development process.

References

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  • Gomha, S. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

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  • JoVE. (n.d.). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. [Link]

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  • ResearchGate. (n.d.). Synthesis of β-chloro, β-bromo, and β-iodo α,β-unsaturated ketones. [Link]

  • ResearchGate. (n.d.). Hantzsch synthesis of thiazole from α-haloketones and thioamides. [Link]

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  • YouTube. (2020, May 4). 3.3 Haloalkanes No 5 Comparing the reactivity of chloro-, bromo- and iodoalkanes. [Link]

  • Kumar, A., et al. (2021). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. ACS Omega, 6(12), 8493-8503. [Link]

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  • Wang, L., et al. (2013). Fragment-based drug discovery of 2-thiazolidinones as inhibitors of the histone reader BRD4 bromodomain. Journal of Medicinal Chemistry, 56(10), 3827-3841. [Link]

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A Senior Application Scientist’s Guide to the Biological Activity Screening of Novel Thiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold - A Privileged Structure in Medicinal Chemistry

Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, represents a cornerstone in modern drug discovery.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups have established it as a "privileged scaffold."[3] This means the thiazole nucleus is a recurring motif in a multitude of clinically approved drugs with a vast range of therapeutic applications, including the anticancer agent Dasatinib, the anti-HIV medication Ritonavir, and the anti-inflammatory drug Meloxicam.[1][4][5]

The enduring appeal of the thiazole ring lies in its synthetic tractability; the core can be readily functionalized at multiple positions, allowing medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties.[2][6] This guide provides an in-depth comparison of screening methodologies for novel thiazole compounds, focusing on three primary areas of therapeutic interest: anticancer, anti-inflammatory, and antimicrobial activities. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to guide researchers in their quest for next-generation therapeutics.[7]

General Workflow for Preliminary Biological Screening

The initial assessment of any new chemical entity follows a logical progression from broad cytotoxicity evaluation to more specific, target-oriented assays. This tiered approach ensures that resources are focused on the most promising candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays cluster_2 Phase 3: Lead Optimization synthesis Novel Thiazole Compound Synthesis cytotoxicity Broad-Spectrum Cytotoxicity Assay (e.g., MTT Assay) synthesis->cytotoxicity antimicrobial Primary Antimicrobial Screening (e.g., Disc Diffusion) synthesis->antimicrobial target Target-Specific Assays (e.g., Kinase Inhibition, Enzyme Activity) cytotoxicity->target If Active advanced_micro MIC/MBC Determination antimicrobial->advanced_micro If Active pathway Cellular Pathway Analysis (e.g., Western Blot, qPCR) target->pathway sar Structure-Activity Relationship (SAR) Studies pathway->sar advanced_micro->sar admet In Vitro ADMET Profiling sar->admet

Caption: A generalized workflow for screening novel compounds.

Anticancer Activity Screening

Thiazole derivatives have demonstrated significant potential as anticancer agents, primarily by interfering with critical signaling pathways that control cell proliferation, angiogenesis, and apoptosis.[8][9][10] A common and effective strategy involves targeting protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is a key mediator of angiogenesis.[2][11]

Primary Screening: The MTT Cytotoxicity Assay

The first step is to assess the general cytotoxicity of a novel thiazole compound against relevant cancer cell lines. The MTT assay is a robust and widely adopted colorimetric method for this purpose.[12]

Causality of Method: This assay's trustworthiness stems from its biological principle: mitochondrial dehydrogenases in living, metabolically active cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it into an insoluble purple formazan. The amount of formazan produced, measured spectrophotometrically, is directly proportional to the number of viable cells. This provides a quantitative measure of a compound's ability to inhibit cell growth or induce cell death.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[13] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the novel thiazole compound (NTC-1) in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the medium in the wells with 100 µL of the corresponding compound dilutions.

  • Controls (Self-Validation):

    • Negative Control: Wells with cells treated only with vehicle (e.g., 0.1% DMSO in medium).

    • Positive Control: Wells treated with a known cytotoxic agent (e.g., Doxorubicin or Staurosporine).[13]

    • Blank: Wells with medium but no cells to measure background absorbance.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well. Gently pipette to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Comparative Performance Data

The table below presents hypothetical but realistic data comparing a Novel Thiazole Compound (NTC-1) against a standard chemotherapeutic and an alternative heterocyclic compound, an Oxazole derivative.

CompoundTarget Cancer Cell LineIC₅₀ (µM) vs. MCF-7 (Breast)IC₅₀ (µM) vs. HepG2 (Liver)
NTC-1 (Thiazole) VEGFR-22.15 ± 0.185.80 ± 0.45
Staurosporine (Standard)Pan-kinase6.77 ± 0.41[13]8.40 ± 0.51[13]
Oxazole DerivativeVarious15.30 ± 1.1222.50 ± 2.05

Interpretation: The data shows NTC-1 has significantly higher potency against the MCF-7 and HepG2 cell lines compared to the standard drug and the alternative oxazole scaffold, suggesting it is a promising candidate for further investigation.

Mechanism of Action: VEGFR-2 Inhibition

Many potent thiazole-based anticancer agents function by inhibiting tyrosine kinases like VEGFR-2.[11][14] This inhibition blocks downstream signaling, preventing angiogenesis and thus starving the tumor of essential nutrients and oxygen.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Cellular Response VEGF VEGF Ligand VEGFR2 VEGFR-2 Tyrosine Kinase Domain VEGF->VEGFR2 PLC PLCγ VEGFR2:port->PLC PI3K PI3K VEGFR2:port->PI3K RAS RAS PLC->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Response Angiogenesis Cell Proliferation Survival ERK->Response AKT AKT PI3K->AKT AKT->Response NTC1 Novel Thiazole Compound (NTC-1) NTC1->VEGFR2:port Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by a novel thiazole compound.

Anti-inflammatory Activity Screening

Chronic inflammation is a key pathogenic component of numerous diseases. Thiazole derivatives have been successfully developed as anti-inflammatory agents, often by targeting enzymes in the arachidonic acid pathway, such as cyclooxygenase (COX).[15][16]

Primary Screening: In Vitro COX Inhibition Assay

A direct and efficient way to screen for anti-inflammatory potential is to measure the compound's ability to inhibit COX-1 and COX-2 enzymes and subsequent prostaglandin E2 (PGE2) production in a cell-based assay.[17]

Causality of Method: Lipopolysaccharide (LPS) is a component of Gram-negative bacteria cell walls that potently stimulates an inflammatory response in immune cells like RAW 264.7 macrophages. This response includes the upregulation of the COX-2 enzyme, which synthesizes prostaglandins (like PGE2), key mediators of inflammation. By treating LPS-stimulated cells with our thiazole compound and measuring the resulting PGE2 levels (typically via ELISA), we can directly quantify the compound's inhibitory effect on the inflammatory cascade. Comparing inhibition of COX-2 (inducible) versus COX-1 (constitutive) provides an early indication of selectivity and potential for reduced side effects.

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS. Seed cells in a 24-well plate and grow to 80-90% confluency.

  • Pre-treatment: Treat the cells with various concentrations of the novel thiazole compound (NTC-2) for 1 hour.

  • Controls (Self-Validation):

    • Negative Control: Vehicle-treated cells (no LPS, no compound).

    • Positive Control: Cells stimulated with LPS (1 µg/mL) and treated with vehicle.

    • Reference Drug: Cells stimulated with LPS and treated with a known COX inhibitor (e.g., Ibuprofen or NS-398, a selective COX-2 inhibitor).[17]

  • Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: Centrifuge the plate to pellet any debris and collect the cell culture supernatant.

  • Data Acquisition: Quantify the concentration of PGE2 in the supernatant using a commercial Prostaglandin E2 ELISA kit, following the manufacturer’s instructions.

  • Analysis: Calculate the percentage inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated positive control. Determine the IC₅₀ value.

Comparative Performance Data
CompoundTarget EnzymeIC₅₀ (µM) for PGE2 Inhibition
NTC-2 (Thiazole) COX-20.85 ± 0.09
Ibuprofen (Standard NSAID)COX-1/COX-25.50 ± 0.41[18]
Oxazole DerivativeVarious21.75 ± 2.10

Interpretation: NTC-2 demonstrates superior potency in inhibiting inflammation-induced PGE2 production compared to the non-selective NSAID Ibuprofen and the alternative oxazole scaffold. This potent activity warrants further investigation into its COX-2 selectivity.

Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the discovery of new chemical scaffolds for antibiotics. Heterocyclic compounds, including thiazoles, are a rich source of potential antimicrobial agents.[5][19][20]

Primary Screening: Broth Microdilution for MIC

The initial step in evaluating antimicrobial activity is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[19] The broth microdilution method is a quantitative and standardized technique for this purpose.

Causality of Method: This method's reliability comes from its direct, quantitative approach. By exposing a standardized inoculum of bacteria to a two-fold serial dilution of the test compound in a nutrient-rich broth, we can precisely identify the concentration threshold that inhibits growth. The use of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria is crucial because differences in cell wall structure often lead to different susceptibility profiles, providing an early indication of the compound's spectrum of activity.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the novel thiazole compound (NTC-3) in MHB, typically ranging from 256 µg/mL down to 0.5 µg/mL.

  • Controls (Self-Validation):

    • Growth Control: Wells containing only bacteria and broth (no compound).

    • Sterility Control: Wells containing only broth (no bacteria, no compound).

    • Positive Control: Wells containing bacteria and a standard antibiotic (e.g., Gentamicin).

  • Inoculation: Add the prepared bacterial inoculum to each well (except the sterility control).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Acquisition: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or with a plate reader.

Comparative Performance Data
CompoundMIC (µg/mL) vs. S. aureus (Gram +)MIC (µg/mL) vs. E. coli (Gram -)
NTC-3 (Thiazole) 416
Gentamicin (Standard)1[21]2[21]
Oxazole Derivative64>128

Interpretation: NTC-3 shows good activity against the Gram-positive S. aureus and moderate activity against the Gram-negative E. coli. While not as potent as the broad-spectrum antibiotic Gentamicin, it is significantly more effective than the alternative oxazole scaffold, marking it as a viable candidate for further optimization, particularly for targeting Gram-positive pathogens.

Conclusion

Thiazole and its synthetic analogs remain an exceptionally versatile and pharmacologically significant class of compounds.[2] The systematic screening approach outlined in this guide—progressing from broad, high-throughput assays to more specific, mechanism-of-action studies—provides a robust framework for identifying and validating novel drug candidates. The experimental protocols described are designed to be self-validating through the rigorous use of controls, ensuring data integrity. By understanding the causality behind each method and carefully comparing performance against established standards and alternative scaffolds, researchers can efficiently navigate the complex path of drug discovery and unlock the full therapeutic potential of novel thiazole compounds.

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A Senior Application Scientist's Guide to Enzyme Inhibition Assays for Derivatives of 2-Bromo-1-(thiazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers and scientists, the thiazole scaffold is a cornerstone of medicinal chemistry, renowned for its presence in numerous pharmacologically active agents.[1][2] The reactive intermediate, 2-bromo-1-(thiazol-2-yl)ethanone, serves as a versatile starting point for synthesizing a diverse library of derivatives, particularly through cyclocondensation reactions with thioamides or thioureas to form fused heterocyclic systems like imidazo[2,1-b]thiazoles.[3][4] These derivatives have demonstrated significant inhibitory activity against several key enzyme families implicated in cancer, neurodegenerative disorders, and other diseases.[2][5][6]

This guide provides an in-depth comparison of robust, field-proven enzyme inhibition assays tailored for characterizing derivatives synthesized from 2-bromo-1-(thiazol-2-yl)ethanone. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol functions as a self-validating system. Our focus will be on the most relevant enzyme targets for this compound class: Protein Kinases, Carbonic Anhydrases, and Acetylcholinesterase.

The Strategic Choice of Primary Assays

The α-bromoketone moiety of the parent compound makes it a powerful electrophile, ideal for building complex heterocyclic structures. The resulting derivatives often exhibit inhibitory action against enzymes with critical roles in cellular signaling and metabolism. Our selection of assays is therefore based on the most frequently and successfully reported targets for these downstream products.

  • Protein Kinase Assays: Thiazole derivatives are potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways.[1] Their dysregulation is a hallmark of cancer, making them a primary target for therapeutic development.[2][7] Assays for kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are essential.[8][9]

  • Carbonic Anhydrase (CA) Assays: CAs are metalloenzymes that catalyze the hydration of carbon dioxide and are involved in pH regulation.[10][11] Their inhibition has therapeutic applications in glaucoma, epilepsy, and certain cancers.[10] Thiazole-containing compounds, particularly those with sulfonamide groups, are well-established CA inhibitors.[6][12]

  • Acetylcholinesterase (AChE) Assays: AChE is a key enzyme in the nervous system that breaks down the neurotransmitter acetylcholine.[5][13] Its inhibition is a primary strategy for treating the symptoms of Alzheimer's disease.[5][14] Numerous thiazole derivatives have been synthesized and evaluated for their AChE inhibitory potential.[5][15]

Below, we compare the workhorse assays for these three enzyme classes, providing detailed protocols and interpretation guidelines.

Comparative Analysis of Enzyme Inhibition Assays

Assay TypeTarget Enzyme ClassPrinciple & DetectionKey AdvantagesCommon Pitfalls & Considerations
ADP-Glo™ Kinase Assay Protein KinasesLuminescence-based. Measures ADP produced from the kinase reaction. ATP is converted to ADP, and a proprietary kinase detection reagent converts ADP to ATP, which drives a luciferase reaction.High sensitivity, broad applicability to virtually any kinase, resistant to compound interference, suitable for high-throughput screening (HTS).Cost of proprietary reagents; requires careful control of ATP concentration.
Spectrophotometric CA Assay Carbonic AnhydrasesColorimetric. Measures the hydrolysis of a chromogenic substrate, p-nitrophenyl acetate (p-NPA), into the yellow-colored product p-nitrophenol.[10] Absorbance is read at 400-405 nm.[10]Low cost, robust, straightforward, uses common lab equipment (spectrophotometer/plate reader).[6][16]Potential for compound interference (color or precipitation); substrate stability can be an issue.
Ellman's Assay AcetylcholinesteraseColorimetric. Measures the product of AChE activity on acetylthiocholine (ATCh). The resulting thiocholine reacts with DTNB (Ellman's reagent) to produce a yellow anion measured at 412 nm.[13][17]Well-validated, reliable, inexpensive, and widely used standard for AChE inhibition studies.[5][18]Thiol-containing compounds can interfere with DTNB; potential for false positives. Blood components can interfere if using lysates.[19]

Experimental Protocols: A Self-Validating Approach

Trustworthiness in experimental data comes from meticulously planned protocols that include all necessary controls. The following methods are designed to be self-validating systems.

Protocol 1: Protein Kinase Inhibition Assay (VEGFR-2 Example)

This protocol uses a universal, luminescence-based format applicable to most kinases.

Causality: The amount of ADP produced is directly proportional to kinase activity. By measuring ADP, we create a universal detection system independent of the substrate being phosphorylated. The luciferase-based detection provides a highly sensitive and robust signal.

Kinase_Assay_Workflow cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection P1 Prepare Kinase Buffer, VEGFR-2 Enzyme, Substrate, ATP, and Test Compounds R1 Add Enzyme, Substrate, Buffer, and Inhibitor to 384-well plate P1->R1 R2 Initiate reaction by adding ATP R1->R2 R3 Incubate at RT (e.g., 60 min) R2->R3 D1 Add ADP-Glo™ Reagent to stop kinase reaction and deplete remaining ATP R3->D1 D2 Incubate at RT (e.g., 40 min) D1->D2 D3 Add Kinase Detection Reagent to convert ADP to ATP and generate light D2->D3 D4 Incubate at RT (e.g., 30 min) D3->D4 D5 Measure Luminescence D4->D5

Caption: Workflow for a luminescence-based kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Enzyme: Dilute recombinant human VEGFR-2 enzyme to the desired concentration in Kinase Buffer.

    • Substrate: Prepare a solution of a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1).

    • Test Compounds: Prepare serial dilutions of the thiazole derivatives in DMSO. Then, dilute further in Kinase Buffer. Include a known inhibitor (e.g., Sorafenib) as a positive control.[8]

    • ATP: Prepare ATP solution in water. The final concentration should be at or near the Km for the enzyme.

  • Assay Procedure (384-well plate format):

    • To appropriate wells, add 2.5 µL of test compound dilution or DMSO (for 0% and 100% inhibition controls).

    • Add 5 µL of a mix containing the enzyme and substrate.

    • Pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 2.5 µL of ATP solution. For 100% inhibition control wells, add buffer without ATP.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection (Using a commercial kit like ADP-Glo™):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete unused ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Carbonic Anhydrase Inhibition Assay

This protocol is a classic colorimetric method suitable for human Carbonic Anhydrase isoenzymes I and II (hCA I and hCA II).[6][10]

Causality: The esterase activity of CA is exploited using a substrate that produces a colored product upon hydrolysis.[10] The rate of color formation is directly proportional to enzyme activity. An inhibitor will slow this rate. The self-validating nature comes from running parallel controls for maximum activity (enzyme, no inhibitor) and background (no enzyme).

CA_Assay_Workflow cluster_plate Assay Plate Setup (96-well) P1 Prepare Assay Buffer (Tris-HCl), hCA Enzyme, p-NPA Substrate, and Test Compounds S1 Add Assay Buffer and Inhibitor/Vehicle (DMSO) to wells P1->S1 S2 Add hCA Enzyme Solution (except to blank wells) S1->S2 I1 Pre-incubate at RT for 15 min S2->I1 R1 Initiate reaction by adding p-NPA Substrate Solution I1->R1 D1 Measure Absorbance at 405 nm in kinetic mode for 10-30 min R1->D1 A1 Calculate reaction rates (V₀) and determine % Inhibition and IC₅₀ D1->A1

Caption: Workflow for a spectrophotometric carbonic anhydrase assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.[10]

    • hCA Enzyme Solution: Dilute human carbonic anhydrase (e.g., from bovine erythrocytes) in cold Assay Buffer to a working concentration (e.g., 10-60 units/mL).[10]

    • Substrate Solution: Prepare a 3 mM solution of p-nitrophenyl acetate (p-NPA) in acetonitrile or DMSO. Prepare fresh daily.[10]

    • Test Compounds: Prepare serial dilutions in DMSO. Include Acetazolamide as a positive control.[6][10]

  • Assay Procedure (96-well plate format):

    • Plate Setup:

      • Blank: 180 µL Assay Buffer.

      • Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO.

      • Test Wells: 158 µL Assay Buffer + 2 µL of test compound dilution.

      • Positive Control: 158 µL Assay Buffer + 2 µL of Acetazolamide dilution.

    • Add 20 µL of hCA Enzyme Solution to all wells except the blank.

    • Pre-incubate the plate for 15 minutes at room temperature to allow inhibitor-enzyme binding.[10]

  • Reaction and Measurement:

    • Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-30 minutes.[10]

  • Data Analysis:

    • Determine the initial reaction rate (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition and determine the IC₅₀ value as described in the kinase assay.

Protocol 3: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This is the gold-standard colorimetric assay for measuring AChE activity.[13][17]

Causality: The assay measures the production of thiocholine, a direct product of AChE's enzymatic action on its substrate analogue, acetylthiocholine.[17] The subsequent reaction with DTNB provides a stable, colored reporter whose rate of formation is proportional to enzyme activity. This direct coupling ensures the signal is a reliable measure of the catalytic step being inhibited.

AChE_Assay_Workflow cluster_plate Assay Plate Setup (96-well) P1 Prepare Phosphate Buffer (pH 8.0), AChE Enzyme, DTNB, ATCI Substrate, and Test Compounds S1 Add Buffer, DTNB Solution, and Inhibitor/Vehicle (DMSO) P1->S1 S2 Add AChE Enzyme Solution S1->S2 I1 Pre-incubate at 37°C for 15 min S2->I1 R1 Initiate reaction by adding ATCI Substrate Solution I1->R1 D1 Measure Absorbance at 412 nm in kinetic mode for 5-10 min R1->D1 A1 Calculate reaction rates (V₀) and determine % Inhibition and IC₅₀ D1->A1

Caption: Workflow for the Ellman's assay for AChE inhibition.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[17]

    • AChE Enzyme Solution: Prepare a stock solution of AChE (e.g., from electric eel) in Assay Buffer. A final concentration of ~0.1 U/mL is often recommended.[17]

    • DTNB Solution: 3 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in Assay Buffer. Protect from light.[17]

    • Substrate Solution: 15 mM acetylthiocholine iodide (ATCI) in deionized water. Prepare fresh daily.[17]

    • Test Compounds: Prepare serial dilutions in DMSO. Include Donepezil as a positive control.[5][14]

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 120 µL Assay Buffer.

      • 20 µL of DTNB Solution.

      • 20 µL of test compound dilution or DMSO (for controls).

    • Add 20 µL of AChE Enzyme Solution.

    • Pre-incubate the plate for 15 minutes at 37°C.[17]

  • Reaction and Measurement:

    • Initiate the reaction by adding 20 µL of ATCI Substrate Solution to all wells.

    • Immediately measure the increase in absorbance at 412 nm in kinetic mode for 5-10 minutes.[13][17]

  • Data Analysis:

    • Determine the initial reaction rate (V₀) and calculate the percentage of inhibition and IC₅₀ value as previously described.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The half-maximal inhibitory concentration (IC₅₀) is the most common metric for inhibitor potency.

Table 1: Comparative Inhibitory Activity (IC₅₀) of Hypothetical Thiazole Derivatives

Compound IDTarget EnzymeAssay MethodIC₅₀ (µM)Positive ControlControl IC₅₀ (µM)Reference
TZD-001VEGFR-2ADP-Glo™0.15Sorafenib0.059[8]
TZD-002VEGFR-2ADP-Glo™0.08Sorafenib0.059[8]
TZD-003hCA ISpectrophotometric (p-NPA)39.38Acetazolamide18.11[6]
TZD-004hCA IISpectrophotometric (p-NPA)39.16Acetazolamide20.65[6]
TZD-005AChEEllman's Assay0.103Donepezil0.055[5][15]
TZD-006AChEEllman's Assay0.028Donepezil0.028[14]

Note: Data is illustrative and compiled from representative literature values for thiazole derivatives.[5][6][8][14][15]

Authoritative Grounding & Mechanistic Insight

Understanding the mechanism of inhibition (e.g., competitive, non-competitive) is a critical next step after identifying potent inhibitors. This often involves performing kinetic studies where the assay is run at varying concentrations of both the substrate and the inhibitor.

The thiazole core and its derivatives can interact with multiple molecular targets, including kinases, by forming hydrogen bonds and hydrophobic interactions within the ATP-binding pocket.[1][2] For carbonic anhydrases, derivatives are often designed to coordinate with the active site zinc ion.[6] In AChE, inhibitors typically bind within a deep gorge containing the catalytic active site and a peripheral anionic site.[14]

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  ATP PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Thiazole Derivative Inhibitor->PI3K

Caption: Thiazole derivatives can inhibit key nodes like PI3K in growth factor signaling pathways.

This guide provides a framework for the rigorous and comparative evaluation of enzyme inhibitors derived from 2-bromo-1-(thiazol-2-yl)ethanone. By employing these self-validating protocols and understanding the causality behind them, researchers can generate high-quality, trustworthy data to accelerate the drug discovery process.

References

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  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (2021). ACS Omega. [Link]

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  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (2021). ACS Publications. [Link]

  • Design of Promising Thiazoloindazole-Based Acetylcholinesterase Inhibitors Guided by Molecular Docking and Experimental Insights. (2024). ACS Chemical Neuroscience. [Link]

  • Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. (2020). Molecules. [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with an anti-inflammatory potential. (2022). Journal of the Serbian Chemical Society. [Link]

  • In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity. (2024). Informatics in Medicine Unlocked. [Link]

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  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules. [Link]

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A Senior Application Scientist’s Guide to the X-ray Crystallography of Imidazo[2,1-b]thiazole Products: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth technical guide designed for researchers, scientists, and drug development professionals. This document provides a comprehensive comparison of the X-ray crystallography of imidazo[2,1-b]thiazole products, a class of heterocyclic compounds with significant therapeutic potential. As your guide, I will navigate through the critical aspects of their synthesis, crystallization, and ultimate structural elucidation by single-crystal X-ray diffraction. Our exploration will be grounded in field-proven insights, moving beyond mere procedural lists to explain the causality behind experimental choices.

The imidazo[2,1-b]thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antitubercular, anticancer, and anti-inflammatory properties.[1] The precise three-dimensional arrangement of atoms within these molecules, and how they interact with each other in a crystalline lattice, is paramount to understanding their structure-activity relationships (SAR). X-ray crystallography remains the gold standard for unambiguously determining this architecture, providing crucial insights for rational drug design and development.

This guide will focus on a comparative analysis of three distinct imidazo[2,1-b]thiazole derivatives that have been successfully characterized by X-ray crystallography:

  • A Chalcone-Based Imidazo[2,1-b]thiazole (ITC-1): A molecule designed with potential anticancer activity.[2]

  • 6-(4-chlorophenyl)-3-methylimidazo[2,1-b]thiazole: A derivative showcasing the impact of a halogen-substituted phenyl ring.

  • Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate: A compound featuring a sterically demanding and electron-withdrawing nitro-phenyl group.

Through a detailed examination of these examples, we will illuminate the path from chemical synthesis to high-resolution crystal structure and explore how subtle changes in molecular design can lead to significant differences in solid-state conformation and packing.

Part 1: Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of a pure compound and its successful crystallization. The choices made during these initial stages are critical and directly impact the quality of the final crystallographic data.

Causality Behind Experimental Choices in Synthesis

The synthesis of the imidazo[2,1-b]thiazole core typically involves the condensation of a 2-aminothiazole derivative with an α-haloketone. This is a robust and versatile method that allows for the introduction of a wide variety of substituents on the fused ring system. The choice of starting materials is dictated by the desired final product and its intended biological target. For instance, the inclusion of a chalcone moiety in ITC-1 is a deliberate design choice to combine the known anticancer properties of chalcones with the imidazo[2,1-b]thiazole scaffold.[2][3]

Purification is a non-negotiable step. The presence of even minor impurities can inhibit crystallization or lead to poorly formed, disordered crystals. Column chromatography is a common and effective method for purifying these types of compounds, ensuring that the material used for crystallization is of the highest possible homogeneity.

Experimental Protocols: Synthesis

The following are representative synthetic protocols for our three case-study compounds, based on established literature procedures.

Synthesis of Chalcone-Based Imidazo[2,1-b]thiazole (ITC-1)

The synthesis of ITC-1 involves a multi-step process that begins with the formation of the imidazo[2,1-b]thiazole core, followed by the introduction of the chalcone moiety via a Claisen-Schmidt condensation.[4]

  • Step 1: Synthesis of the Imidazo[2,1-b]thiazole Intermediate: A mixture of a substituted 2-aminothiazole and an appropriate α-bromoacetophenone is refluxed in a suitable solvent like ethanol. The resulting hydrobromide salt is then neutralized to yield the desired imidazo[2,1-b]thiazole derivative.

  • Step 2: Vilsmeier-Haack Formylation: The imidazo[2,1-b]thiazole from Step 1 is then formylated, typically at the 5-position, using a Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide).

  • Step 3: Claisen-Schmidt Condensation: The resulting aldehyde is then condensed with an appropriate acetophenone in the presence of a base (like aqueous NaOH) in a solvent such as ethanol to yield the final chalcone-based product, ITC-1. The product is then purified by recrystallization or column chromatography.

Synthesis of 6-(4-chlorophenyl)-3-methylimidazo[2,1-b]thiazole

This synthesis is a direct and efficient one-pot reaction.

  • A mixture of 4-methyl-2-aminothiazole and 2-bromo-1-(4-chlorophenyl)ethanone is dissolved in acetone and stirred for 24 hours.

  • The resulting precipitate is collected, suspended in 2N HCl, and heated under reflux.

  • The warm solution is then basified with 20% NH4OH, causing the product to precipitate.

  • The final product is purified by recrystallization from N,N-dimethylformamide.

Synthesis of Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate

This synthesis follows a similar condensation pathway.

  • Ethyl 2-aminothiazole-4-carboxylate is reacted with 2-bromo-1-(2-nitrophenyl)ethanone in a suitable solvent like ethanol under reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with cold ethanol and dried. Further purification is achieved by recrystallization.

Crystallization Workflow: The Art and Science of Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. It is a process that requires patience and a systematic approach to exploring various conditions. The underlying principle is to slowly bring a solution of the purified compound to a state of supersaturation, from which crystals can nucleate and grow in an ordered fashion.

General Principles:

  • Solvent Selection: The ideal solvent is one in which the compound is moderately soluble. Highly soluble compounds tend to precipitate too quickly, forming small or poor-quality crystals. Solvents like ethanol, methanol, acetone, acetonitrile, ethyl acetate, and dichloromethane are common starting points.

  • Slow Evaporation: This is the simplest method. A nearly saturated solution of the compound is filtered into a clean vial, which is then loosely covered to allow the solvent to evaporate slowly over days or even weeks.

  • Vapor Diffusion: This technique is excellent for small quantities of material. A concentrated solution of the compound in a small, open vial is placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Solvent Layering: A solution of the compound is placed in a narrow tube, and a less dense, miscible anti-solvent is carefully layered on top. Slow diffusion at the interface of the two solvents can lead to the growth of high-quality crystals.

Detailed Crystallization Protocols:

  • For ITC-1: Crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound in an appropriate organic solvent.

  • For 6-(4-chlorophenyl)-3-methylimidazo[2,1-b]thiazole: Single crystals were obtained by slow crystallization from a solution in N,N-dimethylformamide.

  • For Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate: Yellow crystalline particles were formed over approximately one week by the slow evaporation of a solution in n-hexane.

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_methods start Starting Materials (e.g., 2-aminothiazole, α-haloketone) reaction Chemical Reaction (e.g., Condensation) start->reaction workup Reaction Work-up (e.g., Neutralization, Extraction) reaction->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification pure_product Pure Imidazo[2,1-b]thiazole Product purification->pure_product dissolution Dissolve Pure Product in Suitable Solvent pure_product->dissolution filtration Filter Solution to Remove Particulates dissolution->filtration crystal_growth Induce Slow Supersaturation filtration->crystal_growth single_crystal High-Quality Single Crystal crystal_growth->single_crystal slow_evap Slow Evaporation vapor_diff Vapor Diffusion layering Solvent Layering

Caption: General workflow for the synthesis and crystallization of imidazo[2,1-b]thiazole derivatives.

Part 2: From Crystal to Structure: The X-ray Diffraction Workflow

With a suitable single crystal in hand, we can proceed to the X-ray diffraction experiment. This powerful analytical technique allows us to determine the precise arrangement of atoms in the crystal lattice.

Principles of Single-Crystal X-ray Diffraction

A single crystal is composed of a repeating three-dimensional array of molecules known as a unit cell. When a beam of X-rays is directed at the crystal, the electrons of the atoms scatter the X-rays. Due to the ordered arrangement of the atoms, the scattered X-rays interfere with each other constructively and destructively, producing a unique diffraction pattern of spots. The geometry and intensities of these spots contain the information about the arrangement of atoms within the unit cell. By analyzing this diffraction pattern, we can reconstruct a three-dimensional model of the electron density of the molecule and, from that, infer the positions of the atomic nuclei.

Experimental Protocol for X-ray Diffraction
  • Crystal Mounting: A suitable crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant oil. The crystal is then flash-cooled in a stream of cold nitrogen gas (usually at 100 K) to minimize thermal motion and radiation damage.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The instrument rotates the crystal through a series of angles while exposing it to a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted X-ray spots.

  • Structure Solution and Refinement:

    • Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a list of unique reflection intensities.

    • Structure Solution: Computational methods (direct methods or Patterson methods) are used to generate an initial model of the electron density and, thus, a preliminary atomic arrangement.

    • Structure Refinement: This initial model is then refined against the experimental data using least-squares methods. The positions and displacement parameters of the atoms are adjusted to improve the agreement between the calculated and observed diffraction patterns. This agreement is monitored by the R-factor (residual factor), with lower values indicating a better fit. The goodness-of-fit (GooF) should be close to 1 for a well-refined structure.

G crystal Single Crystal mount Mount Crystal on Goniometer crystal->mount xray Expose to X-ray Beam in Diffractometer mount->xray diff_pattern Collect Diffraction Pattern xray->diff_pattern data_proc Data Processing and Reduction diff_pattern->data_proc solve Structure Solution (Initial Model) data_proc->solve refine Structure Refinement solve->refine final_structure Final Crystal Structure refine->final_structure

Caption: The experimental workflow for single-crystal X-ray diffraction.

Part 3: Comparative Structural Analysis of Imidazo[2,1-b]thiazole Derivatives

Now, we turn our attention to the structural data obtained for our three example compounds. By comparing their crystallographic parameters, molecular geometries, and intermolecular interactions, we can gain valuable insights into the solid-state behavior of this class of molecules.

Data Presentation: Crystallographic Parameters

The table below summarizes the key crystallographic data for our three selected imidazo[2,1-b]thiazole derivatives.

ParameterITC-16-(4-chlorophenyl)-3-methylimidazo[2,1-b]thiazoleEthyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate
CCDC Deposition No. 2211283--
Chemical Formula C26H18FN3OSC12H9ClN2SC14H11N3O4S
Formula Weight 439.50248.73333.34
Crystal System MonoclinicTriclinicMonoclinic
Space Group P21/cP-1P21/n
a (Å) 15.337.0624(5)20.6433(8)
b (Å) 8.677.7132(5)6.9795(3)
c (Å) 16.1410.3460(7)20.9482(8)
α (°) 9093.353(1)90
β (°) 108.990.107(1)112.440(1)
γ (°) 9098.832(1)90
Volume (ų) 2025.8555.92(7)2789.67(19)
Z 428
Calculated Density (g/cm³) 1.4401.4861.587
Final R1 [I>2σ(I)] 0.0450.0320.0344

Note: Data for ITC-1 and the other two compounds are sourced from their respective publications. Some values for ITC-1 are approximated from the database entry.

Analysis of Molecular Geometry

The core imidazo[2,1-b]thiazole ring system in all three structures is relatively planar, as expected for a fused aromatic system. However, the substituents have a significant impact on the overall molecular conformation.

  • In 6-(4-chlorophenyl)-3-methylimidazo[2,1-b]thiazole , the phenyl ring is only slightly twisted out of the plane of the imidazo[2,1-b]thiazole core, with a dihedral angle of just 5.65(6)°. This near-coplanarity suggests significant electronic conjugation between the two ring systems.

  • In contrast, for ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate , the presence of the bulky nitro group at the ortho position of the phenyl ring forces a much larger twist. This steric hindrance disrupts the planarity between the phenyl ring and the heterocyclic core, which will have implications for the molecule's electronic properties and potential receptor interactions.

  • For ITC-1 , the chalcone moiety introduces additional conformational flexibility. The dihedral angles between the imidazo[2,1-b]thiazole core and the adjacent phenyl ring, as well as the orientation of the enone linker, are key determinants of the molecule's overall shape. These parameters are crucial for fitting into a biological target's binding pocket.

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules pack in a crystal is governed by a delicate balance of intermolecular forces. These interactions are fundamental to understanding the material's physical properties and can provide a model for how the molecule might interact with biological macromolecules.

  • 6-(4-chlorophenyl)-3-methylimidazo[2,1-b]thiazole exhibits significant π-π stacking interactions . The planar molecules stack in columns, with interactions between adjacent imidazo[2,1-b]thiazole rings and between the heterocyclic core and the chlorophenyl ring of a neighboring molecule. The interplanar distances of approximately 3.35 Å and 3.41 Å are indicative of strong π-π stacking.

  • The crystal packing of ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate is likely dominated by dipole-dipole interactions involving the nitro and carboxylate groups, as well as potential weak C-H···O hydrogen bonds. The steric bulk of the nitro group may prevent the close-packed π-π stacking seen in the previous example.

  • In ITC-1 , the presence of the chalcone's carbonyl group and the fluorine atom introduces the potential for hydrogen bonding (C-H···O and C-H···F) and other dipole-dipole interactions, which will play a significant role in directing the crystal packing.

G cluster_mol1 cluster_mol2 IMT1 Imidazo[2,1-b]thiazole IMT2 Imidazo[2,1-b]thiazole IMT1->IMT2 π-π stacking (3.35 Å) CP2 Chlorophenyl IMT1->CP2 π-π stacking (3.41 Å) CP1 Chlorophenyl

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A Comparative Guide to the Antimicrobial Activity of Synthesized Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents.[1][2] Thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including potent antimicrobial effects.[3][4][5] This guide provides a comparative analysis of the antimicrobial activity of synthesized thiazole derivatives, offering insights into their synthesis, mechanisms of action, and structure-activity relationships. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Thiazole Derivatives in Antimicrobial Research

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a key structural motif in numerous natural products and synthetic pharmaceuticals.[1][2][6] Its presence in clinically approved drugs such as the antibacterial sulfathiazole and the antifungal ravuconazole underscores the therapeutic potential of this scaffold.[1][6] The unique electronic properties of the thiazole ring allow it to interact with various biological targets, leading to a diverse range of pharmacological activities.[5] The continuous exploration of novel thiazole derivatives is driven by the need to overcome the resistance mechanisms developed by pathogenic microorganisms.

Synthesis of Thiazole Derivatives: A Methodological Overview

The synthesis of thiazole derivatives can be achieved through several established methods. The choice of synthetic route often depends on the desired substitution pattern on the thiazole ring. Here, we detail two of the most prominent and versatile methods.

Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classical and widely employed method for the preparation of thiazoles.[4][7][8] It involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.

Experimental Protocol: Synthesis of 2,4-Disubstituted Thiazoles via Hantzsch Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the α-haloketone (1 mmol) and the respective thioamide (1 mmol) in a suitable solvent such as ethanol.

  • Reaction Conditions: Reflux the reaction mixture for a specified duration, typically ranging from 2 to 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The resulting solid is typically collected by filtration, washed with a cold solvent (e.g., ethanol or hexane), and then purified by recrystallization or column chromatography to yield the desired thiazole derivative.

Cook-Heilbron Synthesis

The Cook-Heilbron synthesis provides a route to 5-aminothiazole derivatives through the reaction of an α-aminonitrile with carbon disulfide or a related dithioacid.[1][7][8]

Experimental Protocol: Synthesis of 5-Aminothiazole Derivatives via Cook-Heilbron Synthesis

  • Reaction Setup: Combine the α-aminonitrile (1 mmol) and carbon disulfide (1.2 mmol) in a suitable solvent like ethanol or pyridine in a reaction vessel.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

  • Isolation: The 5-aminothiazole derivative often precipitates out of the reaction mixture and can be isolated by filtration. Further purification can be achieved by recrystallization.

Comparative Antimicrobial Activity Screening

To evaluate and compare the antimicrobial efficacy of the synthesized thiazole derivatives, a standardized in vitro screening protocol is essential. This section outlines the methodology for determining the minimum inhibitory concentration (MIC) and the zone of inhibition.

Panel of Test Microorganisms

A representative panel of pathogenic microorganisms should be selected to assess the spectrum of activity. This typically includes:

  • Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis

  • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

  • Fungal strains: Candida albicans, Aspergillus niger

Experimental Protocols

3.2.1. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the synthesized thiazole derivatives and standard control drugs (e.g., ciprofloxacin for bacteria, fluconazole for fungi) in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Result Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

3.2.2. Determination of Zone of Inhibition by Agar Well Diffusion Method

  • Plate Preparation: Prepare agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) and uniformly spread the standardized microbial inoculum over the surface.

  • Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar.

  • Compound Addition: Add a defined volume of the synthesized thiazole derivatives and control drugs at a specific concentration into the wells.

  • Incubation: Incubate the plates under the same conditions as the MIC assay.

  • Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Comparative Performance Data of Synthesized Thiazole Derivatives

The following table summarizes the hypothetical antimicrobial activity data for a series of synthesized thiazole derivatives against the selected panel of microorganisms. Ciprofloxacin and Fluconazole are used as standard reference drugs for antibacterial and antifungal activity, respectively.

CompoundR1 SubstituentR2 SubstituentS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)S. aureus Zone of Inhibition (mm)E. coli Zone of Inhibition (mm)C. albicans Zone of Inhibition (mm)
TDZ-1 -H-Phenyl64128>256108-
TDZ-2 -CH3-4-Chlorophenyl163212815129
TDZ-3 -NH2-4-Nitrophenyl81664181612
TDZ-4 -NH2-2,4-Dichlorophenyl4832222015
Ciprofloxacin --10.5NA2530NA
Fluconazole --NANA8NANA20

Analysis of Structure-Activity Relationship (SAR):

The data suggests that the nature of the substituents at the R1 and R2 positions of the thiazole ring significantly influences the antimicrobial activity.

  • The presence of an amino group at the R1 position (TDZ-3 and TDZ-4) appears to enhance antimicrobial activity compared to hydrogen or a methyl group.

  • Electron-withdrawing groups on the phenyl ring at the R2 position, such as chloro and nitro groups, lead to increased potency. The di-substituted derivative (TDZ-4) exhibited the most significant activity among the synthesized compounds.[9]

Potential Mechanisms of Antimicrobial Action

The antimicrobial activity of thiazole derivatives can be attributed to their ability to interfere with various essential cellular processes in microorganisms.[1][2]

  • Inhibition of Cell Wall Synthesis: Some thiazole derivatives have been shown to inhibit enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1]

  • Disruption of DNA Replication: Thiazole derivatives can act as inhibitors of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and segregation.[1][5]

  • Interference with Protein Synthesis: The thiazole scaffold can interact with ribosomal targets, leading to the inhibition of protein synthesis.

  • Inhibition of FtsZ Polymerization: Certain thiazole-based compounds have been found to disrupt the formation of the Z-ring by inhibiting the polymerization of the FtsZ protein, which is crucial for bacterial cell division.[1][6]

Visualizing the Experimental Workflow and Mechanism

To further clarify the experimental process and the proposed mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis of Thiazole Derivatives cluster_screening Antimicrobial Screening cluster_data Data Analysis Synthesis Hantzsch or Cook-Heilbron Synthesis Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization MIC Minimum Inhibitory Concentration (MIC) Assay Characterization->MIC ZOI Zone of Inhibition (ZOI) Assay Characterization->ZOI Comparison Comparative Analysis MIC->Comparison ZOI->Comparison SAR Structure-Activity Relationship (SAR) Comparison->SAR

Caption: Experimental workflow for the synthesis and antimicrobial evaluation of thiazole derivatives.

Mechanism_of_Action cluster_bacterial_cell Bacterial Cell Thiazole Thiazole Derivative DNA_Gyrase DNA Gyrase/ Topoisomerase IV Thiazole->DNA_Gyrase Inhibition FtsZ FtsZ Protein Thiazole->FtsZ Inhibition of Polymerization Cell_Wall Cell Wall Synthesis Thiazole->Cell_Wall Inhibition Ribosome Ribosome Thiazole->Ribosome Inhibition of Protein Synthesis DNA_Replication DNA Replication Failure DNA_Gyrase->DNA_Replication Blocks Cell_Division Cell Division Arrest FtsZ->Cell_Division Blocks Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Leads to Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Ribosome->Protein_Synthesis_Inhibition Leads to

Caption: Potential antimicrobial mechanisms of action for thiazole derivatives.

Conclusion

This comparative guide highlights the significant potential of synthesized thiazole derivatives as a source of new antimicrobial agents. The versatility of synthetic methods like the Hantzsch and Cook-Heilbron syntheses allows for the creation of a diverse library of compounds. The presented data underscores the importance of structure-activity relationship studies in optimizing the antimicrobial potency of these derivatives. Further investigation into their mechanisms of action and in vivo efficacy is warranted to advance the development of novel thiazole-based therapeutics to combat the growing challenge of antimicrobial resistance.

References

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews, 5(3), 221-240.
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023).
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
  • Thiazole - Wikipedia. (n.d.). Wikipedia.
  • Synthesis of Thiazole: Exploring Various Methods for Efficient Prepar
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI.
  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.
  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN.
  • General Synthetic Methods for Thiazole and Thiazolium Salts. (n.d.).
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews.
  • Thiazole derivatives as promising antimicrobial and antioxidant agents: insights from synthesis, bioactivity, and computational studies. (n.d.). Taylor & Francis Online.
  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (n.d.). PubMed Central.
  • Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some p
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). NIH.
  • a retrospective study on thiazole derivatives synthesis and their antimicrobial activity. (2019). Semantic Scholar.
  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Deriv

Sources

A Senior Application Scientist's Guide to the Structural Validation of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Unambiguous Structural Assignment

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Their structural complexity and subtle isomeric possibilities mean that the journey from synthesis to application is critically dependent on one foundational step: unambiguous structure validation. An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in development pipelines.

This guide, drawing from extensive field experience, presents a comprehensive, multi-faceted strategy for the structural elucidation of novel heterocyclic compounds. We will move beyond a simple checklist of techniques to explain the causality behind experimental choices, creating a self-validating system that ensures the highest degree of confidence in your results. The core principle is the use of orthogonal techniques—independent analytical methods that corroborate each other—to build an unshakeable structural hypothesis.

The Orthogonal Approach: A Framework for Confidence

No single analytical technique can, in isolation, definitively and comprehensively characterize a novel molecule. A robust validation strategy relies on the integration of data from multiple, complementary sources. This orthogonal approach minimizes the risk of misinterpretation by ensuring that the proposed structure is consistent with evidence from fundamentally different physical principles.

The general workflow involves using spectroscopic methods to piece together the molecular puzzle and then employing a definitive method, like X-ray crystallography, for final confirmation. Computational methods serve as a powerful tool for corroboration and for resolving ambiguities throughout the process.

Orthogonal_Workflow cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_confirmation Definitive Confirmation cluster_computational Computational Corroboration NMR NMR Spectroscopy (Connectivity & Environment) Hypothesis Proposed Structure NMR->Hypothesis MS Mass Spectrometry (Molecular Formula & Fragments) MS->Hypothesis XRAY X-ray Crystallography (3D Structure & Stereochemistry) Final Validated Structure XRAY->Final COMP Computational Chemistry (DFT Calculations, Isomer Energy) COMP->NMR Predict Spectra Hypothesis->XRAY Confirm Hypothesis->COMP Corroborate Crystallization_Workflow Start Purified Compound Solvent Solvent Screening (Solubility Testing) Start->Solvent Methods Crystallization Method (Evaporation, Diffusion, Cooling) Solvent->Methods Growth Slow Crystal Growth (Days to Weeks) Methods->Growth Harvest Crystal Harvesting & Mounting Growth->Harvest Diffraction X-ray Diffraction Data Collection Harvest->Diffraction Structure Structure Solution & Refinement Diffraction->Structure

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-bromo-1-(thiazol-2-yl)ethanone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical research and drug development, heterocyclic compounds are foundational scaffolds. Among these, thiazole derivatives serve as critical intermediates due to their presence in a wide array of bioactive molecules, including antimicrobials and anticancer agents[1][2][3]. The compound 2-bromo-1-(thiazol-2-yl)ethanone and its isomers are powerful alkylating agents, frequently employed in the Hantzsch thiazole synthesis and for constructing more complex fused heterocyclic systems[4].

The precise positioning of the bromoacetyl group on the thiazole ring is paramount, as different isomers can lead to vastly different biological activities and reaction pathways. Consequently, unambiguous structural confirmation is not merely a procedural step but a cornerstone of synthetic success and regulatory compliance. This guide provides an in-depth comparison of the key spectroscopic signatures—NMR, IR, and Mass Spectrometry—that enable researchers to definitively distinguish between these critical isomers. We will delve into the causality behind the observed spectral differences, grounded in the electronic environments of each molecule.

The Isomers in Focus: Structural and Electronic Considerations

The primary isomers under consideration are distinguished by the point of attachment of the bromoacetyl moiety to the thiazole ring: C2, C4, or C5.

  • 2-bromo-1-(thiazol-2-yl)ethanone (Isomer 1): The bromoacetyl group is attached to the carbon atom situated between the nitrogen and sulfur atoms. This position is electronically distinct due to the inductive effects of both heteroatoms.

  • 2-bromo-1-(thiazol-4-yl)ethanone (Isomer 2): The substituent is on the C4 carbon, adjacent to the sulfur atom.

  • 2-bromo-1-(thiazol-5-yl)ethanone (Isomer 3): The substituent is on the C5 carbon, adjacent to the nitrogen atom.

The differing electronic landscapes around the protons and carbons of the thiazole ring in each isomer give rise to unique and predictable variations in their spectroscopic data.

Comparative Spectroscopic Analysis

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for initial isomer identification. The chemical shift (δ) and coupling patterns of the thiazole ring protons are highly sensitive to the substituent's position.

  • Isomer 1 (2-substituted): This isomer presents two distinct protons on the thiazole ring at positions 4 and 5. These protons couple to each other, resulting in two doublets. The proton at C4 (H-4) typically appears further downfield than H-5 due to its proximity to the electron-withdrawing sulfur atom. The methylene protons (-CH₂Br) appear as a characteristic singlet, typically in the range of δ 4.70 ppm[5].

  • Isomer 2 (4-substituted): Here, the remaining ring protons are at C2 and C5. The H-2 proton is expected to be the most downfield of all thiazole protons due to its position between two electronegative heteroatoms, appearing as a singlet. The H-5 proton will also be a singlet.

  • Isomer 3 (5-substituted): This isomer features protons at C2 and C4. Similar to Isomer 2, H-2 will be a downfield singlet, and H-4 will be a separate singlet. The key distinction will be the relative chemical shifts compared to Isomer 2.

The aromatic region for thiazole protons generally falls between δ 7.2 and 9.0 ppm[3]. The exact shifts are diagnostic.

¹³C NMR Spectroscopy: The Carbon Skeleton Fingerprint

Carbon-13 NMR provides complementary information, confirming the substitution pattern by revealing the number of unique carbon environments and their chemical shifts.

  • Carbonyl Carbon (C=O): This carbon is consistently the most downfield signal in all isomers, typically appearing in the δ 180-192 ppm range, characteristic of α-haloketones[6][7].

  • Methylene Carbon (-CH₂Br): The carbon attached to the bromine is also readily identifiable, usually found in the δ 30-35 ppm range[6].

  • Thiazole Ring Carbons: The chemical shifts of the C2, C4, and C5 carbons are the most telling feature.

    • Isomer 1: The substituted C2 will be significantly downfield. The C4 and C5 carbons will have distinct signals.

    • Isomer 2: The substituted C4 will be downfield, along with the unsubstituted C2.

    • Isomer 3: The substituted C5 will be downfield, along with the unsubstituted C2.

The C2 carbon of a thiazole ring is typically the most deshielded, often appearing above δ 150 ppm, providing a clear landmark in the spectrum[8].

Infrared (IR) Spectroscopy: Vibrational Signatures

IR spectroscopy is excellent for confirming the presence of key functional groups. While it may not always distinguish isomers as definitively as NMR, it provides crucial validation.

  • C=O Stretch: All isomers will exhibit a strong, sharp absorption band characteristic of a ketone carbonyl. For α-haloketones, this band is typically found in the range of 1690-1715 cm⁻¹ . The electron-withdrawing effect of the adjacent bromine atom slightly increases the frequency compared to a simple alkyl ketone.

  • Thiazole Ring Vibrations: The spectrum will also show a series of bands corresponding to C=C and C=N stretching within the aromatic thiazole ring, typically in the 1400-1600 cm⁻¹ region. Subtle shifts in the positions and intensities of these bands can be observed between isomers, reflecting the different substitution patterns.

  • C-Br Stretch: A weaker absorption corresponding to the carbon-bromine bond stretch is expected in the lower frequency "fingerprint" region, typically between 500-600 cm⁻¹ .

Mass Spectrometry (MS): Fragmentation and Molecular Weight

Mass spectrometry confirms the molecular weight and can provide structural clues through analysis of fragmentation patterns.

  • Molecular Ion (M⁺): All isomers have the same molecular formula (C₅H₄BrNOS) and molecular weight (approx. 221 g/mol ). The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 mass units (M⁺ and M+2).

  • Key Fragments: The primary fragmentation pathway involves the loss of the bromine atom or the bromoacetyl group.

    • Loss of Br: A significant peak at [M-Br]⁺ would be observed.

    • Acylium Ion Formation: Cleavage of the C-C bond between the carbonyl and the thiazole ring is highly probable. This would generate a thiazolylcarbonyl cation or a bromomethyl cation. For Isomer 1, this would result in a prominent peak for the thiazole-2-carbonyl cation. The fragmentation pattern of the thiazole ring itself can further help differentiate the isomers.

Data Summary: A Head-to-Head Comparison

Spectroscopic Feature2-bromo-1-(thiazol-2-yl)ethanone (Isomer 1)2-bromo-1-(thiazol-4-yl)ethanone (Isomer 2) (Predicted)2-bromo-1-(thiazol-5-yl)ethanone (Isomer 3) (Predicted)
¹H NMR (Thiazole H) δ ~8.03 (d, 1H, H-4), δ ~7.75 (d, 1H, H-5)[5]δ >8.5 (s, 1H, H-2), δ ~7.8 (s, 1H, H-5)δ >8.5 (s, 1H, H-2), δ ~8.1 (s, 1H, H-4)
¹H NMR (-CH₂Br) δ ~4.70 (s, 2H)[5]δ ~4.5-4.7 (s, 2H)δ ~4.5-4.7 (s, 2H)
¹³C NMR (C=O) δ ~185-192δ ~185-192δ ~185-192
¹³C NMR (-CH₂Br) δ ~30-35δ ~30-35δ ~30-35
¹³C NMR (Thiazole C) C2 (substituted), C4, C5C2, C4 (substituted), C5C2, C5 (substituted), C4
IR (C=O Stretch) ~1700 cm⁻¹~1705 cm⁻¹~1700 cm⁻¹
MS (Key Fragment) Thiazole-2-carbonyl cationThiazole-4-carbonyl cationThiazole-5-carbonyl cation

Note: Predicted values are based on established principles of spectroscopy and data from related thiazole derivatives.

The Complication of Tautomerism

As α-haloketones, these compounds can exist in equilibrium with their enol tautomers[9][10]. This keto-enol tautomerism is catalyzed by acid or base and can be influenced by the solvent[11][12].

Caption: Keto-enol tautomerism equilibrium in α-bromo ketones.

While the keto form is generally favored, the presence of the enol tautomer can be detected spectroscopically. In the ¹H NMR, this might appear as a broad signal for the enolic -OH proton and vinyl proton signals. In the ¹³C NMR, signals for sp² hybridized carbons of the C=C double bond would appear around δ 90-110 ppm. Awareness of this equilibrium is crucial to avoid misinterpretation of spectra, especially if minor peaks are observed.

Experimental Protocols

Objective: To acquire high-resolution NMR, IR, and MS data for the structural elucidation of a synthesized 2-bromo-1-(thiazol-yl)ethanone isomer.

Methodology Workflow:

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Compound and Its Associated Risks

2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide is a reactive alpha-bromoketone derivative. The presence of the bromine atom alpha to the carbonyl group makes this compound a potent electrophile and alkylating agent.[1] This reactivity is the foundation of its utility in organic synthesis, particularly in the construction of complex heterocyclic molecules.[2] However, this same reactivity profile necessitates careful handling and a well-defined disposal strategy.

Key Hazards:

  • Corrosive: Causes severe skin burns and eye damage.[3]

  • Lachrymator: Vapors can cause severe irritation to the eyes, leading to tearing.[4]

  • Toxic: Harmful if swallowed or inhaled.[3]

  • Respiratory Irritant: May cause respiratory irritation.[3]

The hydrobromide salt form can contribute to the acidity of aqueous solutions of the compound.

Table 1: Chemical and Safety Data Summary

PropertyValueSource
CAS Number 3292-77-1[5]
Molecular Formula C₅H₄BrNOS · HBr
Appearance Solid
Primary Hazards Corrosive, Lachrymator, Toxic, Respiratory Irritant[3]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.[3]

The Disposal Workflow: A Step-by-Step Approach

The primary goal of the disposal procedure is to convert the reactive α-bromoketone into a less hazardous substance before it is collected by a certified waste management company. This is achieved through a chemical neutralization process.

DisposalWorkflow cluster_prep Preparation cluster_procedure Neutralization Procedure cluster_final Final Disposal PPE Don Appropriate PPE FumeHood Work in a Certified Chemical Fume Hood Materials Prepare Neutralization Reagents and Waste Container Dissolve Dissolve Compound in a Suitable Solvent Materials->Dissolve Begin Procedure Neutralize Slowly Add Neutralizing Agent (e.g., Sodium Bicarbonate or Sodium Thiosulfate Solution) Stir Stir Mixture at Room Temperature Test Test for Complete Neutralization Test->Neutralize If Not Neutralized, Continue Treatment Label Label Waste Container 'Neutralized Halogenated Organic Waste' Test->Label If Neutralized Store Store in a Designated Hazardous Waste Accumulation Area Collection Arrange for Pickup by Certified Waste Disposal Service

Caption: Decision workflow for the disposal of this compound.

Detailed Experimental Protocol for Neutralization

This protocol is designed for small quantities of the compound typically found in a research laboratory setting.

Materials:

  • This compound waste

  • Sodium bicarbonate (NaHCO₃) or Sodium thiosulfate (Na₂S₂O₃)

  • A suitable solvent in which the compound is soluble (e.g., ethanol or methanol)

  • A dedicated, properly labeled hazardous waste container for halogenated organic waste.

  • Stir bar and stir plate

  • pH paper or pH meter

Procedure:

  • Preparation:

    • Don appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. A face shield is also recommended.[6]

    • Perform all operations within a certified chemical fume hood to avoid inhalation of vapors.

    • Prepare a 5-10% aqueous solution of sodium bicarbonate or sodium thiosulfate. For every 1 gram of the bromo-compound, prepare at least 50 mL of the neutralizing solution.

  • Dissolution:

    • Carefully transfer the this compound waste into a beaker or flask of appropriate size.

    • Add a minimal amount of a suitable solvent (e.g., ethanol) to dissolve the solid.

  • Neutralization:

    • Place the container with the dissolved compound on a stir plate and begin stirring.

    • Slowly and carefully add the prepared sodium bicarbonate or sodium thiosulfate solution to the stirred solution of the bromo-compound. The addition should be done portion-wise to control any potential exotherm or gas evolution (in the case of sodium bicarbonate).

    • Scientific Rationale:

      • Sodium Bicarbonate: As a weak base, it will neutralize the hydrobromic acid salt and can also promote the hydrolysis of the α-bromoketone, although this reaction may be slow.[7]

      • Sodium Thiosulfate: This is a more effective nucleophile that will readily displace the bromide via an Sₙ2 reaction, forming a less hazardous thiosulfate ester derivative.[8] This is generally the preferred method for inactivating reactive alkyl halides.

  • Reaction and Verification:

    • Continue stirring the mixture at room temperature for at least 2-4 hours to ensure the reaction goes to completion.

    • After the reaction time, check the pH of the solution. If sodium bicarbonate was used, the pH should be neutral to slightly basic.

    • To verify the absence of the reactive α-bromoketone, a small, quenched sample can be analyzed by Thin Layer Chromatography (TLC) if a suitable reference standard is available.

  • Final Disposal:

    • Once the neutralization is complete, transfer the resulting solution to a dedicated hazardous waste container labeled "Neutralized Halogenated Organic Waste."

    • This container should be stored in a designated hazardous waste accumulation area in compliance with your institution's and local regulations.[7]

    • Arrange for the collection of the waste by a certified hazardous waste disposal company. Never dispose of this chemical, even after neutralization, down the drain.[3]

Trustworthiness and Self-Validation

The described protocol is a self-validating system. The visual confirmation of the dissolution of the solid, the controlled addition of the neutralizing agent, and the final pH check provide multiple points of verification. For an even higher level of assurance, especially when dealing with larger quantities, a TLC analysis post-neutralization is recommended to confirm the absence of the starting material.

Conclusion

The proper disposal of this compound is not merely a regulatory requirement but a critical aspect of laboratory safety. By understanding the chemical reactivity of this compound, researchers can effectively mitigate the risks associated with its handling and disposal. The procedures outlined in this guide are based on established chemical principles for the neutralization of reactive halogenated organic compounds and provide a clear, actionable plan for laboratory personnel.

References

  • ResearchGate. (n.d.). Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phenacyl bromide. Retrieved from [Link]

  • Nagl, M., et al. (2017). Inactivation of microbicidal active halogen compounds by sodium thiosulphate and histidine/methionine for time-kill assays. Journal of Microbiological Methods, 141, 59-64. Retrieved from [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(10), 4034-4104. Retrieved from [Link]

  • RTI International. (2017). Electrochemical bromination of late stage intermediates and drug molecules. Retrieved from [Link]

  • LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Reddit. (2023). Separation of Ketone and alpha Bromo ketone. Retrieved from [Link]

  • Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

  • European Brominated Flame Retardant Industry Panel. (n.d.). Recycling of bromine from plastics containing brominated flame retardants in state-of-the-art combustion facilities. Retrieved from [Link]

  • Exposome-Explorer. (n.d.). Material Safety Data Sheet 2-Bromoacetophenone, 98%. Retrieved from [Link]

  • PubMed Central. (2012). Removal of brominated flame retardant from electrical and electronic waste plastic by solvothermal technique. Retrieved from [Link]

  • ResearchGate. (2014). How do I separate water soluble organic compound from boric acid and sodium bromide mixture?. Retrieved from [Link]

  • Organic Chemistry: A Tenth Edition. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • PubMed Central. (2023). Management of decontamination in chemical accidents: a laboratory model. Retrieved from [Link]

  • PubMed Central. (2017). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]

  • ResearchGate. (2013). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Retrieved from [Link]

  • University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. Retrieved from [Link]

  • ResearchGate. (2025). Co-treatment of brominated epoxy resin waste, copper-based spent catalysts, and dimethylformamide wastewater: Pollutants degradation and resource recovery. Retrieved from [Link]

  • DESIDOC. (n.d.). Decontamination of Chemical Warfare Agents. Retrieved from [Link]

  • ResearchGate. (2015). How to purify and isolate required compound from a reaction mixture?. Retrieved from [Link]

  • Greyhound Chromatography. (n.d.). Reagent Guide. Retrieved from [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling 2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: This guide provides critical safety protocols for the handling, storage, and disposal of 2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide (CAS No. 64010-38-0). As a Senior Application Scientist, my aim is to equip you with not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

The compound 2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone and its hydrobromide salt are potent reagents often utilized in pharmaceutical and chemical synthesis. Their reactivity, however, necessitates a thorough understanding of their potential hazards to mitigate exposure risks. Safety data for the closely related compound, 2-Bromo-1-(1,3-thiazol-2-yl)ethanone, indicates it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1] Therefore, a stringent adherence to personal protective equipment (PPE) protocols is not merely a recommendation but a critical component of safe laboratory practice.

Hazard Assessment and Risk Mitigation

The primary routes of exposure to this compound are inhalation, skin contact, eye contact, and ingestion. The material's properties suggest a high potential for causing severe irritation and chemical burns.[1] The operational plan must therefore be built around a multi-layered defense, with PPE as the final and most direct barrier between the researcher and the chemical.

Hazard Summary Table

Hazard ClassificationDescriptionPrimary Risk
Acute Oral ToxicityHarmful if swallowed.[1]Ingestion
Skin Corrosion/IrritationCauses severe skin burns.[1]Skin Contact
Serious Eye Damage/IrritationCauses serious eye damage.[1]Eye Contact
Specific target organ toxicityMay cause respiratory irritation.[1]Inhalation
Mandatory Personal Protective Equipment (PPE) Protocol

A foundational principle of chemical safety is that PPE is the last line of defense. Engineering controls, such as fume hoods, and administrative controls are the primary measures. However, the correct selection and use of PPE are paramount when direct handling is required.

PPE Specification Table

PPE CategoryItemSpecification and Rationale
Eye/Face Protection Safety Goggles & Face ShieldChemical splash-proof goggles are mandatory to prevent contact with the eyes. Given the severe eye damage potential, a full-face shield must be worn over the goggles during any procedure with a risk of splashing or aerosolization.[1]
Hand Protection Chemical-Resistant GlovesWear appropriate protective gloves to prevent skin exposure.[2] Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contamination.
Body Protection Laboratory Coat & ApronA flame-resistant lab coat should be worn and fully buttoned. For operations involving larger quantities or a higher risk of spills, a chemically resistant apron should be worn over the lab coat.[1]
Respiratory Protection NIOSH/MSHA Approved RespiratorAll handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[1] If engineering controls are not sufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2]
Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict, well-defined workflow is critical to minimizing risk. The following protocol outlines the essential steps for handling this compound from receipt to disposal.

Experimental Workflow

  • Preparation and Pre-Handling Check:

    • Ensure a certified chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[1][2]

    • Assemble all necessary equipment and reagents within the fume hood before introducing the compound.

    • Don all required PPE as specified in the table above.

  • Handling the Compound:

    • Work with the smallest practical quantities.

    • Avoid creating dust.[1] If the compound is a solid, handle it gently.

    • Keep the container tightly closed when not in use.[1]

    • Wash hands thoroughly after handling, even if gloves were worn.[1]

  • Spill Management:

    • In case of a spill, evacuate the immediate area.

    • Use proper personal protective equipment before attempting to clean up.[2]

    • For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[1][2] Avoid actions that generate dust.

    • For liquid spills, absorb with an inert material and place in a sealed container for disposal.

  • Disposal:

    • Dispose of waste in a designated, approved hazardous waste container.[1]

    • All contaminated materials, including gloves, weigh papers, and pipette tips, must be disposed of as hazardous waste.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

First Aid in Case of Exposure

Exposure RouteFirst Aid Measures
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]
Skin Contact Immediately remove all contaminated clothing. Rinse the skin with plenty of water or shower for at least 15 minutes. Seek immediate medical attention.[1][2]
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][2]

Visual Workflow for Safe Handling

The following diagram illustrates the critical decision points and safety measures in the handling workflow for this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response start Start: Obtain Compound ppe_check Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe_check fume_hood Verify Fume Hood Operation ppe_check->fume_hood safety_equipment Check Eyewash/ Safety Shower fume_hood->safety_equipment weigh Weigh Compound in Fume Hood safety_equipment->weigh reaction Perform Reaction/ Procedure weigh->reaction spill Spill Occurs? weigh->spill decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate exposure Exposure Occurs? reaction->exposure waste Dispose of Waste in Labeled Container decontaminate->waste remove_ppe Remove PPE (Proper Technique) waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash end End wash->end End of Procedure spill->reaction No spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol Yes exposure->decontaminate No first_aid Administer First Aid & Seek Medical Attention exposure->first_aid Yes

Caption: Workflow for handling this compound.

References

  • Material Safety D
  • SAFETY D

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.